Ferrous succinate
Description
Properties
IUPAC Name |
butanedioate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXRFOWKIZPNTA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |
| Record name | Ferrous succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
171.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-90-7 | |
| Record name | Ferrous succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ferrous succinate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous succinate (C₄H₄FeO₄), an organic iron (II) salt of succinic acid, is a crucial active pharmaceutical ingredient (API) for the treatment and prevention of iron-deficiency anemia.[1] Its efficacy is attributed to its high iron content and enhanced bioavailability compared to some other iron salts.[2][3] The succinate ligand helps to stabilize the ferrous (Fe²⁺) state, which is more readily absorbed by the gastrointestinal tract than the ferric (Fe³⁺) form.[2] Meticulous control over the synthesis process and comprehensive characterization are paramount to ensure the purity, stability, and therapeutic effectiveness of the final drug product. This guide provides a detailed overview of the synthesis methodologies and analytical characterization techniques for this compound, tailored for a technical audience in the pharmaceutical sciences.
Synthesis of this compound
The primary synthesis of this compound involves a precipitation reaction between an iron (II) source and a succinate source. The key challenge in the synthesis is preventing the oxidation of the unstable ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion, which can be mitigated by using deoxygenated solvents and adding antioxidants.[4][5]
Primary Synthesis: Aqueous Precipitation
The most common method involves the reaction of ferrous sulfate (B86663) heptahydrate with sodium succinate hexahydrate in an aqueous solution.[5]
Reaction: FeSO₄·7H₂O + Na₂C₄H₄O₄·6H₂O → FeC₄H₄O₄↓ + Na₂SO₄ + 13H₂O
This protocol is adapted from established preparation processes.[5]
-
Preparation of Reactant Solutions:
-
Reaction Step:
-
Gradually add 13.2 kg of ferrous sulfate to the heated sodium succinate solution.[5]
-
Maintain the reaction temperature at approximately 90°C and continue stirring for 3 to 4 hours.[5] Careful control of pH is critical; an acidic environment helps maintain iron in the soluble Fe²⁺ state, but overly acidic conditions can inhibit salt formation.[4]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to 40°C to allow the this compound precipitate to settle.[5]
-
Perform suction filtration to separate the solid product.[5]
-
Wash the filter cake with temperature-equilibrated deionized water until the filtrate tests negative for sulfate ions.[5]
-
Perform a final wash with a small amount of an organic solvent, such as acetone (B3395972) or ethanol, to remove residual water and impurities.[4][5]
-
-
Drying:
Alternative Synthesis Routes
Hydrothermal/Solvothermal Synthesis: These methods can be employed to produce crystalline this compound with controlled particle size.[4] The process involves dissolving a ferrous precursor (e.g., ferrous sulfate) and succinic acid in a suitable solvent (e.g., deoxygenated water) within a sealed Teflon-lined autoclave.[4] The autoclave is heated (e.g., 120-180°C) for an extended period (e.g., 12-48 hours) and then cooled slowly to promote crystallization.[4] The resulting crystals are then filtered, washed, and dried.[4]
Caption: General workflow for the aqueous precipitation synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 10030-90-7 | [4][6][7] |
| Molecular Formula | C₄H₄FeO₄ | [6][7][8] |
| Molecular Weight | 171.92 g/mol | [4][6][7] |
| Percent Composition | C: 27.94%, H: 2.35%, Fe: 32.48%, O: 37.23% | [7] |
| Iron (Fe) Content | 33-36% | [6] |
| Appearance | Brown powder | [6] |
| Solubility in Water (20°C) | < 1 g/L (Sparsely soluble) | [6][7] |
| Solubility in Acid | Soluble in diluted acids | [4][9] |
Characterization Techniques
Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the salt by identifying the coordination between the iron ion and the carboxylate groups of the succinate ligand.[4] In free succinic acid, the characteristic stretching vibration of the carboxylic acid C=O group appears as a strong band above 1700 cm⁻¹.[4][10] Upon formation of the this compound salt, this band disappears and is replaced by two new bands corresponding to the anti-symmetric and symmetric stretching vibrations of the coordinated carboxylate (COO⁻) group.[10]
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dried this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Identify the characteristic peaks for the carboxylate group and compare them to the spectrum of free succinic acid to confirm salt formation.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the thermal stability and decomposition of the compound.[11][12] TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[11][13]
The thermal decomposition of this compound typically occurs in distinct stages, beginning with dehydration (loss of water of hydration) followed by the decomposition of the succinate anion.[11] DSC analysis reveals endothermic events, such as dehydration and bond-breaking, and exothermic events like the formation of iron oxides in an oxidizing atmosphere.[4]
The following data summarizes the decomposition profile in different atmospheres.[11]
| Atmosphere | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Final Residue Composition |
| Dynamic Nitrogen | Dehydration | 70 - 215 | 20.10 | Anhydrous this compound |
| Decomposition | 215 - 550 | 45.20 | Mixture of Iron and Iron Oxide | |
| Dynamic Carbon Dioxide | Dehydration | 70 - 215 | - | Anhydrous this compound |
| Decomposition | 215 - 550 | - | - |
Note: Specific mass loss percentages for the CO₂ atmosphere were not detailed in the source material.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina).
-
Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DSC instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 25-600°C).
-
Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to identify dehydration steps, decomposition temperatures, and transition enthalpies.[12]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a robust and cost-effective method for the quantitative determination of iron (II) content in the final product or in formulation stability studies.[14][15] The method typically involves the complexation of Fe²⁺ ions with a chromogenic agent, such as 1,10-phenanthroline (B135089), which forms a stable, intensely colored complex that can be measured spectrophotometrically.[16][17]
This protocol is a general procedure for the colorimetric determination of iron.[16][17][18]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a known iron standard (e.g., from ferrous ammonium (B1175870) sulfate).[18]
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 1-10 µg/mL).[18]
-
-
Complexation:
-
To each standard and the prepared sample solution, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the Fe²⁺ state.[16]
-
Add a solution of 1,10-phenanthroline and a buffer to control the pH.[16] Allow time for the color to fully develop.
-
-
Measurement:
-
Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax), which for the Fe²⁺-phenanthroline complex is approximately 512 nm.[16]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.[19]
-
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique used to identify the crystalline phase and assess the purity of the synthesized this compound.[12] The resulting diffraction pattern serves as a unique fingerprint of the crystalline solid, allowing for confirmation of the desired product and detection of any crystalline impurities.[12]
-
Sample Preparation: Finely grind the dried this compound powder using a mortar and pestle to ensure random crystal orientation.
-
Data Acquisition: Mount the powdered sample in a sample holder and place it in the diffractometer.
-
Analysis: Scan the sample over a specified 2θ range (e.g., 5-50°) using a monochromatic X-ray source (typically Cu Kα). The resulting diffractogram (intensity vs. 2θ) is then compared with reference patterns from crystallographic databases to confirm the identity and phase purity of the material.
Mechanism of Action and Bioavailability
The therapeutic value of this compound lies in its ability to deliver bioavailable iron for hemoglobin synthesis.[1]
-
Dissociation: Upon oral ingestion, this compound dissociates in the acidic environment of the stomach into ferrous ions (Fe²⁺) and succinic acid.[2] The acidic pH helps maintain iron in the more soluble and readily absorbed Fe²⁺ state.[2]
-
Absorption: The released Fe²⁺ ions are primarily absorbed in the duodenum and upper jejunum of the small intestine.[2] This uptake into the intestinal enterocytes is facilitated by the Divalent Metal Transporter 1 (DMT1).[2]
-
Transport and Utilization: Once inside the enterocytes, iron can either be stored as ferritin or transported into the bloodstream via the protein ferroportin.[2] In the bloodstream, Fe²⁺ is oxidized to Fe³⁺ and binds to the transport protein transferrin, which delivers it to the bone marrow for incorporation into hemoglobin, a critical component of red blood cells.[2]
Caption: Cellular absorption pathway of iron from this compound.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [benchchem.com]
- 5. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. This compound [drugfuture.com]
- 8. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ve.scielo.org [ve.scielo.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 15. ijpab.com [ijpab.com]
- 16. proceedings.bas.bg [proceedings.bas.bg]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties and Structure of Ferrous Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous succinate (B1194679) is an iron (II) salt of succinic acid, widely utilized as an oral iron supplement for the prevention and treatment of iron-deficiency anemia.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure and physicochemical properties, which influence its stability, solubility, and bioavailability.[2] This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of ferrous succinate, intended to serve as a valuable resource for professionals in research, and drug development.
Chemical and Physical Properties
This compound is typically a brownish-yellow to brown amorphous powder.[3] Key chemical and physical properties are summarized in the table below. It is noteworthy that while extensive data exists for its biological functions, specific physical constants such as melting point and density are not consistently reported in publicly available literature. The compound is known to decompose upon heating rather than exhibiting a sharp melting point.
| Property | Value | References |
| Chemical Name | Iron(II) succinate; this compound | [4][5] |
| Synonyms | Butanedioic acid, iron(2+) salt (1:1), Ferromyn | [4] |
| CAS Number | 10030-90-7 | [3][4] |
| Molecular Formula | C₄H₄FeO₄ | [5][6] |
| Molecular Weight | 171.92 g/mol | [6] |
| Appearance | Brownish-yellow to brown amorphous powder | [3] |
| Solubility | Sparingly soluble in water. Soluble in dilute acids. | [7] |
| Iron (Fe²⁺) Content | 34.0 - 36.0% (on dried basis) | [3] |
| Loss on Drying | ≤ 1.0% | [3] |
| Thermal Decomposition | Dehydration occurs between 70-215°C. Decomposition of the anhydrous form begins at approximately 215°C. |
Structure and Spectroscopic Analysis
The precise crystal structure of this compound has not been extensively detailed in the available literature. However, it is understood to exist as a coordination polymer where the succinate anion acts as a ligand, bridging ferrous (Fe²⁺) ions. This polymeric nature contributes to its low solubility in water.
Spectroscopic techniques are crucial for the characterization of this compound, confirming its identity and providing insights into its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in confirming the coordination of the succinate ligand to the ferrous ion. In the FTIR spectrum of this compound, the characteristic C=O stretching vibration of the carboxylic acid in free succinic acid (typically above 1700 cm⁻¹) is absent. Instead, new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate (COO⁻) group appear, indicating salt formation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Fe²⁺ ion, obtaining high-resolution NMR spectra for this compound is challenging. The paramagnetic center can cause significant broadening of NMR signals. However, ¹H NMR and ¹³C NMR spectroscopy can be used to characterize the succinate ligand itself. The ¹H NMR spectrum of succinic acid in D₂O typically shows a singlet at approximately 2.6 ppm.[8]
-
Mössbauer Spectroscopy: This technique is particularly useful for characterizing iron-containing compounds, providing information about the oxidation state and local environment of the iron atoms. For a high-spin Fe(II) complex like this compound, a large isomer shift and significant quadrupole splitting would be expected.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of a soluble iron (II) salt with a soluble succinate salt. The following is a generalized procedure based on a patented method:[9]
-
Preparation of Reactant Solutions:
-
Dissolve sodium succinate hexahydrate in deionized water with heating and stirring.
-
To this solution, add a suitable antioxidant, such as sodium bisulfite, to prevent the oxidation of ferrous ions.[9]
-
In a separate vessel, prepare a solution of ferrous sulfate (B86663) in deionized water.
-
-
Reaction:
-
Gradually add the ferrous sulfate solution to the heated sodium succinate solution with continuous stirring.
-
Maintain the reaction mixture at an elevated temperature (e.g., 80-90°C) for 3-4 hours to ensure the completion of the reaction.[9]
-
-
Isolation and Purification:
-
Cool the reaction mixture to approximately 40°C to allow for the precipitation of this compound.[9]
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with deionized water to remove any unreacted starting materials and byproducts. A subsequent wash with an organic solvent like acetone (B3395972) can aid in drying.[9]
-
Dry the final product under vacuum at an elevated temperature (e.g., 80°C).[9]
-
Characterization Methods
This method determines the amount of ferrous iron in the sample.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a mixture of dilute sulfuric acid and recently boiled and cooled deionized water.
-
Titration: Add a suitable indicator, such as ortho-phenanthroline, to the sample solution. Titrate the solution with a standardized solution of a strong oxidizing agent, like ceric sulfate or potassium permanganate, until the endpoint is reached (indicated by a color change).[10][11]
-
Calculation: The ferrous iron content can be calculated based on the volume and concentration of the titrant used.
AAS is a highly sensitive method for determining the total iron content.
-
Sample Digestion: Accurately weigh a sample of this compound and digest it using a suitable acid mixture (e.g., nitric acid and perchloric acid) to bring the iron into solution.
-
Standard Preparation: Prepare a series of standard solutions of known iron concentrations.
-
Analysis: Aspirate the digested sample and standard solutions into the flame of an atomic absorption spectrophotometer and measure the absorbance at the appropriate wavelength for iron.
-
Quantification: Construct a calibration curve from the absorbance of the standard solutions and use it to determine the concentration of iron in the sample.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of this compound.
-
Instrument Setup: Calibrate the TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of this compound into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Analysis: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Interpretation: The resulting thermogram will show distinct mass loss steps corresponding to dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic.
Mechanism of Action and Biological Significance
This compound serves as a bioavailable source of ferrous iron (Fe²⁺), which is essential for various physiological processes, most notably the synthesis of hemoglobin. The succinate moiety is thought to enhance the absorption of iron.
Iron Absorption Pathway
The absorption of iron from this compound primarily occurs in the duodenum and upper jejunum. The acidic environment of the stomach helps to maintain iron in its more soluble ferrous (Fe²⁺) state.
Caption: Cellular pathway of iron absorption from this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for this compound synthesis and characterization.
Conclusion
This compound remains a clinically important iron supplement. A thorough understanding of its chemical properties and structure is essential for ensuring its quality, safety, and efficacy in pharmaceutical formulations. While foundational data is available, further research to fully elucidate its solid-state structure and to develop standardized, publicly available analytical protocols would be of significant benefit to the scientific and pharmaceutical communities.
References
- 1. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. This compound [benchchem.com]
- 3. cn.haihangindustry.com [cn.haihangindustry.com]
- 4. This compound|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. hmdb.ca [hmdb.ca]
- 9. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. Determination of Iron in Some Selected Iron Containing Tablets Using Redox Titration, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. ijarsct.co.in [ijarsct.co.in]
The Bioavailability of Ferrous Succinate in Comparison to Other Common Iron Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron deficiency remains a global health concern, and oral iron supplementation is a primary therapeutic strategy. The bioavailability of the iron salt used is a critical determinant of efficacy and patient compliance. This technical guide provides a comprehensive analysis of the bioavailability of ferrous succinate (B1194679) in comparison to other widely used ferrous salts: ferrous sulfate (B86663), ferrous gluconate, and ferrous fumarate (B1241708). While direct comparative pharmacokinetic data for ferrous succinate against these other salts is limited in publicly available literature, this guide synthesizes existing data, outlines detailed experimental protocols for future comparative studies, and illustrates the key physiological pathways governing iron absorption.
Introduction to Oral Iron Supplementation and Bioavailability
The therapeutic efficacy of oral iron supplements is intrinsically linked to their bioavailability, which is the fraction of the administered dose that reaches systemic circulation. Ferrous (Fe²⁺) salts are generally preferred over ferric (Fe³⁺) salts due to their higher solubility and better absorption. The choice of the anionic moiety (succinate, sulfate, gluconate, or fumarate) can influence the physicochemical properties of the iron salt, potentially affecting its dissolution, absorption, and tolerability.
Comparative Bioavailability of Ferrous Salts: A Review of the Evidence
A thorough review of existing clinical trial data reveals a notable gap in direct, head-to-head comparisons of the pharmacokinetic profiles of this compound against ferrous sulfate, ferrous gluconate, and ferrous fumarate. However, valuable insights can be drawn from studies comparing some of these salts and from a bioequivalence study of two this compound formulations.
Quantitative Data on Bioavailability
The following tables summarize the available quantitative data from clinical studies. It is important to note the absence of a single study directly comparing all four iron salts, necessitating a piece-meal comparison.
Table 1: Pharmacokinetic Parameters of Two this compound Formulations in Healthy Chinese Male Subjects [1]
| Parameter | Test Formulation (Mean [SD]) | Reference Formulation (Mean [SD]) | 90% Confidence Interval for Ratio |
| Cmax (µg/L) | 2981 [621.1] | 3028 [707.4] | 89.9% to 109.2% |
| AUC(0-last) (µg/L/h) | 48,460[2] | 48,390[3] | 92.5% to 107.7% |
| Tmax (h) | 4.3 [1.6] | 3.7 [1.3] | Not Reported |
| Relative Bioavailability | - | 101.6% | - |
This study demonstrates the bioequivalence of two this compound formulations but does not provide a comparison to other iron salts.[1]
Table 2: Comparative Bioavailability of Ferrous Fumarate and Ferrous Sulfate in Different Populations [1][4]
| Population | Iron Salt | Mean Iron Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate |
| Women | Ferrous Fumarate | 17.5 | 86% |
| Ferrous Sulfate | 20.5 | 100% | |
| Infants | Ferrous Fumarate | 7.0 | 97% |
| Ferrous Sulfate | 7.2 | 100% | |
| Young Children | Ferrous Fumarate | 6.3 | 106% |
| Ferrous Sulfate | 5.9 | 100% |
This study indicates that ferrous fumarate and ferrous sulfate have comparable bioavailability in these populations.[1][4]
Table 3: Elemental Iron Content of Common Ferrous Salts
| Iron Salt | Elemental Iron per Tablet (Approximate) |
| Ferrous Fumarate | 69-106 mg |
| Ferrous Sulfate | 65 mg |
| Ferrous Gluconate | 27-38 mg |
| This compound | Varies by formulation |
The elemental iron content is a crucial factor influencing the total amount of iron available for absorption from a given dose.
Signaling Pathways in Iron Absorption
The absorption of non-heme iron from the gastrointestinal tract is a tightly regulated process involving several key proteins and signaling pathways. The following diagram illustrates the primary mechanism of intestinal iron absorption and its systemic regulation by the hormone hepcidin.
Experimental Protocols for Comparative Bioavailability Studies
To address the current data gap, well-designed clinical trials are necessary. The following sections outline detailed methodologies for conducting a robust comparative bioavailability study of this compound and other iron salts in both human subjects and animal models.
Human Clinical Trial Protocol: Single-Dose, Randomized, Crossover Study
This protocol is designed to compare the single-dose bioavailability of four oral iron salt formulations: this compound, ferrous sulfate, ferrous gluconate, and ferrous fumarate.
4.1.1. Study Design A single-center, randomized, open-label, four-period, four-sequence, crossover study in healthy adult male and female volunteers.
4.1.2. Subject Population
-
Healthy adult males and non-pregnant, non-lactating females, aged 18-45 years.
-
Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².
-
Normal iron status as confirmed by screening laboratory tests (hemoglobin, serum ferritin, transferrin saturation).
-
Exclusion criteria: History of gastrointestinal disorders, anemia, known hypersensitivity to iron supplements, use of medications known to affect iron absorption.
4.1.3. Investigational Products
-
This compound (e.g., 100 mg elemental iron)
-
Ferrous Sulfate (e.g., 100 mg elemental iron)
-
Ferrous Gluconate (e.g., 100 mg elemental iron)
-
Ferrous Fumarate (e.g., 100 mg elemental iron) Dosages should be standardized to deliver an equivalent amount of elemental iron.
4.1.4. Study Procedures
-
Screening: Obtain informed consent and perform medical history, physical examination, and laboratory tests.
-
Randomization: Eligible subjects are randomized to one of four treatment sequences.
-
Treatment Periods (4):
-
Subjects are admitted to the clinical research unit the evening before dosing.
-
After an overnight fast of at least 10 hours, a baseline blood sample is collected.
-
A single oral dose of the assigned iron formulation is administered with 240 mL of water.
-
Serial blood samples are collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Standardized meals are provided at specified times post-dose.
-
-
Washout Period: A washout period of at least 7 days separates each treatment period.
4.1.5. Bioanalytical Method
-
Serum iron concentrations are determined using a validated Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method.
4.1.6. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for serum iron concentrations using non-compartmental methods.
-
Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax and AUC parameters.
-
Bioequivalence will be assessed based on the 90% confidence intervals for the geometric mean ratios of Cmax and AUC.
Preclinical Animal Model Protocol: Rodent Bioavailability Study
This protocol outlines a method for assessing the relative bioavailability of different iron salts in a rat model of iron deficiency anemia.
4.2.1. Animal Model
-
Male Sprague-Dawley rats (weanlings).
-
Housed in stainless steel cages to minimize environmental iron exposure.
4.2.2. Induction of Iron Deficiency Anemia
-
Feed an iron-deficient diet (e.g., <5 mg iron/kg) for 4-6 weeks.
-
Monitor hemoglobin levels weekly until mild to moderate anemia is induced (e.g., Hb < 7 g/dL).
4.2.3. Study Groups
-
Group 1: Iron-deficient control (no iron supplementation).
-
Group 2: Ferrous Sulfate (reference standard).
-
Group 3: this compound.
-
Group 4: Ferrous Gluconate.
-
Group 5: Ferrous Fumarate. All iron-supplemented diets should contain the same concentration of elemental iron.
4.2.4. Study Procedure
-
Acclimation: Acclimate rats to the facility and housing conditions.
-
Anemia Induction: Feed the iron-deficient diet.
-
Treatment Phase: Once anemic, randomize rats to the different study groups and feed the respective iron-supplemented diets for a period of 2-3 weeks.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline (end of anemia induction) and at regular intervals during the treatment phase.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and spleen for iron content analysis.
4.2.5. Analytical Methods
-
Hemoglobin: Automated hematology analyzer.
-
Serum Iron and Tissue Iron: ICP-MS or Atomic Absorption Spectrophotometry.
-
Serum Ferritin: ELISA.
4.2.6. Bioavailability Assessment
-
Hemoglobin Repletion Efficiency (HRE): Calculate the efficiency of hemoglobin regeneration in response to iron supplementation.
-
Relative Biological Value (RBV): Calculate the bioavailability of the test iron salts relative to ferrous sulfate based on HRE and/or changes in tissue iron stores.
Conclusion and Future Directions
This compound is a viable option for oral iron supplementation. However, the current body of scientific literature lacks direct comparative studies to definitively establish its bioavailability relative to other common ferrous salts like sulfate, gluconate, and fumarate. The pharmacokinetic data from a bioequivalence study of two this compound formulations provides a baseline for future comparisons.
To provide clear guidance to clinicians and drug developers, well-designed, head-to-head clinical trials following robust protocols, such as the one outlined in this guide, are imperative. Such studies will provide the necessary quantitative data to create a definitive hierarchy of bioavailability among the most commonly prescribed oral iron supplements, ultimately leading to more informed therapeutic choices for the management of iron deficiency.
References
- 1. ovid.com [ovid.com]
- 2. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
Ferrous Succinate CAS Number 10030-90-7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ferrous succinate (B1194679) (CAS Number 10030-90-7), an iron (II) salt of succinic acid utilized in the treatment and prevention of iron deficiency anemia. This document details its physicochemical properties, synthesis, analytical methods, mechanism of action, pharmacokinetics, and clinical data, serving as a critical resource for professionals in research and drug development.
Physicochemical Properties
Ferrous succinate is a brownish-yellow to brown amorphous powder.[1] It is sparingly soluble in water.[2] The compound exists as a dihydrate or tetrahydrate.[2] Key quantitative data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10030-90-7 | [2] |
| Molecular Formula | C₄H₄FeO₄ | [2] |
| Molecular Weight | 171.92 g/mol | [2][3] |
| Iron (Fe²⁺) Content | 34.0-36.0% (on dried basis) | [1] |
| Percent Composition | C 27.94%, H 2.35%, Fe 32.48%, O 37.23% | [2] |
| Topological Polar Surface Area | 80.3 Ų | [3] |
| Solubility | Sparingly soluble in water | [2] |
| Appearance | Brownish-yellow to brown amorphous powder | [1] |
Synthesis and Formulation
The synthesis of this compound typically involves the reaction of a soluble ferrous salt with a soluble succinate salt. A patented method describes a stable production process.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented preparation method for this compound.[4]
Materials:
-
Sodium succinate hexahydrate
-
Ferrous sulfate (B86663) heptahydrate
-
Deionized water
-
Antioxidant (e.g., sodium bisulfite)
-
Organic solvent (e.g., acetone)
Procedure:
-
In a reaction vessel, dissolve sodium succinate hexahydrate and an antioxidant in deionized water with heating and stirring.
-
Gradually add ferrous sulfate to the solution.
-
Maintain the reaction mixture at a specific temperature (e.g., 80°C) with continuous stirring for 3-4 hours.[4]
-
Cool the reaction mixture (e.g., to 40°C) and collect the precipitate by suction filtration.
-
Wash the filter cake with deionized water of the same temperature until the filtrate is free of sulfate ions.
-
Wash the filter cake with a small amount of an organic solvent like acetone.
-
Dry the resulting this compound product under vacuum at an elevated temperature (e.g., 80°C).
A patent for a tablet formulation of this compound describes a wet granulation process.
Experimental Protocol: this compound Tablet Formulation
This protocol is based on a patented method for preparing this compound tablets.[5]
Materials:
-
This compound
-
Microcrystalline cellulose (B213188)
-
Low-substituted hydroxypropyl cellulose
-
Povidone K30
-
Corn starch
-
Magnesium stearate (B1226849)
Procedure:
-
Granulation of Excipients: Crush and mix microcrystalline cellulose and low-substituted hydroxypropyl cellulose. Add a corn starch paste to form a soft material. Granulate, dry, and size the granules.
-
Granulation of Active Ingredient: Crush this compound and mix with a Povidone K30 ethanol solution to form a soft material. Granulate, dry, and size the granules.
-
Blending: Mix the granules from steps 1 and 2.
-
Lubrication: Add magnesium stearate to the blend and mix.
-
Tableting: Compress the final blend into tablets.
Analytical Methods
The quality control of this compound involves the determination of its ferrous iron content and the detection of impurities such as ferric iron and residual succinic acid.
Experimental Protocol: Determination of Ferrous Iron by Permanganate (B83412) Titration
This is a classical redox titration method to quantify the Fe²⁺ content.
Principle:
In an acidic solution, ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄), which is itself reduced to manganese(II) ions (Mn²⁺). The endpoint is indicated by the first persistent pink color from the excess permanganate ion.[6]
The balanced ionic equation is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[6]
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a dilute sulfuric acid solution (e.g., 1 M H₂SO₄).[6]
-
Titration: Titrate the prepared sample solution with a standardized potassium permanganate solution (e.g., 0.02 M) until a faint, persistent pink color is observed.[6]
-
Calculation: Calculate the percentage of ferrous iron in the sample based on the volume of KMnO₄ solution used and the stoichiometry of the reaction.
Experimental Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline (B135089)
This colorimetric method is highly sensitive for the determination of iron.
Principle:
Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)₃]²⁺.[7] The absorbance of this complex is measured at its maximum wavelength (λmax), typically around 508-510 nm, and is proportional to the concentration of iron.[8] Any ferric iron (Fe³⁺) in the sample must first be reduced to ferrous iron (Fe²⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride.[8]
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known iron concentrations from a certified iron standard (e.g., ferrous ammonium (B1175870) sulfate).[8]
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a known volume.
-
Color Development: To aliquots of the standard solutions and the sample solution, add hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺), 1,10-phenanthroline solution, and a buffer solution (e.g., sodium acetate) to adjust the pH to between 6 and 9.[8] Dilute to a final volume.
-
Measurement: After allowing time for color development, measure the absorbance of each solution at the λmax against a reagent blank using a UV-Vis spectrophotometer.[9]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of iron in the sample solution from the calibration curve.
Experimental Protocol: HPLC Method for Impurity Profiling
A high-performance liquid chromatography (HPLC) method can be used to separate and quantify impurities, such as succinic acid, in this compound.
Principle:
This method, adapted from a patent for separating succinic acid from this compound, utilizes reversed-phase chromatography to separate the components of the mixture.[4]
Chromatographic Conditions (Example):
-
Column: C18 or C8 column[4]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol[4]
-
Detection: UV detector
-
Sample Preparation: The patent describes a specific extraction procedure using an aprotic solvent to isolate succinic acid from the this compound matrix, followed by dissolution in an acidic aqueous solution.[4]
Mechanism of Action and Signaling Pathways
Absorption and Cellular Transport
The primary mechanism of action of this compound is to provide a bioavailable source of ferrous iron (Fe²⁺) to replenish iron stores and support hemoglobin synthesis.[10]
-
Dissociation: In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and succinate.[10]
-
Uptake: In the duodenum, the ferrous ions are transported into the enterocytes (intestinal absorptive cells) primarily by the Divalent Metal Transporter 1 (DMT1).[10]
-
Intracellular Fate: Once inside the enterocyte, the iron can be either:
-
Stored as ferritin, an intracellular iron storage protein.
-
Transported across the basolateral membrane into the bloodstream.[11]
-
-
Export: The export of iron from the enterocyte into the circulation is mediated by the protein ferroportin.[11]
-
Systemic Transport: In the bloodstream, the exported Fe²⁺ is oxidized to ferric iron (Fe³⁺) by hephaestin or ceruloplasmin. Two molecules of Fe³⁺ then bind to the transport protein transferrin, which delivers iron to sites of utilization, such as the bone marrow for erythropoiesis.[11]
Systemic Iron Homeostasis Signaling
The regulation of systemic iron levels is tightly controlled by the hormone hepcidin, which is primarily produced by the liver.
-
Hepcidin Regulation: Hepcidin expression is increased by high iron stores and inflammation, and decreased by iron deficiency and increased erythropoietic activity.
-
Mechanism of Action: Hepcidin binds to ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation.
-
Effect: This action blocks the entry of iron into the bloodstream from dietary sources and from recycled red blood cells, thereby lowering plasma iron concentrations.
Pharmacokinetics and Clinical Data
Pharmacokinetic Parameters
A single-dose, randomized, crossover bioequivalence study in healthy Chinese male subjects (n=20) provides key pharmacokinetic data for a 200 mg dose of this compound tablets.
| Parameter | Test Formulation (Mean [SD]) | Reference Formulation (Mean [SD]) |
| Cmax (µg/L) | 2981 [621.1] | 3028 [707.4] |
| Tmax (h) | 4.3 [1.6] | 3.7 [1.3] |
| AUC₀₋ₗₐₛₜ (µg·h/L) | 48,460[12] | 48,390[13] |
| t₁/₂ (h) | 32.91 [32.62] | 27.66 [27.38] |
| Source: Comparative bioavailability study in healthy Chinese male subjects. |
Clinical Efficacy
A retrospective study compared the efficacy of oral this compound tablets with intravenous iron sucrose (B13894) in 374 patients with iron deficiency anemia over 4 weeks.
| Outcome Measure | Oral this compound (n=187) | Intravenous Iron Sucrose (n=187) | P-value |
| Hemoglobin (g/L) | 108.41 ± 8.39 | 122.31 ± 6.04 | < 0.001 |
| Serum Iron (µmol/L) | 9.72 ± 4.24 | 15.62 ± 5.41 | < 0.001 |
| Serum Ferritin (µg/L) | 27.1 ± 10.82 | 39.82 ± 10.44 | < 0.001 |
| Overall Response Rate | 78.61% | 90.91% | < 0.001 |
| Source: Retrospective study comparing oral this compound and intravenous iron sucrose.[10] |
The study concluded that while both treatments were effective, intravenous iron sucrose resulted in significantly greater improvements in hemoglobin, serum iron, and serum ferritin levels over the 4-week treatment period.[10]
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a comparative clinical trial of iron deficiency anemia therapies.
Conclusion
This compound (CAS 10030-90-7) is a well-established oral iron supplement for the management of iron deficiency. Its mechanism of absorption follows the established pathway for non-heme iron, with the ferrous state facilitating uptake by intestinal enterocytes. Standardized protocols for its synthesis and quantitative analysis are available, ensuring quality control for pharmaceutical applications. While clinical data indicates that intravenous iron formulations may offer more rapid and pronounced improvements in hematological parameters, oral this compound remains a vital and effective first-line therapy for the treatment of iron deficiency anemia. This guide provides a foundational technical overview to support further research and development involving this important compound.
References
- 1. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Permanganate Titrations [staff.buffalostate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. tau.ac.il [tau.ac.il]
- 12. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 13. academic.oup.com [academic.oup.com]
In-depth Technical Guide to the Thermal Degradation Profile of Ferrous Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal degradation profile of ferrous succinate (B1194679), an important iron supplement in the pharmaceutical industry. Understanding the thermal stability and decomposition pathway of this active pharmaceutical ingredient (API) is critical for defining manufacturing processes, ensuring product stability, and maintaining therapeutic efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation pathways.
Core Data Summary
The thermal degradation of ferrous succinate is a multi-stage process that is significantly influenced by the surrounding atmosphere. The primary events involve dehydration followed by the decomposition of the succinate anion. The quantitative data gathered from thermogravimetric analysis (TGA) is presented in the tables below.
Table 1: Thermal Decomposition of this compound in a Dynamic Nitrogen Atmosphere [1]
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Dehydration | 70 - 215 | 20.10 | - | Anhydrous this compound |
| Decomposition | 215 - 550 | 45.20 | 34.70 | Mixture of Iron and Iron Oxide |
Table 2: Thermal Decomposition of this compound in a Dynamic Carbon Dioxide Atmosphere [1]
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Dehydration | 70 - 215 | 20.10 | - | Anhydrous this compound |
| Decomposition | 215 - 450 | 47.90 | 32.00 | Magnetite (Fe₃O₄) |
Experimental Protocols
The data presented in this guide is typically obtained using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass changes as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer is required. For a more detailed analysis of the decomposition products, the TGA can be coupled with a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) for evolved gas analysis.[1][2]
Materials:
Procedure:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated for both temperature and mass. Set the desired purge gas (nitrogen or carbon dioxide) flow rate, typically between 20 and 50 mL/min, to maintain a consistent atmosphere.[1][2]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[1][2]
-
TGA Measurement: Place the crucible containing the sample onto the TGA balance. Program the instrument to heat the sample from ambient temperature (e.g., 25°C) to a final temperature of around 800°C at a constant heating rate, commonly 10°C/min.[2]
-
Data Analysis: Plot the percentage of mass loss as a function of temperature to generate the TGA curve. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal for each decomposition step.[2]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This provides information on melting, crystallization, and other phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
This compound sample
-
Standard aluminum or hermetically sealed pans
-
High-purity inert gas (e.g., nitrogen)
Procedure:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. If the sample is sensitive to oxidation or will evolve gases, use a hermetically sealed pan.
-
DSC Measurement: Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell. Heat the sample at a controlled rate, typically 10°C/min, over a desired temperature range (e.g., 25°C to 400°C) under a nitrogen purge.
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks on the DSC thermogram. The temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
Visualizing Thermal Degradation Pathways and Workflows
To elucidate the complex processes involved in the thermal analysis and degradation of this compound, the following diagrams provide a visual representation of the experimental workflow and the proposed decomposition pathways.
References
Solubility of Ferrous Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferrous succinate (B1194679), a common iron salt used in pharmaceutical formulations for the treatment of iron deficiency anemia. A thorough understanding of its solubility characteristics is critical for optimizing drug formulation, ensuring bioavailability, and predicting therapeutic efficacy. This document synthesizes available data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key experimental and biological pathways.
Physicochemical Properties of Ferrous Succinate
This compound is the iron (II) salt of succinic acid. Its dissolution in the gastrointestinal tract is a prerequisite for the absorption of ferrous ions (Fe²⁺).
-
Chemical Formula : C₄H₄FeO₄
-
Molecular Weight : 171.92 g/mol [1]
-
Appearance : Grayish-white to reddish-brown powder[2]
The solubility of this compound is significantly influenced by the pH of the medium. As a salt of a weak acid (succinic acid) and a weak base (ferrous hydroxide), it exhibits greater solubility in acidic environments, such as the stomach.[3] This acidic environment also helps maintain iron in its more soluble ferrous (Fe²⁺) state, which is preferentially absorbed over the ferric (Fe³⁺) form.[3][4]
Quantitative Solubility Data
Quantitative solubility data for this compound in various pharmaceutical solvents is limited in publicly available literature. The following table summarizes the available data.
| Solvent | Temperature | Solubility | Data Type | Reference |
| Water | 20 °C | < 1 g/L | Quantitative | [5] |
| Water | Not Specified | Sparingly soluble | Qualitative | |
| Diluted Acids | Not Specified | Soluble | Qualitative | [6] |
| Alcohol (Ethanol) | Not Specified | Practically insoluble | Qualitative |
The succinic acid component in this compound is intended to help stabilize the iron ion and improve its solubility, which enhances its absorption in the gastrointestinal tract.[4]
Experimental Protocol: pH-Dependent Solubility Determination
The following protocol outlines the shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a compound at various pH values.
Materials and Equipment
-
This compound powder
-
Buffer solutions (e.g., pH 2, 4, 6, 7.4)
-
Deionized water
-
Conical flasks or vials
-
Shaking incubator or temperature-controlled water bath
-
Centrifuge
-
0.45 µm syringe filters
-
Analytical instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system. Alternatively, Atomic Absorption Spectrometry (AAS) or titration methods can be used for iron quantification.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure
-
Preparation : Add an excess amount of this compound powder to several conical flasks. This ensures that a saturated solution is achieved.
-
Solvent Addition : Add a precise volume of the respective pH buffer solution to each flask.
-
Equilibration : Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection : After equilibration, allow the flasks to stand, permitting the excess solid to settle.
-
Separation : Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter. This step is crucial to remove any undissolved microparticles.
-
Dilution : Dilute the clear, filtered sample with an appropriate solvent. For iron analysis, diluting with 0.1 M HCl can help stabilize the ferrous ion.
-
Analysis : Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
UV-Vis Spectrophotometry : Often requires complexation with a coloring agent like 1,10-phenanthroline (B135089) to form an intensely colored complex with ferrous iron, which can then be quantified.
-
Atomic Absorption Spectrometry (AAS) : A highly sensitive method for quantifying the total iron concentration. The sample is atomized, and the absorption of light by iron atoms at a characteristic wavelength (e.g., 248.3 nm) is measured.[7]
-
Redox Titration : The ferrous iron in the sample can be titrated with a standardized oxidizing agent, such as ceric sulfate (B86663) or potassium permanganate, to determine its concentration.[8][9]
-
-
Calculation : Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.
Mechanism of Absorption
The therapeutic efficacy of this compound is dependent on the absorption of ferrous ions (Fe²⁺) in the small intestine. The primary transporter responsible for this process is the Divalent Metal Transporter 1 (DMT1).
Intestinal Ferrous Iron (Fe²⁺) Absorption Pathway
When this compound is ingested, it first dissolves in the acidic environment of the stomach, dissociating into ferrous ions (Fe²⁺) and succinate.[4] The Fe²⁺ ions then move to the small intestine, primarily the duodenum, for absorption.
Caption: Absorption of Ferrous Iron in the Duodenum.
The absorption process involves these key steps:
-
Transport into Enterocyte : Ferrous ions (Fe²⁺) are transported from the intestinal lumen across the apical membrane of the enterocytes by the Divalent Metal Transporter 1 (DMT1).[4][10][11]
-
Intracellular Fate : Once inside the cell, the absorbed iron joins the "labile iron pool." From here, it can be either stored within the protein ferritin or transported out of the cell.[12][13]
-
Export into Bloodstream : Iron is exported from the enterocyte into the bloodstream across the basolateral membrane by the protein ferroportin.[4][13]
-
Circulation : In the bloodstream, ferrous iron is oxidized to ferric iron (Fe³⁺) and binds to the transport protein transferrin, which delivers it to sites of use, such as the bone marrow for hemoglobin synthesis.[4]
References
- 1. This compound | C4H4FeO4 | CID 10464762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 17022-52-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. ve.scielo.org [ve.scielo.org]
- 7. researchgate.net [researchgate.net]
- 8. practical-science.com [practical-science.com]
- 9. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
In-Depth Technical Guide to Ferrous Succinate: Molecular Weight, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of ferrous succinate (B1194679), a key compound in the management of iron-deficiency anemia. This document details its molecular weight and chemical formula, outlines experimental protocols for its characterization, and visualizes relevant biological and experimental workflows.
Physicochemical Properties of Ferrous Succinate
This compound is an iron (II) salt of succinic acid. It is available in both anhydrous and hydrated forms, which differ in their molecular weight. The fundamental properties are summarized in the table below.
| Property | Anhydrous this compound | This compound Tetrahydrate |
| Chemical Formula | C4H4FeO4[1][2][3] | C4H14FeO8[4] |
| Molecular Weight | ~171.92 g/mol [1][5] | ~245.99 g/mol [4] |
| Synonyms | Iron(II) succinate, Ferrosuccinate | - |
| CAS Number | 10030-90-7[2] | - |
| Percent Composition | C: 27.94%, H: 2.35%, Fe: 32.48%, O: 37.23%[5] | - |
Experimental Protocols for Characterization
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for preparing this compound is through a precipitation reaction. The following protocol is adapted from established synthesis procedures.[6]
Materials:
-
Sodium succinate hexahydrate
-
Ferrous sulfate (B86663) heptahydrate
-
Deionized water
-
Antioxidant (e.g., sodium bisulfite)
Procedure:
-
In a reaction vessel, dissolve sodium succinate hexahydrate and a suitable antioxidant in deionized water with heating and stirring.
-
Gradually add an aqueous solution of ferrous sulfate to the succinate solution. The slow addition helps prevent localized high concentrations of ferrous ions, which can promote oxidation.
-
Maintain the reaction mixture at a constant temperature (e.g., 80-90°C) and continue stirring for 3-4 hours to ensure the reaction goes to completion.[6]
-
After the reaction period, cool the mixture to approximately 40°C.
-
Collect the precipitated this compound product via suction filtration.
-
Wash the filter cake with deionized water at the same temperature as the slurry to remove soluble by-products, followed by a wash with a water-miscible organic solvent like acetone to aid in drying.[6]
-
Dry the final product under a vacuum at 80°C until a constant weight is achieved.
Determination of Iron Content by Redox Titration
This protocol describes the quantification of the ferrous iron content in a sample of this compound using a redox titration with a standardized ceric sulfate solution.
Materials:
-
This compound sample
-
5M Sulfuric acid
-
Ferroin (B110374) indicator
-
0.1M Ceric sulfate solution
Procedure:
-
Accurately weigh approximately 2.0 g of the this compound sample.
-
Quantitatively transfer the sample to a 100 mL volumetric flask using 50 mL of 5M sulfuric acid to dissolve the sample and prevent oxidation of the ferrous ions.
-
Allow the mixture to stand for five minutes to ensure complete dissolution, then dilute to the mark with 5M sulfuric acid and mix thoroughly.
-
Pipette a 20 mL aliquot of the this compound solution into a conical flask.
-
Add two drops of ferroin indicator to the flask.
-
Titrate the sample solution with a standardized 0.1M ceric sulfate solution. The endpoint is indicated by a color change from red to a pale yellow/milky color.
-
Record the volume of the titrant used and repeat the titration with another aliquot for accuracy.
-
Calculate the percentage of ferrous iron in the sample based on the stoichiometry of the reaction between Fe²⁺ and Ce⁴⁺.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is crucial for confirming the empirical formula of the synthesized this compound. This is typically performed using an automated elemental analyzer.
Principle:
The sample is combusted at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and nitrogen oxides) are separated by gas chromatography and quantified by a thermal conductivity detector. The iron content can be determined separately by atomic absorption spectroscopy.
Procedure:
-
Accurately weigh a small amount (typically 1-3 mg) of the dry this compound sample into a tin or silver capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence according to the instrument's operating procedure.
-
The instrument will automatically calculate the weight percentages of carbon and hydrogen.
-
Determine the iron content using Atomic Absorption Spectroscopy (AAS) as described in the subsequent protocol.
-
The oxygen percentage is typically determined by difference.
-
From the percentage composition, calculate the empirical formula of the compound.
Iron Quantification by Atomic Absorption Spectroscopy (AAS)
AAS is a sensitive technique for determining the total iron content in the this compound sample.
Materials:
-
This compound sample
-
Concentrated nitric acid
-
Deionized water
-
Iron standard solutions
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of dilute nitric acid to ensure the iron remains in solution.
-
Standard Preparation: Prepare a series of iron standard solutions of known concentrations from a certified iron standard stock solution.
-
Instrument Setup: Set up the atomic absorption spectrophotometer with an iron hollow cathode lamp. Optimize the instrument parameters (wavelength, slit width, fuel and oxidant flow rates) for iron analysis.
-
Calibration: Aspirate the standard solutions into the flame and measure their absorbance. Construct a calibration curve by plotting absorbance versus concentration.
-
Sample Measurement: Aspirate the prepared this compound sample solution into the flame and measure its absorbance.
-
Calculation: Determine the iron concentration in the sample solution from the calibration curve. Calculate the percentage of iron in the original this compound sample.
Structural Characterization by X-ray Diffraction (XRD)
Powder X-ray diffraction can be used to identify the crystalline phases present in the this compound sample and confirm its structure.
Procedure:
-
Sample Preparation: Gently grind the this compound sample to a fine, uniform powder using a mortar and pestle. Mount the powder onto a sample holder. For air-sensitive samples, use an appropriate sealed sample holder.
-
Data Collection: Place the sample holder in the powder X-ray diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 5° to 60°) using Cu Kα radiation.
-
Data Analysis: Process the raw data to identify the peak positions and intensities. Compare the obtained diffraction pattern with known patterns from crystallographic databases to confirm the identity and phase purity of the this compound.
Signaling Pathways and Experimental Workflows
Intestinal Absorption Pathway of Ferrous Iron
The following diagram illustrates the key steps involved in the absorption of ferrous iron (Fe²⁺), the form supplied by this compound, in the duodenum.
References
- 1. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Testing Procedure (Method of analysis) for Ferric salts, Ferrous Salts and Iodides | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. CN101205180A - Process for preparing this compound - Google Patents [patents.google.com]
A Technical Guide to the Cellular Uptake and Metabolism of Ferrous Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous succinate (B1194679) is an iron (II) salt combined with succinic acid, utilized primarily in the treatment of iron deficiency anemia.[1][2] Its efficacy is rooted in its high bioavailability, which is influenced by the succinate component enhancing the solubility and stability of the ferrous iron.[1] Understanding the precise mechanisms of its cellular uptake, intracellular trafficking, and subsequent metabolism is critical for optimizing existing iron therapies and developing novel drug delivery systems. This guide provides a detailed overview of these processes, supported by quantitative data, experimental methodologies, and pathway visualizations.
Cellular Uptake of Ferrous Succinate
The journey of iron from this compound begins in the gastrointestinal tract, where it is absorbed by specialized intestinal epithelial cells called enterocytes.
2.1 Dissociation and Transport Upon ingestion, this compound dissociates into ferrous ions (Fe²⁺) and succinate in the acidic environment of the stomach and proximal small intestine.[1] The low pH of this region is crucial for maintaining iron in its more soluble and readily absorbable ferrous (Fe²⁺) state.[1][3]
The primary site for absorption is the duodenum and upper jejunum.[1][2][4] The apical membrane of the enterocytes in this region is rich in a specific transport protein, the Divalent Metal Transporter 1 (DMT1) . This transporter facilitates the uptake of Fe²⁺ from the intestinal lumen into the cell.[1][5][6] The succinate moiety is thought to stabilize the Fe²⁺ ion, thereby increasing its availability for transport via DMT1.[1]
Intracellular Iron Metabolism and Export
Once inside the enterocyte, the absorbed Fe²⁺ enters the labile iron pool (LIP) , a transient pool of chelatable, redox-active iron.[5][7][8] From the LIP, iron has two primary fates: storage within the cell or export into the bloodstream for systemic distribution.
-
Storage: Excess iron is detoxified and stored in the protein shell of ferritin .[1][5] This process involves the oxidation of Fe²⁺ to ferric iron (Fe³⁺) for incorporation into the ferritin core.
-
Export: For systemic use, Fe²⁺ is transported across the basolateral membrane of the enterocyte by the iron exporter protein ferroportin (FPN) .[1][5] This export is coupled with the re-oxidation of Fe²⁺ to Fe³⁺ by the ferroxidase hephaestin (or ceruloplasmin in the plasma).[1][5] The resulting Fe³⁺ then binds with high affinity to transferrin (Tf) , the main iron transport protein in the blood, which delivers it to sites of high iron demand, such as the bone marrow for hemoglobin synthesis.[2][9]
Systemic iron levels are tightly controlled by the hormone hepcidin , which is produced by the liver. Hepcidin binds to ferroportin, causing its internalization and degradation, thereby blocking iron export from enterocytes into the blood and preventing iron overload.[3]
Quantitative Data on this compound
Quantitative assessment is crucial for comparing the efficacy and pharmacokinetics of different iron formulations. Below are summaries of data from clinical studies involving this compound.
Table 1: Bioequivalence and Pharmacokinetic Parameters of this compound A single-dose, randomized, 2-period crossover study in healthy Chinese male subjects comparing a test and reference formulation of 200 mg this compound tablets.[10]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cₘₐₓ (µg/dL) | 148.8 ± 45.4 | 147.2 ± 41.6 |
| Tₘₐₓ (h) | 3.6 ± 1.1 | 3.5 ± 0.9 |
| AUC₀₋₂₄ (µg·h/dL) | 913.4 ± 359.7 | 903.0 ± 321.3 |
| AUC₀₋∞ (µg·h/dL) | 1003.5 ± 403.4 | 993.5 ± 358.9 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the concentration-time curve.
Table 2: Clinical Efficacy of Oral this compound in Patients with Iron Deficiency Anemia A retrospective study comparing oral this compound (Group A) with intravenous iron sucrose (B13894) (Group B) after 4 weeks of treatment.[11][12]
| Parameter | Group A (Oral this compound) |
| Baseline (Mean ± SD) | |
| Hemoglobin (g/L) | 85.32 ± 7.21 |
| Serum Iron (µmol/L) | 5.16 ± 2.08 |
| Serum Ferritin (µg/L) | 10.35 ± 4.16 |
| Overall Response Rate | - |
Experimental Protocols for Studying Iron Uptake and Metabolism
A variety of in vitro and analytical methods are employed to investigate cellular iron handling.
5.1 In Vitro Model: Caco-2 Cell Line The human colon adenocarcinoma cell line, Caco-2, is a widely used model for studying intestinal iron absorption.[13][14]
-
Protocol Outline:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable supports (e.g., Transwell inserts) for approximately 21 days. During this time, they spontaneously differentiate to form a polarized monolayer of cells that mimics the intestinal epithelium, complete with a brush border.
-
Iron Treatment: A solution containing this compound (often with radiolabeled ⁵⁹Fe for easy tracing) is added to the apical chamber (representing the intestinal lumen).
-
Incubation: Cells are incubated for a defined period (e.g., 15 minutes to 2 hours) at 37°C.
-
Quantification: After incubation, iron uptake is measured by quantifying the amount of iron within the cells (cellular uptake) and the amount that has traversed the cell monolayer into the basolateral chamber (transepithelial transport).
-
5.2 Quantification of Cellular Iron Accurate measurement of intracellular iron is fundamental to these studies. Several robust techniques are available.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Considered a gold standard for elemental analysis, ICP-MS can detect trace concentrations of iron in biological samples with high precision.[15][16]
-
Protocol Outline:
-
Sample Preparation: Cell pellets are washed thoroughly to remove extracellular iron.
-
Digestion: Cells are lysed and mineralized using concentrated nitric acid and often hydrogen peroxide, typically with microwave assistance, to break down the biological matrix.[15][17]
-
Analysis: The digested sample is diluted and introduced into the ICP-MS instrument, which atomizes and ionizes the sample. The mass spectrometer then separates and quantifies the iron isotopes.
-
-
-
Colorimetric Assays (e.g., Ferene S): These spectrophotometric methods provide a convenient and less expensive alternative to ICP-MS for iron quantification.[18][19]
-
Protocol Outline:
-
Reagent Preparation: An acidic buffer is used to release iron from carrier proteins. A reducing agent is added to convert all iron to the Fe²⁺ state.
-
Sample Lysis: Cells are lysed to release intracellular contents.
-
Reaction: The cell lysate is mixed with a chromogenic agent like Ferene S, which forms a stable, colored complex with Fe²⁺.[19]
-
Measurement: The absorbance of the colored complex is measured with a spectrophotometer (e.g., at 593 nm for Ferene S), and the iron concentration is determined by comparison to a standard curve.[19]
-
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iron Absorption [sickle.bwh.harvard.edu]
- 5. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Absorption: Molecular and Pathophysiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Imaging Opportunities to Inspect the Nature of Cytosolic Iron Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative bioavailability of this compound tablet formulations without correction for baseline circadian changes in iron concentration in healthy Chinese male subjects: a single-dose, randomized, 2-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods and Options for Estimating Iron and Zinc Bioavailability Using Caco-2 Cell Models: Benefits and Limitations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Mathematical modeling reveals ferritin as the strongest cellular driver of dietary iron transfer block in enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Colorimetric Iron Quantification Assay [protocols.io]
The Role of Succinate in Ferrous Iron Stabilization and Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferrous iron (Fe²⁺) is the more soluble and readily absorbed form of non-heme iron in the human intestine. However, its inherent instability and propensity to oxidize to the less soluble ferric form (Fe³⁺) in the neutral to alkaline environment of the small intestine present a significant challenge for oral iron supplementation. This technical guide provides an in-depth analysis of the role of succinate (B1194679) as a stabilizing ligand for ferrous iron, enhancing its bioavailability and subsequent absorption. Through a review of the available scientific literature, this guide details the biochemical interactions between succinate and ferrous iron, summarizes quantitative data on its absorption, outlines experimental protocols for its evaluation, and visualizes the key pathways involved.
The Biochemical Basis of Ferrous Succinate Stability
The efficacy of this compound as an oral iron supplement is rooted in the ability of the succinate anion to act as a chelating agent, stabilizing the ferrous state of iron. In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and succinate[1]. The acidic pH of the stomach helps to maintain iron in its reduced ferrous state, which is more soluble than the ferric state[1]. As the digesta moves into the duodenum and upper jejunum, where the pH becomes neutral to alkaline, the risk of Fe²⁺ oxidation to Fe³⁺ increases. It is in this environment that the chelating action of succinate is crucial.
Quantitative Data on this compound Bioavailability and Absorption
The enhanced stability of this compound translates to improved bioavailability compared to other iron salts. Several studies have quantified the absorption and efficacy of this compound.
| Parameter | Value | Population/Condition | Reference |
| Absorption Rate | 4.5% (5.2 mg) | Normal subjects | [3] |
| 8.6% (9.9 mg) | Subjects with latent iron deficiency | [3] | |
| 29.6% (34 mg) | Subjects with manifest iron deficiency | [3] | |
| Relative Bioavailability | 101.6% | Healthy Chinese male subjects (compared to a reference this compound formulation) | |
| Pharmacokinetic Parameters | |||
| Mean Cmax | 2981 µg/L | Healthy Chinese male subjects (Test formulation) | |
| Mean Cmax | 3028 µg/L | Healthy Chinese male subjects (Reference formulation) | |
| Mean AUC(0-last) | 48,460 µg/L/h | Healthy Chinese male subjects (Test formulation) | |
| Mean AUC(0-last) | 48,390 µg/L/h | Healthy Chinese male subjects (Reference formulation) | |
| Mean Tmax | 4.3 hours | Healthy Chinese male subjects (Test formulation) | |
| Mean Tmax | 3.7 hours | Healthy Chinese male subjects (Reference formulation) | |
| Clinical Efficacy vs. IV Iron Sucrose | Patients with iron deficiency anemia | ||
| Hemoglobin (Hb) Level (g/L) at 4 Weeks | 108.41 ± 8.39 | Oral this compound | |
| Serum Iron (SI) Level (µmol/L) at 4 Weeks | 9.72 ± 4.24 | Oral this compound | |
| Serum Ferritin (SF) Level (µg/L) at 4 Weeks | 27.1 ± 10.82 | Oral this compound | |
| Overall Response Rate | 78.61% | Oral this compound |
Experimental Protocols
In-Vitro Digestion and Caco-2 Cell Culture Model for Iron Bioavailability
This protocol is a widely accepted method for simulating the digestion and absorption of iron from food and supplements.
3.1.1. Materials
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Transwell inserts (e.g., 12-well format)
-
Pepsin (porcine)
-
Pancreatin (B1164899) (porcine)
-
Bile extract
-
Ferritin ELISA kit
-
Protein assay kit (e.g., BCA)
3.1.2. Cell Culture and Differentiation
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed the Caco-2 cells onto Transwell inserts at a suitable density.
-
Allow the cells to grow and differentiate for approximately 21 days, changing the medium every 2-3 days, to form a confluent monolayer with well-developed tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
3.1.3. Simulated Digestion
-
Gastric Phase: Homogenize the test substance (e.g., this compound) in a simulated gastric fluid containing pepsin at pH 2.0. Incubate for 1-2 hours at 37°C with gentle agitation.
-
Intestinal Phase: Adjust the pH of the gastric digest to approximately 7.0. Add a solution containing pancreatin and bile salts. Incubate for 2 hours at 37°C with gentle agitation.
3.1.4. Iron Uptake Assay
-
Apply the intestinal digest to the apical side of the differentiated Caco-2 cell monolayer in the Transwell inserts.
-
Incubate for a defined period (e.g., 2 hours) to allow for iron uptake.
-
After incubation, remove the digest and wash the cell monolayer multiple times with a buffered salt solution to remove any non-absorbed iron.
-
Lyse the cells to release intracellular components.
-
Quantify the amount of iron absorbed by the cells by measuring the ferritin concentration in the cell lysate using an ELISA. Ferritin levels are proportional to the amount of absorbed iron.
-
Normalize the ferritin concentration to the total protein content of the cell lysate.
Spectrophotometric Determination of Ferrous Iron Stability
This method can be adapted to assess the stability of this compound in the presence of succinate under different pH conditions.
3.2.1. Materials
-
This compound
-
Succinic acid
-
Buffer solutions of various pH (e.g., pH 2, 5, 7, 8)
-
1,10-phenanthroline (B135089) solution (or other suitable chromogenic agent for Fe²⁺)
-
Hydroxylamine (B1172632) hydrochloride (as a reducing agent for any oxidized iron)
-
UV-Vis Spectrophotometer
3.2.2. Procedure
-
Prepare solutions of this compound at a known concentration in the different pH buffers, both with and without an excess of succinic acid.
-
Incubate the solutions for various time intervals at 37°C to simulate physiological conditions.
-
At each time point, take an aliquot of the solution.
-
To determine the total iron concentration, add hydroxylamine hydrochloride to reduce any Fe³⁺ to Fe²⁺, followed by the addition of 1,10-phenanthroline. Measure the absorbance at the wavelength of maximum absorbance for the Fe²⁺-phenanthroline complex (around 510 nm).
-
To determine the ferrous iron concentration, add 1,10-phenanthroline directly to another aliquot (without the reducing agent) and measure the absorbance.
-
The stability of the ferrous iron is determined by the ratio of the ferrous iron concentration to the total iron concentration over time at different pH values.
Signaling Pathways and Experimental Workflows
Cellular Pathway of this compound Absorption
The primary mechanism for the absorption of ferrous iron is via the Divalent Metal Transporter 1 (DMT1) located on the apical membrane of enterocytes in the duodenum and proximal jejunum[1]. Succinate's role is primarily to ensure that iron remains in the soluble Fe²⁺ state for efficient transport by DMT1.
Generalized Workflow for In-Vitro Iron Bioavailability Assay
The following diagram illustrates the typical workflow for assessing the bioavailability of an iron compound using the in-vitro digestion and Caco-2 cell model.
Potential Signaling Role of Succinate
Recent research has identified a G-protein coupled receptor for succinate, SUCNR1 (also known as GPR91), which is expressed in various tissues, including the intestine. While its role in intestinal inflammation and epithelial-to-mesenchymal transition (EMT) has been investigated, a direct link to the regulation of iron absorption has not been definitively established. It is plausible that luminal succinate could activate SUCNR1 on enterocytes, potentially influencing signaling pathways that modulate the expression or activity of iron transporters like DMT1 and ferroportin. However, this remains an area for further investigation.
Conclusion and Future Directions
Succinate plays a vital role in enhancing the oral bioavailability of ferrous iron by acting as a chelating agent that stabilizes the Fe²⁺ state and maintains its solubility in the gastrointestinal tract. This leads to more efficient absorption through the DMT1 transporter in the small intestine. While the general mechanism is understood, further research is needed to quantify the stability of the ferrous-succinate complex under various physiological conditions and to elucidate the precise molecular interactions involved. Additionally, the potential signaling role of succinate in the intestine via its receptor, SUCNR1, and its impact on iron homeostasis warrants further investigation. A deeper understanding of these mechanisms will be invaluable for the rational design and development of more effective oral iron therapies.
References
The Impact of Oral Ferrous Iron Supplementation on Gut Microbiota Composition: A Technical Whitepaper
Disclaimer: This document summarizes the current scientific understanding of the effects of oral ferrous iron supplementation on the gut microbiota. As of the latest literature review, no specific studies focusing on ferrous succinate have been identified. Therefore, this whitepaper synthesizes findings from studies on other commonly used oral ferrous iron salts, including ferrous sulfate, ferrous fumarate, and ferrous bisglycinate, to provide a comprehensive overview of the likely effects. The principles of luminal iron availability and its impact on microbial dynamics are expected to be broadly similar across different ferrous salts.
Introduction
Iron is a critical micronutrient for both human health and microbial life. Oral iron supplementation is a cornerstone therapy for treating iron deficiency anemia, a widespread nutritional disorder. However, a significant portion of ingested iron remains unabsorbed in the gastrointestinal tract, leading to high concentrations of luminal iron. This unabsorbed iron can profoundly influence the composition and function of the gut microbiota, a complex ecosystem integral to host health. This technical guide provides an in-depth analysis of the effects of oral ferrous iron on the gut microbiota, intended for researchers, scientists, and drug development professionals.
Quantitative Effects of Oral Ferrous Iron on Gut Microbiota
Oral iron supplementation has been shown to induce significant shifts in the gut microbial landscape. The primary trend observed across multiple studies is a decrease in beneficial commensal bacteria and an increase in potentially pathogenic bacteria.[1][2] This dysbiosis is largely attributed to the fact that many enteropathogens have a high requirement for iron, which becomes readily available with supplementation.
Below are tables summarizing the quantitative changes in key bacterial taxa following oral ferrous iron supplementation, as reported in various human and animal studies.
Table 1: Changes in Beneficial Bacterial Taxa Following Oral Ferrous Iron Supplementation
| Bacterial Taxon | Iron Supplement Form | Dosage | Study Population | Observed Change | Citation(s) |
| Bifidobacterium | Ferrous Fumarate | 12.5 mg/day | Kenyan Infants | Decrease | [3] |
| Bifidobacterium | High-iron formula | 6.6 mg/day | Swedish Infants | Decrease | [4] |
| Lactobacillus | Ferrous Fumarate | 12.5 mg/day | Kenyan Infants | Decrease | [3] |
| Lactobacillus | Iron-fortified foods | ~8 mg/day | African Children | Decrease | [2] |
| Faecalibacterium | High-dose iron | >100 mg/day | Middle-aged Women | Decrease | |
| Ruminococcus | High-dose iron | >100 mg/day | Middle-aged Women | Decrease | |
| Akkermansia | High-dose iron | >100 mg/day | Middle-aged Women | Decrease |
Table 2: Changes in Potentially Pathogenic Bacterial Taxa Following Oral Ferrous Iron Supplementation
| Bacterial Taxon | Iron Supplement Form | Dosage | Study Population | Observed Change | Citation(s) |
| Enterobacteriaceae | Ferrous Fumarate | 12.5 mg/day | Kenyan Infants | Increase | [3] |
| Enterobacteriaceae | Ferrous Bisglycinate | 18 mg/day | Cambodian Women | Increase | [1][5] |
| Escherichia/Shigella | Ferrous Bisglycinate | 18 mg/day | Cambodian Women | Trend towards increase | [1][5] |
| Escherichia coli | Iron-fortified foods | ~8 mg/day | African Children | Increase | |
| Salmonella | Iron-fortified foods | ~8 mg/day | African Children | Increase | |
| Clostridiales | Ferrous Fumarate & NaFeEDTA | 5 mg/day | Kenyan Infants | Increase | [6] |
| Enterococcus | Ferrous Sulfate | 60 mg/day | Cambodian Women | Increase |
Experimental Protocols
The following section details a generalized experimental workflow for investigating the effects of oral iron supplementation on the gut microbiota, based on methodologies reported in the literature.
Study Design
A randomized, double-blind, placebo-controlled trial is the gold standard for assessing the impact of iron supplementation. Key considerations include:
-
Participant Cohort: Clearly defined inclusion and exclusion criteria (e.g., age, health status, iron status).
-
Intervention: Specific iron formulation (e.g., ferrous salt), dosage, and duration of supplementation.
-
Control Group: A placebo group receiving a supplement without iron.
-
Sample Collection: Fecal samples collected at baseline and at the end of the intervention period.
Fecal Sample Collection and Storage
-
Collection: Participants are provided with stool collection kits. Samples are self-collected.
-
Stabilization: For preservation of microbial DNA, samples can be collected in stabilizing solutions such as RNAlater or OMNIgene•GUT, or immediately frozen.
-
Storage: Samples should be stored at -80°C until DNA extraction to prevent changes in the microbial community composition.
Fecal DNA Extraction
A combination of mechanical and chemical lysis is crucial for efficient DNA extraction from the diverse and often resilient microbes in stool samples.
-
Sample Preparation: An aliquot of the frozen stool sample (e.g., 200 mg) is used.
-
Lysis:
-
Mechanical Disruption: Bead-beating with specialized beads is used to break open the cell walls of a wide range of microbes.
-
Chemical Lysis: Lysis buffers containing detergents (e.g., SDS) and enzymes (e.g., lysozyme) are used to further disrupt cell membranes and release DNA.
-
-
Purification: The crude lysate is purified to remove inhibitors (e.g., humic acids, bile salts) that can interfere with downstream applications. This is typically achieved using spin columns with silica (B1680970) membranes or magnetic bead-based purification kits (e.g., QIAamp Fast DNA Stool Mini Kit, PureLink Microbiome DNA Purification Kit).
-
Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity is checked via agarose (B213101) gel electrophoresis.
16S rRNA Gene Amplicon Sequencing
-
Target Region: A hypervariable region of the 16S rRNA gene (commonly the V3-V4 or V4 region) is amplified using PCR with universal primers.
-
Library Preparation: The amplicons are indexed with unique barcodes for each sample to allow for multiplexed sequencing. Sequencing adapters are also ligated to the amplicons.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq, to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are demultiplexed and subjected to quality filtering to remove low-quality reads and adapter sequences.
-
Denoising and Feature Table Generation: Pipelines such as DADA2 or Deblur are used to correct sequencing errors and generate a feature table of Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: ASVs are assigned taxonomic labels by aligning their sequences to a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis:
-
Alpha diversity: Measures of within-sample diversity (e.g., Chao1, Shannon index) are calculated.
-
Beta diversity: Measures of between-sample diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) are used to compare the overall microbial community composition between groups.
-
-
Differential Abundance Analysis: Statistical methods (e.g., ANCOM, DESeq2) are used to identify specific taxa that are significantly different in abundance between the iron-supplemented and placebo groups.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The interaction between oral iron, the gut microbiota, and the host is complex, involving intricate signaling pathways.
Figure 1: A generalized experimental workflow for studying the effects of oral ferrous iron on the gut microbiota.
Unabsorbed luminal iron creates a competitive environment where bacteria with efficient iron acquisition systems can thrive. Many pathogenic bacteria utilize siderophores, which are small, high-affinity iron-chelating molecules, to scavenge iron.
Figure 2: Siderophore-mediated iron acquisition by pathogenic bacteria in the gut.
The alteration in the gut microbiota composition, particularly the increase in gram-negative bacteria, can lead to an inflammatory response in the host. Lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, can activate the NF-κB signaling pathway in intestinal epithelial cells, leading to the production of pro-inflammatory cytokines.
Figure 3: Logical relationship between oral iron, gut dysbiosis, and host inflammatory response.
Conclusion
Oral ferrous iron supplementation, while effective for treating iron deficiency, significantly alters the gut microbiota. The available evidence, primarily from studies on ferrous sulfate, ferrous fumarate, and ferrous bisglycinate, consistently points towards a reduction in beneficial bacteria and a promotion of potentially pathogenic, iron-loving species. This dysbiosis can contribute to gastrointestinal side effects and local inflammation. Further research is warranted to investigate whether different formulations of oral iron, including this compound, may have differential effects on the gut microbiome. Understanding these interactions is crucial for developing novel iron supplementation strategies that are both effective and minimize disruption to the delicate balance of the gut ecosystem. This knowledge will be invaluable for drug development professionals aiming to create next-generation iron therapies with improved safety and tolerability profiles.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Method Validation for Extraction of DNA from Human Stool Samples for Downstream Microbiome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing bioinformatic pipelines for microbial 16S rRNA amplicon sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Pharmacokinetics of Ferrous Succinate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of ferrous succinate (B1194679) in preclinical models. Ferrous succinate is a widely used oral iron supplement for the treatment of iron deficiency anemia. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models is crucial for non-clinical safety and efficacy evaluation, and for informing clinical trial design. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in the field of iron metabolism and drug development. While direct and comprehensive pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes findings from related iron compounds and provides generalized protocols applicable to its study.
Introduction
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency is the most common nutritional disorder worldwide, leading to iron deficiency anemia (IDA). Oral iron supplementation is the first line of therapy for IDA, with ferrous (Fe²⁺) salts being the most common formulations due to their higher bioavailability compared to ferric (Fe³⁺) salts.
This compound is a type of ferrous iron salt that is used in the treatment of IDA. It is purported to offer good bioavailability. The succinate moiety may also play a role in the compound's overall metabolic profile. This guide focuses on the preclinical pharmacokinetics of this compound, providing a detailed examination of its journey through the biological system in animal models.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is primarily characterized by the absorption of ferrous iron and the metabolic fate of the succinate component.
Absorption
Following oral administration, this compound dissociates in the gastrointestinal tract into ferrous ions (Fe²⁺) and succinate. The absorption of ferrous iron is a well-regulated process that occurs predominantly in the duodenum and upper jejunum.
-
Mechanism of Iron Absorption: Ferrous iron is transported across the apical membrane of enterocytes by the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can either be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter protein, ferroportin. In the circulation, iron is oxidized to its ferric form (Fe³⁺) and binds to transferrin for distribution to various tissues.
Distribution
Once absorbed, iron is distributed throughout the body bound to transferrin. The primary sites of iron distribution and utilization include:
-
Bone Marrow: For incorporation into hemoglobin during erythropoiesis.
-
Liver: For storage as ferritin and hemosiderin.
-
Muscles: As a component of myoglobin (B1173299).
Studies on other iron formulations in mice have shown that the majority of absorbed iron is distributed to the liver and spleen.[4] Specific tissue distribution studies for this compound in preclinical models are not extensively reported in the literature.
Metabolism
-
Iron: The iron component of this compound enters the body's natural iron metabolic pathways. It is incorporated into functional proteins like hemoglobin and myoglobin or stored. There is no specific metabolic transformation of the elemental iron itself.
-
Succinate: The succinate moiety is a natural intermediate of the Krebs (tricarboxylic acid) cycle. It is anticipated that the succinate absorbed from this compound enters this central metabolic pathway and is subsequently oxidized to generate cellular energy (ATP).
Excretion
The body has very limited mechanisms for active iron excretion. Iron homeostasis is primarily regulated at the level of absorption. Small amounts of iron are lost daily through the shedding of skin and mucosal cells. There is no specific excretion pathway for excess absorbed iron, which can lead to iron overload if absorption is not tightly controlled. The succinate component is metabolized and does not have a distinct excretion profile separate from other metabolic products.
Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound in preclinical models is sparse in the available literature. Most studies have focused on efficacy endpoints (e.g., hemoglobin restoration) rather than detailed pharmacokinetic profiling. The following table summarizes available data, including some from a human bioequivalence study for context, and comparative data from related iron compounds in rats.
| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| This compound | |||||||
| Serum Iron | Human | 200 mg | 3028 ± 707.4 µg/L | 3.7 ± 1.3 h | 48390 ± 8420 µg*h/L | Not Reported | [5] |
| Comparative Data | |||||||
| Serum Iron (from Ferrous Sulfate) | Anemic Rat | 3 mg/kg | Higher than Iron Protein Succinylate | Not Quantified | Not Quantified | Not Reported | [1][2] |
| Serum Iron (from Iron Protein Succinylate) | Anemic Rat | 3 mg/kg | Lower than Ferrous Sulfate (B86663) | Delayed vs. Ferrous Sulfate | Not Quantified | Not Reported | [1][2][6] |
Note: The human data is provided for informational purposes and may not directly translate to preclinical models. The rat data is qualitative and comparative.
Experimental Protocols
Detailed experimental protocols for conducting pharmacokinetic studies of this compound in preclinical models are provided below. These are generalized protocols based on standard practices for oral drug administration and pharmacokinetic analysis.
Animal Models
-
Rodents (Rats, Mice): Sprague-Dawley or Wistar rats and C57BL/6 or BALB/c mice are commonly used. Anemia can be induced by an iron-deficient diet for several weeks to study iron absorption under conditions of increased demand.
-
Non-Rodents (Rabbits, Dogs): New Zealand white rabbits and Beagle dogs can also be used for pharmacokinetic studies, particularly for generating data for regulatory submissions.
Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose in rats.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: Housed in standard cages with a 12-hour light/dark cycle, with free access to standard chow and water. Animals are fasted overnight before dosing.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg elemental iron).
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or saphenous vein at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are analyzed for total iron concentration using methods such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy. A specific and validated LC-MS/MS method would be required to quantify the succinate moiety.[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Tissue Distribution Study in Mice
-
Objective: To determine the distribution of iron in various tissues after a single oral dose of this compound in mice.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Dosing: A single oral dose of this compound is administered as described above.
-
Tissue Collection: At selected time points post-dose (e.g., 4, 24, and 48 hours), animals are euthanized, and key tissues (liver, spleen, kidney, heart, brain, femur for bone marrow) are collected.
-
Sample Processing: Tissues are weighed and homogenized.
-
Bioanalysis: Tissue homogenates are analyzed for iron content.
-
Data Analysis: Iron concentration in each tissue is determined and expressed as µg of iron per gram of tissue.
Excretion Study in Rats
-
Objective: To determine the primary route of excretion of iron after a single oral dose of this compound.
-
Animals: Male Sprague-Dawley rats housed in metabolic cages.
-
Dosing: A single oral dose of this compound is administered.
-
Sample Collection: Urine and feces are collected at specified intervals for up to 72 hours post-dose.
-
Sample Processing: The total volume of urine and weight of feces are recorded. Feces are homogenized.
-
Bioanalysis: Urine and fecal homogenates are analyzed for iron content.
-
Data Analysis: The amount of iron excreted in urine and feces is calculated to determine the primary route of elimination.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Iron Absorption and Metabolism Pathway
References
- 1. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Efficacy of polysaccharide iron complex in IDA rats: A comparative study with iron protein succinylate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic parameters and tissue distribution of magnetic Fe3O4 nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative bioavailability of this compound tablet formulations without correction for baseline circadian changes in iron concentration in healthy Chinese male subjects: a single-dose, randomized, 2-period crossover study [pubmed.ncbi.nlm.nih.gov]
- 6. pharmicsvitamins.com [pharmicsvitamins.com]
- 7. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Ferrous Succinate in Rodents: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the toxicological profile of ferrous succinate (B1194679) and related iron compounds in rodent models. The information is intended for researchers, scientists, and drug development professionals to support preclinical safety assessments.
Acute Oral Toxicity
Acute toxicity studies are fundamental in evaluating the potential hazards of a substance after a single high-dose exposure. For iron compounds, the primary effects of acute overdose are observed in the gastrointestinal (GI) tract.
1.1 Quantitative Data Summary
Data on the acute toxicity of various iron compounds are presented below. While specific LD50 values for ferrous succinate are not consistently reported, comparative studies provide a toxicological benchmark.
| Iron Compound | Animal Model | LD50 (mg/kg) | Relative Toxicity vs. Fumarate | Reference |
| This compound | Mice | - | 1.1 | [1] |
| Ferrous Sulfate (B86663) | Rats | 1100 (young rats) | - | [2] |
| Ferrous Sulfate | Rats | 132-881 (mg Fe/kg) | - | [3][4] |
| Ferrous Fumarate | Mice | - | 1 | [1] |
| Ferrous Gluconate | Mice | - | 2.0 | [1] |
| Iron Protein Succinylate | Rats & Mice | > 4,000 (oral) | - | [5] |
| Iron Protein Succinylate | Rats & Mice | 707 (intraperitoneal) | - | [5] |
1.2 Experimental Protocol: Acute Oral Toxicity Study
This protocol is based on standard methodologies for assessing acute gastrointestinal toxicity.[3]
-
Objective: To determine the acute toxicity and identify clinical signs following a single oral dose of this compound.
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).[3]
-
Methodology:
-
Animals are fasted overnight with ad libitum access to water.[3]
-
A single oral dose of this compound is administered via gavage. A vehicle control group is included.[3]
-
The volume of administration should not exceed 1 ml/100 g body weight for rodents.[6]
-
Animals are observed continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.[3]
-
Clinical signs of toxicity (e.g., changes in behavior, stool consistency, mortality) are recorded.[3]
-
At the end of the 14-day observation period, surviving animals are euthanized.
-
A gross necropsy is performed, with particular attention to the gastrointestinal tract.[3]
-
Stomach and intestinal tissues are collected for histopathological examination.[3]
-
1.3 Clinical Signs and Pathological Findings
Signs of acute iron intoxication in rodents include hypoactivity, ptosis (drooping eyelids), and loss of appetite.[5] Post-mortem examinations often reveal direct corrosive injury to the gastric mucosa, including erosions, ulcers, and hemorrhage.[3] In cases of mortality, deaths typically occur between 3 and 72 hours after administration.[5] Sex-dependent differences in mortality have been observed in rats, with females showing higher mortality rates and higher peak serum iron concentrations after administration of an LD50 dose of iron.[7]
Figure 1: Workflow for an Acute Oral Toxicity Study.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for evaluating the effects of long-term exposure to a substance. For iron compounds, these studies often focus on iron accumulation in organs and potential resulting damage.
2.1 Quantitative Data Summary
| Compound | Animal Model | Duration | Doses | NOAEL | Key Findings | Reference |
| Ferrous Fumarate | Rats | 12 weeks | 50 mg Fe/kg/day | 50 mg Fe/kg/day | Normal growth; no organ abnormalities. | [1] |
| Ferric Citrate (B86180) | F344 Rats | 13 weeks | 0.25%, 1.0%, 4.0% in diet | 1.0% (596-601 mg/kg/day) | At 4.0%: Reduced body weight gain, colitis, hemosiderosis in spleen. | [8] |
| Ferrous Chloride | Rats | Up to 42-54 days | 125, 250, 500 mg/kg/day | 125 mg/kg/day | Deaths noted at 500 mg/kg. | [4] |
| Ferrous Sulfate Heptahydrate | Rats | - | 30, 100, 300, 1000 mg/kg/day | 100 mg/kg/day | Extramedullary hematopoiesis in the spleen at ≥300 mg/kg. | [4] |
| Iron Protein Succinylate | Rats & Dogs | 2-week | - | - | No toxicological significance; some iron deposition in spleen and liver of dogs. | [5] |
| Carbonyl Iron | Rats | 3 or 6 months | 2% in diet | - | Extensive iron deposits in hepatocytes; emergence of oval cells in the liver. | [9] |
2.2 Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study
This protocol is based on general guidelines for sub-chronic rodent studies.[6]
-
Objective: To evaluate the cumulative toxicity of this compound over a 90-day period and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
At least three dose groups and a concurrent control group are used, with at least 20 rodents per sex per group.[6]
-
This compound is administered orally (e.g., via gavage or in drinking water) once daily for 90 consecutive days.[3][6][10]
-
Animals are monitored daily for clinical signs of toxicity.[3]
-
Body weight and food/water consumption are measured weekly.
-
Hematology and clinical chemistry parameters are analyzed at termination.[10]
-
At the end of the treatment period, animals are euthanized and a full necropsy is performed.
-
Organ weights are recorded.[10]
-
A comprehensive set of tissues is collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.[3]
-
2.3 Histopathological Findings
Long-term administration of high doses of iron compounds can lead to significant histopathological changes. In a 13-week study with ferric citrate, rats in the high-dose group (4.0% in diet) exhibited colitis with eosinophil infiltration, hyperplasia of the mucosal epithelium, and increased hemosiderosis (iron deposition) in the spleen.[8] Chronic iron overload in rats has also been shown to induce the proliferation of oval cells in the liver, which are progenitor cells associated with liver damage and carcinogenesis.[9]
Figure 2: Workflow for a 90-Day Sub-chronic Oral Toxicity Study.
Genotoxicity and Mutagenicity
Genotoxicity assays are performed to detect substances that can cause genetic damage directly or indirectly.
3.1 Summary of Findings
The genotoxicity of iron is complex. While most Ames tests (a measure of mutagenicity in bacteria) with iron salts are negative, some in vitro assays show positive results.[4] For instance, ferric chloride produced a positive response in a mouse lymphoma test, and ferrous sulfate heptahydrate caused chromosomal aberrations in cell cultures.[4] However, in vivo studies have generally not shown positive responses.[4] A study in mice gavaged with iron for six consecutive days found it to be genotoxic in the alkaline comet assay (which detects DNA strand breaks and alkali-labile sites) but not mutagenic in the bone marrow micronucleus test in males.[11]
| Assay | Test System | Compound | Result | Reference |
| Ames Test | S. typhimurium | Iron Salts | Mostly Negative | [4] |
| Mouse Lymphoma | L5178Y cells | Ferric Chloride | Positive (with S9) | [4] |
| Chromosomal Aberration | CHL/IU cells | Ferrous Sulfate Heptahydrate | Positive | [4] |
| In Vivo Micronucleus | Mouse Bone Marrow | Iron | Not mutagenic in males | [11] |
| In Vivo Comet Assay | Mouse Blood | Iron | Genotoxic (alkaline version) | [11][12] |
3.2 Experimental Protocol: In Vivo Micronucleus Assay
This protocol is based on standard methods for assessing chromosomal damage.[13]
-
Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus, leading to the formation of micronuclei in erythrocytes.
-
Animal Model: Male B6C3F1 mice.[13]
-
Methodology:
-
Animals are administered the test substance, typically via oral gavage or intraperitoneal injection.
-
At least two dose levels are tested along with a vehicle and a positive control.
-
Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.
-
Slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).
-
At least 2000 PCEs per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to NCEs is calculated to assess bone marrow cytotoxicity.
-
Figure 3: Workflow for an In Vivo Micronucleus Assay.
Carcinogenicity
The carcinogenic potential of iron is a subject of ongoing research, with evidence suggesting that excess iron can contribute to carcinogenesis through oxidative stress.[14]
4.1 Summary of Findings
Long-term studies in rodents have yielded mixed results. No increase in tumor incidence was reported for rats ingesting ferric chloride in drinking water for two years.[4] Similarly, studies on iron protein succinylate showed no evidence of mutagenic or carcinogenic activity.[5] However, other models demonstrate a link between iron and cancer. Repeated intraperitoneal injection of ferric nitrilotriacetate (Fe-NTA) is known to induce renal cell carcinoma in rodents.[15] Furthermore, some studies on human colon cancer cells have suggested that ferric citrate and ferric EDTA might be carcinogenic by increasing the formation of amphiregulin, a cancer marker.[16] It is important to note that intramuscular injection of iron-carbohydrate complexes has been associated with sarcomas at the injection site in rodents, though the relevance to oral administration is questionable.[17]
Reproductive and Developmental Toxicity
These studies assess the potential for a substance to interfere with reproductive function and embryonic/fetal development.
5.1 Quantitative Data Summary
| Compound | Animal Model | Study Type | Doses (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |
| Ferrous Chloride | Rats | Reproductive/Developmental Screening | 125, 250, 500 | 500 | No significant difference in mating or implantation loss. | [4] |
| Ferrous Sulfate Heptahydrate | Rats | Reproductive/Developmental Screening | 30, 100, 300, 1000 | 1000 | No adverse effects on reproductive performance or pups. | [4] |
| Iron Protein Succinylate | Rats & Rabbits | Fertility, Peri/Postnatal, Fetal Toxicity | - | - | No adverse effects on reproductive performance or fetal development. | [5] |
5.2 Experimental Protocol: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422)
This protocol provides a broad overview of potential toxic effects.[4]
-
Objective: To screen for repeated dose toxicity and to assess effects on male and female reproductive performance, including mating, fertility, and offspring development.
-
Animal Model: Sprague-Dawley rats.
-
Methodology:
-
The test substance is administered to male and female rats for a pre-mating period (e.g., 14 days).[4]
-
Administration continues through mating, gestation for females, and until at least day 13 of lactation.
-
Males are dosed for a total of 42 days, and females for 42-54 days.[4]
-
Parental animals are observed for clinical signs, body weight changes, and effects on mating and fertility.
-
Offspring are examined for viability, growth, and development.
-
At termination, parental animals and offspring undergo necropsy and histopathological examination of reproductive and target organs.
-
Mechanism of Toxicity: Iron-Induced Oxidative Stress
The primary mechanism of iron-induced toxicity, particularly in the gastrointestinal tract, is the generation of reactive oxygen species (ROS) via the Fenton reaction. Unabsorbed free iron can catalyze the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which cause oxidative damage to cellular components.
Figure 4: Iron-Induced Oxidative Stress Pathway in the Gut.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. Acute iron intoxication: significant differences between sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic iron overload in rats induces oval cells in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subchronic oral toxicity of succinate tartrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dose-Response Assessment of Four Genotoxic Chemicals in a Combined Mouse and Rat Micronucleus and Comet Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carcinogenesis as Side Effects of Iron and Oxygen Utilization: From the Unveiled Truth toward Ultimate Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Ferric Nitrilotriacetate in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two common iron supplements may cause cancer [medicalnewstoday.com]
- 17. simsrc.edu.in [simsrc.edu.in]
An In-depth Technical Guide to the Stability of Ferrous Succinate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of ferrous succinate (B1194679) in aqueous solutions. Ferrous succinate, an iron (II) salt of succinic acid, is a common component in pharmaceutical formulations for the treatment of iron-deficiency anemia. A thorough understanding of its aqueous stability is paramount for ensuring optimal bioavailability, therapeutic efficacy, and shelf-life of liquid dosage forms. This document details the degradation pathways, influencing factors, analytical methodologies for stability assessment, and strategies for stabilization.
Core Concepts of this compound Stability
The primary stability concern for this compound in aqueous solutions is the oxidation of the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺). This conversion is a critical degradation pathway as ferric succinate is significantly less soluble than its ferrous counterpart, which can lead to precipitation and a reduction in the bioavailable iron.[1]
Several factors accelerate this degradation process, including:
-
pH: The rate of ferrous ion oxidation is highly pH-dependent, increasing significantly with a rise in pH. Under aerobic conditions at a moderate pH, ferrous iron is spontaneously oxidized to the ferric form.[1]
-
Oxygen: The presence of dissolved oxygen is a key driver for the oxidation of Fe²⁺.
-
Temperature: Increased temperatures generally accelerate the rate of chemical reactions, including the oxidation of this compound.
-
Light: Many iron compounds are sensitive to light, which can catalyze oxidation reactions.
The succinic acid component of this compound plays a role in stabilizing the ferrous ion and improving its solubility, which in turn enhances its absorption in the gastrointestinal tract.[2]
Solubility Profile
This compound is classified as poorly water-soluble but soluble in diluted acids.[3][4] In the acidic environment of the stomach, it is expected to dissociate into ferrous ions and succinic acid, which helps maintain the iron in its more soluble ferrous state.[5] As the pH increases towards neutrality, the solubility of ferrous salts like this compound decreases significantly.[3][4]
Quantitative Solubility Data
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 | Classification |
| Ferrous Sulfate (B86663) | Completely Soluble | ~36% of initial solubility | Water Soluble |
| Ferrous Fumarate | ~77% Soluble | ~20% of initial solubility | Soluble in Dilute Acids |
| This compound | Soluble | Poorly Soluble | Soluble in Dilute Acids |
| Iron bis-glycinate chelate | Completely Soluble | Completely Soluble | Protected Compound |
Source: Adapted from García-Casal & Layrisse.[3]
Degradation Pathway of this compound
The degradation of this compound in an aqueous environment is primarily an oxidative process, followed by hydrolysis and precipitation.
Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺)
The central step is the oxidation of the ferrous ion by dissolved oxygen. This reaction is complex and can proceed through several intermediate steps involving reactive oxygen species. A simplified representation of the overall reaction is:
4 Fe²⁺ (aq) + O₂ (aq) + 4 H⁺ (aq) → 4 Fe³⁺ (aq) + 2 H₂O (l)[7]
Hydrolysis and Precipitation of Ferric (Fe³⁺)
Once formed, the ferric ion (Fe³⁺) is highly susceptible to hydrolysis in aqueous solutions, especially as the pH increases. This process involves the formation of various soluble hydroxylated species, polymerization, and eventual precipitation of insoluble ferric hydroxides or oxyhydroxides.[8][9]
The hydrolysis process can be summarized in the following steps:
-
Primary Hydrolysis: Formation of monomeric and dimeric species such as Fe(OH)²⁺, Fe(OH)₂⁺, and Fe₂(OH)₂⁴⁺.[8]
-
Precipitation: Formation of insoluble ferric hydroxides, such as Fe(OH)₃, and ferric oxyhydroxides like FeO(OH).[1][8]
Kinetics of Degradation
The rate of oxidation of ferrous ions is a critical parameter for predicting the stability of this compound solutions. The reaction rate is dependent on several factors, with pH being the most influential.
The rate law for the oxidation of Fe(II) by dissolved oxygen can be described by the following equation:
-d[Fe²⁺]/dt = k[Fe²⁺][O₂][OH⁻]²
This equation highlights that the reaction is first order with respect to the ferrous ion concentration and the partial pressure of oxygen, and second order with respect to the hydroxide ion concentration. This quadratic dependence on [OH⁻] explains the dramatic increase in the oxidation rate as the pH rises.
Factors Influencing Reaction Kinetics:
-
pH: The oxidation rate is slow at acidic pH but increases significantly as the pH approaches and exceeds neutrality.
-
Temperature: An increase in temperature leads to a higher reaction rate constant (k).
-
Catalysts: Trace amounts of certain metal ions, such as cupric ions (Cu²⁺), can significantly catalyze the oxidation of ferrous iron.
-
Anions: Anions that form stable complexes with ferric iron, such as phosphate, can increase the reaction rate. Chloride and sulfate ions generally have no significant effect on the oxidation rate.[11]
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability requires well-defined experimental protocols. Forced degradation studies are essential for understanding degradation pathways and for the development of stability-indicating analytical methods.[12][13][14]
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound in aqueous solution under various stress conditions.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (for oxidative stress)
-
Volumetric flasks
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in deionized water. It is advisable to use deaerated water and prepare the solution fresh.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and store at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and store at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with a suitable concentration of H₂O₂ (e.g., 3%) and store at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method to separate and quantify the intact this compound and any degradation products.
Analytical Methodologies for Quantification
Accurate quantification of ferrous ions is crucial for stability studies. The most common methods are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
This method is based on the reaction of ferrous ions with 1,10-phenanthroline (B135089) to form a stable, orange-red complex that can be measured spectrophotometrically.
Principle: Fe²⁺ + 3 C₁₂H₈N₂ (1,10-phenanthroline) → [Fe(C₁₂H₈N₂)₃]²⁺ (orange-red complex)
The molar absorptivity of this complex is approximately 11,100 M⁻¹cm⁻¹ at its λmax of around 508-510 nm. The color intensity is stable over a pH range of 2 to 9.
Experimental Protocol:
Reagents:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce any Fe³⁺ to Fe²⁺ to measure total iron.
-
Sodium Acetate (B1210297) Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water to act as a buffer.
-
Standard Iron Solution: Prepare a stock solution of known concentration (e.g., from ferrous ammonium (B1175870) sulfate) in deionized water, acidified with a small amount of sulfuric acid to prevent oxidation.
Procedure for Calibration Curve:
-
Into a series of 100 mL volumetric flasks, pipette varying volumes of the standard iron solution.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution.
-
Dilute to the 100 mL mark with deionized water and mix well.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each standard at the λmax (approx. 508 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration.
Procedure for Sample Analysis:
-
Accurately dilute the this compound sample to be analyzed to fall within the concentration range of the calibration curve.
-
Take a known volume of the diluted sample and place it in a 100 mL volumetric flask.
-
Follow steps 2-4 as for the calibration curve.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of iron in the sample from the calibration curve.
A stability-indicating HPLC method can separate and quantify this compound from its degradation products and other impurities. While a specific method for this compound is not widely published, methods for other ferrous salts can be adapted.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a TSK-GEL Super octadecylsilyl (50 x 4.6 mm, 2 µm), is often used.[15][16]
-
Mobile Phase: An acidic mobile phase is typically employed to maintain the solubility of the iron. A common mobile phase consists of an aqueous solution of an acid like methanesulfonic acid mixed with an organic modifier such as acetonitrile.[15][16]
-
Detection: UV detection is commonly used, with a wavelength around 282 nm being reported for the analysis of elemental iron(II).[15][16]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, specific, and stability-indicating.[15]
Stabilization Strategies
Given the propensity of this compound to oxidize in aqueous solutions, the inclusion of stabilizers is often necessary for liquid formulations.
Use of Antioxidants
Antioxidants are the primary agents used to protect ferrous ions from oxidation. Ascorbic acid (Vitamin C) is a commonly used antioxidant in iron formulations. It helps to maintain iron in its reduced ferrous state (Fe²⁺), which is more readily absorbed.[17][18][19]
Mechanism of Ascorbic Acid: Ascorbic acid is a reducing agent and can reduce any ferric ions (Fe³⁺) that are formed back to ferrous ions (Fe²⁺).[20] It can also act as an oxygen scavenger, thereby preventing the initial oxidation of the ferrous ion. Additionally, ascorbic acid can form a soluble chelate with iron, which may enhance its stability and absorption.[4][21]
It is important to note that the interaction between ascorbic acid and iron can be complex. While it acts as an antioxidant and enhances absorption, under certain conditions, it can also exhibit pro-oxidant effects.[18][22] Therefore, the concentration and formulation matrix must be carefully optimized.
Other potential antioxidants that can be considered include sodium bisulfite.
pH Control
Maintaining a low pH is a key strategy for stabilizing this compound solutions. As the rate of oxidation is significantly slower in acidic conditions, formulating the product with an acidic pH (where pharmaceutically acceptable) can greatly improve stability.
Chelation
The formation of stable chelate complexes can protect the ferrous ion from oxidation. While succinate itself provides some level of stabilization, stronger chelating agents could be employed. However, the choice of chelating agent must be carefully considered to ensure that it does not negatively impact the bioavailability of the iron.
Conclusion
The stability of this compound in aqueous solutions is a critical factor that must be carefully managed in the development of liquid pharmaceutical formulations. The primary degradation pathway is the oxidation of the ferrous ion to the less soluble ferric form, a process that is highly dependent on pH, temperature, and the presence of oxygen. A thorough understanding of the solubility profile, degradation kinetics, and the use of appropriate analytical methods for stability assessment are essential. Stabilization can be achieved through a combination of strategies, including the use of antioxidants like ascorbic acid, pH control, and potentially the use of chelating agents. By applying the principles and methodologies outlined in this guide, researchers and formulation scientists can develop stable and efficacious aqueous-based this compound products.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 4. ve.scielo.org [ve.scielo.org]
- 5. This compound [benchchem.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. homework.study.com [homework.study.com]
- 8. sno.phy.queensu.ca [sno.phy.queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. gfredlee.com [gfredlee.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 18. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound|lookchem [lookchem.com]
- 20. Antioxidants Mediate Both Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iron Deficiency Anemia Studies Using Ferrous Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for establishing a diet-induced iron deficiency anemia (IDA) model in rodents and subsequent treatment with ferrous succinate (B1194679). The included data and methodologies are synthesized from established research practices to guide the design and execution of preclinical studies evaluating iron therapeutics.
Introduction
Iron deficiency anemia is a widespread nutritional disorder characterized by a reduction in red blood cells and hemoglobin levels due to insufficient iron. Animal models are critical for investigating the pathophysiology of IDA and for the preclinical assessment of therapeutic agents. Ferrous succinate, an iron (II) salt of succinic acid, is an oral iron supplement valued for its bioavailability.[1] The succinate component may enhance iron absorption, making it an effective compound for replenishing iron stores and correcting anemia.[1] This document outlines a detailed protocol for inducing IDA in a rat model via a low-iron diet, followed by a treatment regimen with this compound.
Experimental Protocols
Induction of Iron Deficiency Anemia in Rats
A common and effective method for inducing IDA in a research setting is through the administration of an iron-restricted diet.
Materials:
-
Male Sprague-Dawley rats (3-4 weeks old)
-
Standard rodent chow
-
Low-iron diet (e.g., Altromin C1038, Fe-content of ~5.16 mg/kg)[2]
-
Metabolic cages for housing
-
Equipment for blood collection (e.g., retro-orbital sinus)
-
Automated hematology analyzer
Procedure:
-
Upon arrival, acclimate the rats for one week on a standard diet.
-
After acclimatization, switch the rats to a low-iron diet.[2]
-
House the animals in metabolic cages to control dietary intake. Provide deionized water ad libitum.
-
Monitor the body weight of the rats daily.
-
After approximately 19 days, or once hemoglobin concentrations fall below 9 g/dL, the rats are considered anemic and ready for the treatment phase.[3][4]
Treatment with this compound
Once IDA is established, the efficacy of this compound in reversing the anemic state can be evaluated.
Materials:
-
Anemic rats (as prepared above)
-
This compound
-
Vehicle control (e.g., saline)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Divide the anemic rats into treatment and control groups.
-
Prepare a solution of this compound in the appropriate vehicle. A common human-equivalent dose for rats is 7.1 mg/kg for an 80 mg human dose.[3][5]
-
Administer the this compound solution or vehicle control to the respective groups daily via oral gavage.[2][3]
-
Collect blood samples at baseline (before treatment) and at specified intervals (e.g., day 7 and day 14/15) to monitor hematological and biochemical parameters.[2][3]
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effects of ferrous iron supplementation in diet-induced anemic rat models. These values can serve as a benchmark for expected outcomes.
Table 1: Hematological Parameters in a Rat Model of Diet-Induced IDA Treated with Ferrous Iron. [7]
| Parameter | Normal Control | IDA Control (Untreated) | Ferrous Iron Treated |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 7.2 ± 0.6 | 13.8 ± 0.7 |
| Hematocrit (%) | 45.2 ± 2.5 | 25.1 ± 2.1 | 43.5 ± 2.3 |
| Red Blood Cell Count (x10⁶/µL) | 7.8 ± 0.5 | 4.5 ± 0.4 | 7.5 ± 0.6 |
| Mean Corpuscular Volume (fL) | 58.0 ± 2.1 | 55.8 ± 1.9 | 58.1 ± 2.0 |
| Mean Corpuscular Hemoglobin (pg) | 18.6 ± 0.7 | 16.0 ± 0.6 | 18.5 ± 0.8 |
Table 2: Serum Biochemical Markers in a Rat Model of Diet-Induced IDA. [3]
| Parameter | Anemic-Vehicle | Ferrous Iron Treated (80 mg/kg human equivalent) |
| Serum Iron (µg/dL) | Significantly Lower than Control | Restored to Physiological Levels |
| Serum Transferrin (mg/dL) | Increased to Compensate for Low Iron | Restored to Physiological Levels |
Visualizations
Experimental Workflow for IDA Induction and Treatment
Caption: Workflow for inducing and treating iron deficiency anemia.
Iron Absorption and Metabolism Signaling Pathway
Caption: Cellular pathway of ferrous iron absorption and transport.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Split Daily Oral Iron Dosing Enhances Correction of Iron-Deficiency Anemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Ferrous Succinate Dosage in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous succinate (B1194679) in in vivo rodent studies, with a focus on appropriate dosage and experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of ferrous succinate for treating iron deficiency anemia and other related conditions.
Data Presentation: Summary of this compound and Related Iron Compound Dosages in Rodent Studies
The following table summarizes quantitative data from various studies that have investigated this compound and other common iron supplements in rodent models. This information can serve as a starting point for dose selection in new experimental designs.
| Rodent Model | Iron Compound | Dosage (Elemental Iron) | Administration Route | Study Duration | Key Findings & Reference |
| Sprague-Dawley Rats | Iron Protein Succinylate | 7.1 mg/kg and 17.7 mg/kg | Oral Gavage | 14 days | Effectively reversed diet-induced anemia, restoring hemoglobin and hematocrit levels.[1][2] |
| Sprague-Dawley Rats | Ferrous Gluconate | 4 mg Fe/kg bw | Intragastric Administration | 4 weeks | Increased body weight and improved iron status in an iron deficiency anemia model.[3] |
| Sprague-Dawley Rats | Ferrous Sulfate (B86663) | 4 mg Fe/kg bw | Intragastric Administration | 4 weeks | Showed comparable efficacy to ferrous gluconate in treating iron deficiency anemia.[3] |
| Sprague-Dawley Rats | Iron Protein Succinylate | 3 mg iron/kg/day | Oral | 4 weeks | Was as effective as ferrous sulfate in restoring normal hemoglobin values in anemic rats.[4] |
| Wistar Rats | This compound | Not specified, but used in repeated administration | Oral | 4 or 12 weeks | Investigated for gastric mucosal damage.[5] |
| C57BL6/J Mice | Ferrous Sulfate | 1 mg/kg | Gavage | 2 and 4 weeks | Rescued iron deficiency anemia but induced inflammatory markers.[6] |
| Mice | Iron Succinyl-Protein | 20 or 200 µg of iron | Oral | Single dose | Well absorbed, especially in hypoxic mice, with uptake predominantly in the duodenum.[7] |
Experimental Protocols
Induction of Iron Deficiency Anemia (IDA) in Rodents
A common application for this compound in rodent studies is in the context of iron deficiency anemia.
Objective: To establish a reliable IDA model in rats or mice for evaluating the therapeutic efficacy of this compound.
Materials:
-
Weanling Sprague-Dawley rats or C57BL/6 mice
-
Iron-deficient diet (typically containing 2-6 mg of iron per kg)
-
Standard rodent chow
-
Metabolic cages
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Hemoglobinometer or automated hematology analyzer
Procedure:
-
House weanling rodents in a controlled environment with a standard light-dark cycle.
-
Provide an iron-deficient diet and deionized water ad libitum for a period of 4 to 8 weeks.[3][6]
-
A control group should be fed a standard diet with normal iron content.
-
Monitor the animals' health and body weight regularly.
-
At weekly intervals, collect a small blood sample from the tail vein or retro-orbital sinus to measure hemoglobin levels.
-
Anemia is typically confirmed when hemoglobin levels drop significantly, for instance, below 9 g/dL in rats.[1]
This compound Administration Protocol
Objective: To administer this compound to anemic rodents to assess its therapeutic effects.
Materials:
-
This compound
-
Vehicle for suspension (e.g., deionized water, saline, or a 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
-
Animal scale
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required dose of this compound based on the elemental iron content and the body weight of the animals.
-
Prepare the dosing solution by suspending the appropriate amount of this compound in the chosen vehicle. Ensure a homogenous suspension, potentially using a vortex mixer or sonicator.[5]
-
Acclimatize the animals to the handling and gavage procedure to minimize stress.[5]
-
Administer the this compound suspension orally via gavage once daily. The volume should be adjusted based on the animal's weight.
-
A vehicle control group should receive the same volume of the vehicle without the this compound.
-
Monitor the animals for any signs of gastrointestinal distress or toxicity, such as changes in stool consistency or behavior.[5]
-
Continue the treatment for the planned duration of the study (e.g., 2 to 4 weeks).
-
At the end of the treatment period, collect blood and tissue samples for analysis.
Mandatory Visualizations
Caption: Experimental workflow for a rodent study investigating this compound.
Caption: Simplified signaling pathway of dietary iron absorption in an enterocyte.
References
- 1. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses [mdpi.com]
- 2. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of AOS–iron on iron deficiency anemia in rats - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08451C [pubs.rsc.org]
- 4. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption of iron from iron succinyl-protein complexes by mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and Application of Ferrous Succinate Solutions for Enhanced Cell Culture
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient for the proliferation and metabolism of mammalian cells in culture. It is a critical component of various cellular processes, including DNA synthesis, cellular respiration, and enzymatic reactions. Ferrous iron (Fe²⁺) is the more bioavailable form for cellular uptake compared to ferric iron (Fe³⁺). Ferrous succinate (B1194679) serves as a source of both ferrous iron and succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. Proper preparation and supplementation of ferrous succinate can be crucial for maintaining cell health, viability, and productivity, particularly in serum-free or chemically defined media where iron levels can be limiting.
These application notes provide a detailed guide to the preparation and use of this compound solutions for cell culture applications.
Key Considerations for this compound Supplementation
-
Instability of Ferrous Iron: Ferrous (Fe²⁺) iron is unstable at physiological pH (typically 7.2-7.4) and in the presence of oxygen, readily oxidizing to the less soluble ferric (Fe³⁺) form. This can lead to the precipitation of iron salts in the culture medium, reducing its bioavailability and potentially causing cytotoxicity.
-
Role of Stabilizing Agents: To maintain iron in its ferrous state, the use of a reducing agent, such as L-ascorbic acid (Vitamin C), is highly recommended. Ascorbic acid helps to keep the iron in the more soluble and readily absorbable Fe²⁺ form.
-
Dual Role of Succinate: The succinate component of this compound is a key metabolite in the TCA cycle. Supplementation with succinate can influence cellular metabolism and may offer benefits such as improved cell homogeneity and productivity, particularly in cell lines like CHO and HEK293.[1]
-
Cellular Uptake: Ferrous iron is primarily transported into cells via the Divalent Metal Transporter 1 (DMT1). The expression of DMT1 can vary between cell lines, which may influence their response to ferrous iron supplementation.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and application of this compound solutions in cell culture.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄FeO₄ | N/A |
| Molecular Weight | 171.92 g/mol | N/A |
| Appearance | Greenish-yellow to brown powder | N/A |
| Solubility in Water | Poorly soluble, especially at neutral pH | [2] |
Table 2: Recommended Reagent Concentrations for Stock and Working Solutions
| Reagent | Stock Solution Concentration | Working Concentration in Culture Medium |
| This compound | 10 mM - 100 mM | 10 µM - 500 µM (optimization required) |
| L-Ascorbic Acid | 20 mM - 200 mM (2x the molarity of this compound) | 20 µM - 1 mM (maintain a 2:1 molar ratio with this compound) |
Table 3: Example Working Concentrations of Ferrous Salts in Common Cell Lines
| Cell Line | Ferrous Salt | Working Concentration Range | Reference |
| CHO | Ferrous Sulfate | 10 µM - 200 µM | [3] |
| CHO | Ferrous Sulfate | up to 1 mM | [4] |
| HEK293 | Ferric Ammonium Citrate | 50 µM | [5] |
| K562 / T47D | Ferrous Sulfate | 16 µM - 125 µM | [6] |
Experimental Protocols
Protocol for Preparation of a 100X Sterile this compound/Ascorbic Acid Stock Solution
This protocol describes the preparation of a 100X stock solution containing 10 mM this compound and 20 mM L-Ascorbic Acid. This stock solution can be diluted 1:100 in cell culture medium to achieve a final concentration of 100 µM this compound and 200 µM L-Ascorbic Acid.
Materials:
-
This compound powder
-
L-Ascorbic Acid powder
-
High-purity, sterile water (e.g., WFI or cell culture grade water)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated balance
-
pH meter (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.[7][8]
-
Prepare Ascorbic Acid Solution:
-
Weigh out the required amount of L-Ascorbic Acid to prepare a 20 mM solution in the desired volume of sterile water. For example, for 10 mL of stock solution, weigh 35.2 mg of L-Ascorbic Acid (MW: 176.12 g/mol ).
-
Dissolve the L-Ascorbic Acid powder in the sterile water in a sterile conical tube. Mix gently by inverting the tube until fully dissolved. The solution should be clear.
-
-
Prepare this compound Solution:
-
Immediately after preparing the ascorbic acid solution, weigh out the required amount of this compound to prepare a 10 mM solution. For 10 mL of stock solution, weigh 17.2 mg of this compound (MW: 171.92 g/mol ).
-
Add the this compound powder to the freshly prepared L-Ascorbic Acid solution.
-
Mix thoroughly by gentle inversion or vortexing until the powder is completely dissolved. The solution may have a pale yellow-green color. The presence of ascorbic acid will aid in the dissolution and stabilization of the this compound.
-
-
Sterile Filtration:
-
Draw the this compound/Ascorbic Acid solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.[9][10]
-
Filter the solution into a new, sterile conical tube. This step is crucial for removing any potential microbial contamination. Do not autoclave this compound solutions as this will cause precipitation and degradation.
-
-
Storage and Use:
-
The freshly prepared sterile stock solution should be used immediately for the best results.
-
If short-term storage is necessary, protect the solution from light by wrapping the tube in aluminum foil and store at 2-8°C for no longer than one week. For longer-term storage, aliquot into single-use sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
When adding to cell culture medium, dilute the stock solution 1:100 to achieve the desired final concentration. Ensure the medium is at 37°C and mix gently.
-
Protocol for Supplementing Cell Culture Medium with this compound
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Aseptically add the desired volume of the 100X this compound/Ascorbic Acid stock solution to the pre-warmed medium. For example, add 1 mL of the 100X stock solution to 99 mL of medium for a final volume of 100 mL.
-
Gently mix the supplemented medium by swirling or inverting the container.
-
Use the freshly supplemented medium for your cell culture experiments.
Protocol for Determining Optimal this compound Concentration
The optimal concentration of this compound can be cell-line dependent. A dose-response experiment is recommended to determine the ideal concentration for your specific application.
Procedure:
-
Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a recommended density for your cell line.
-
Prepare a series of culture media supplemented with a range of final this compound concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 500 µM). Ensure the 2:1 molar ratio of ascorbic acid to this compound is maintained in all conditions.
-
Culture the cells for a defined period (e.g., 3-5 days), monitoring cell viability and proliferation daily.
-
At the end of the culture period, assess cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit) and cell density.
-
The optimal concentration will be the one that promotes cell growth and viability without causing cytotoxicity.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and applying this compound solutions in cell culture.
Cellular Uptake and Metabolic Role of this compound
References
- 1. Effects of Succinic Acid Supplementation on Stable Cell Line Growth, Aggregation, and IgG and IgA Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ve.scielo.org [ve.scielo.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reducing Cell Culture Contamination: Aseptic Technique – TeleScience by Seeding Labs [telescience.seedinglabs.org]
- 8. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferrous Succinate in Caco-2 Cell Iron Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a global health challenge, necessitating the development of bioavailable iron supplements. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, serves as a valuable in vitro model for studying intestinal iron absorption. This document provides detailed application notes and protocols for utilizing ferrous succinate (B1194679) in Caco-2 cell iron uptake assays. Ferrous succinate is an iron salt that is investigated for its potential as an iron supplement. Understanding its interaction with and uptake by intestinal cells is crucial for evaluating its efficacy.
These protocols describe the necessary steps for cell culture, preparation of this compound solutions, execution of the iron uptake assay, and subsequent analysis. While specific quantitative data for this compound in Caco-2 cells is not extensively available in peer-reviewed literature, this guide provides a framework for conducting such studies and includes comparative data for other commonly used iron salts like ferrous sulfate (B86663) for reference.
Key Experimental Protocols
Caco-2 Cell Culture and Differentiation
A critical aspect of using Caco-2 cells is their proper culture and differentiation to form a polarized monolayer that mimics the intestinal barrier.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Cell culture flasks (75 cm²)
-
6-well or 12-well Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Culture Caco-2 cells in 75 cm² flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium and seed them onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 18-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity: Before commencing iron uptake experiments, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and typically exceed 250 Ω·cm².
Preparation of this compound and Control Solutions
The stability and solubility of the iron solutions are critical for reproducible results. Ferrous iron (Fe²⁺) is prone to oxidation to ferric iron (Fe³⁺), which is less soluble at neutral pH.
Materials:
-
This compound powder
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a control
-
Ascorbic acid
-
Minimum Essential Medium (MEM) or other serum-free medium for uptake studies
-
Sterile, deionized water
Protocol:
-
Stock Solution Preparation: Prepare a fresh stock solution of this compound in sterile, deionized water immediately before each experiment. The aqueous solubility of this compound is limited, and it is susceptible to oxidation.[1]
-
Working Solution Preparation:
-
Dilute the this compound stock solution in serum-free cell culture medium (e.g., MEM) to the desired final concentration for the uptake assay.
-
To maintain iron in its ferrous (Fe²⁺) state, it is highly recommended to add a reducing agent like ascorbic acid to the medium. A molar ratio of ascorbic acid to iron of at least 20:1 is often used.
-
Prepare a control solution of ferrous sulfate at the same molar concentration of iron, also supplemented with ascorbic acid.
-
-
pH Adjustment: Ensure the final pH of the uptake medium is adjusted to a physiologically relevant range (typically 6.0-6.5 for the apical compartment) to mimic the duodenal environment.
-
Sterilization: Filter-sterilize the final working solutions through a 0.22 µm filter before applying to the cells.
Caco-2 Cell Iron Uptake Assay
This protocol outlines the steps for measuring the uptake of iron from this compound by the differentiated Caco-2 cell monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Prepared this compound and ferrous sulfate working solutions
-
Uptake buffer (e.g., serum-free MEM, pH 6.0)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., CelLytic™ M)
-
Ferritin ELISA kit
-
Protein assay kit (e.g., BCA or Bradford)
Protocol:
-
Pre-incubation: Gently wash the Caco-2 cell monolayers twice with pre-warmed uptake buffer.
-
Iron Exposure: Add the this compound or ferrous sulfate working solution to the apical compartment of the Transwell® inserts. Add fresh uptake buffer to the basolateral compartment.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C in a humidified atmosphere of 5% CO₂.
-
Washing: After incubation, remove the iron-containing medium from the apical compartment and wash the cell monolayers three times with ice-cold PBS to remove any surface-bound iron.
-
Cell Lysis: Add lysis buffer to the apical compartment and incubate on a shaker for 15-20 minutes at room temperature to lyse the cells.
-
Harvesting: Collect the cell lysates and centrifuge to pellet any cellular debris.
-
Analysis:
-
Determine the ferritin concentration in the cell lysates using a commercial ELISA kit. Ferritin formation is a well-established marker of cellular iron uptake.[2][3]
-
Measure the total protein concentration in the lysates using a standard protein assay.
-
Normalize the ferritin concentration to the total protein content (ng ferritin / mg protein) to account for any variations in cell number.
-
Data Presentation
Quantitative data from Caco-2 iron uptake assays should be presented in a clear and organized manner to facilitate comparison between different iron compounds.
Table 1: Hypothetical Comparative Iron Uptake in Caco-2 Cells
| Iron Compound (100 µM) | Cellular Ferritin (ng/mg protein) | Relative Uptake vs. FeSO₄ (%) |
| Ferrous Sulfate (FeSO₄) | 150 ± 15 | 100% |
| This compound | Data to be determined | Data to be determined |
| Ferric Citrate | 85 ± 10 | 57% |
| Iron Polysaccharide Complex | 45 ± 8 | 30% |
Note: The values for Ferric Citrate and Iron Polysaccharide Complex are illustrative and based on typical findings where ferrous salts show higher bioavailability in this model.
Table 2: Effect of Ascorbic Acid on Iron Uptake from Ferrous Sulfate
| Condition | Cellular Ferritin (ng/mg protein) | Fold Increase |
| FeSO₄ (100 µM) | 35 ± 5 | - |
| FeSO₄ (100 µM) + Ascorbic Acid (2 mM) | 150 ± 15 | ~4.3 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the Caco-2 cell iron uptake assay.
General Non-Heme Iron Uptake Pathway in Enterocytes
The primary pathway for non-heme iron uptake in intestinal enterocytes involves the Divalent Metal Transporter 1 (DMT1). Ferric iron (Fe³⁺) in the intestinal lumen must first be reduced to ferrous iron (Fe²⁺) by a brush border reductase, such as Duodenal Cytochrome B (Dcytb), before it can be transported into the cell by DMT1. Once inside the cell, iron enters the labile iron pool and can be utilized by the cell, stored in ferritin, or transported across the basolateral membrane into the circulation via ferroportin. It is presumed that this compound would follow this general pathway.
References
Application Note: Spectrophotometric Determination of Ferrous Succinate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous succinate (B1194679) is an iron supplement used in the treatment of iron-deficiency anemia.[1] Accurate quantification of the ferrous iron (Fe²⁺) content in raw materials and final pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a simple, rapid, and reliable spectrophotometric method for the determination of ferrous succinate concentration. The method is based on the formation of a stable, colored complex between ferrous ions and a chromogenic agent, which can be quantified using UV-Vis spectrophotometry.[2][3]
Principle
The spectrophotometric determination of ferrous iron involves the reaction of Fe²⁺ ions with a suitable chromogenic reagent to form a colored complex.[4] A commonly used and highly specific reagent for this purpose is 1,10-phenanthroline (B135089).[2][4][5] In an acidic medium, ferrous ions react with 1,10-phenanthroline to form a stable orange-red tris(1,10-phenanthroline)iron(II) complex. The intensity of the color produced is directly proportional to the concentration of ferrous ions in the sample, which can be measured spectrophotometrically at the wavelength of maximum absorbance (λmax).[4][6] To ensure that all iron present is in the ferrous state, a reducing agent such as hydroxylamine (B1172632) hydrochloride is added to the sample.[5][7] The pH of the solution is maintained within the optimal range for complex formation (typically pH 3-5) using a buffer solution, such as sodium acetate (B1210297).[6][7]
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Ferrous Ammonium (B1175870) Sulfate (B86663) Hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O]
-
1,10-Phenanthroline
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (CH₃COONa)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes (various sizes)
-
UV-Vis Spectrophotometer
-
Cuvettes
2. Preparation of Reagents
-
Standard Iron Solution (100 ppm): Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate and dissolve it in a 1000 mL volumetric flask containing deionized water and 5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.[7]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.[2]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.
3. Preparation of Standard Curve
-
Prepare a series of working standard solutions with concentrations ranging from 0.5 to 5.0 mg/L of iron by appropriately diluting the 100 ppm standard iron solution.[8]
-
Into a series of 100 mL volumetric flasks, pipette 0, 5, 10, 25, and 50 mL of the 10 mg/L Fe standard solution.[8]
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of 1,10-phenanthroline solution.
-
Add sodium acetate solution to adjust the pH to approximately 3-5.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.[8]
-
Plot a calibration curve of absorbance versus concentration.
4. Sample Preparation and Analysis
-
Accurately weigh a quantity of the this compound sample expected to contain a known amount of iron.
-
Dissolve the sample in deionized water, acidified with a few drops of sulfuric acid, in a volumetric flask of appropriate size.
-
Dilute the sample solution as necessary to bring the iron concentration within the range of the standard curve.
-
Take an aliquot of the diluted sample solution and transfer it to a 100 mL volumetric flask.
-
Follow steps 3-7 as described in the "Preparation of Standard Curve" section.
-
From the measured absorbance, determine the concentration of iron in the sample solution using the calibration curve.
-
Calculate the concentration of this compound in the original sample.
Data Presentation
| Parameter | Value | Reference |
| Chromogenic Reagent | 1,10-Phenanthroline | [2][4][5] |
| Wavelength of Maximum Absorbance (λmax) | 510 - 522 nm | [7][8] |
| pH Range for Complex Formation | 3 - 5 | [7] |
| Reducing Agent | Hydroxylamine Hydrochloride | [5][7] |
| Buffer | Sodium Acetate | [6][7] |
| Linearity Range | 0.15 - 9.10 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
Mandatory Visualization
Caption: Experimental workflow for spectrophotometric determination of this compound.
Caption: Chemical reaction pathway for the colorimetric determination of ferrous iron.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 3. ijpab.com [ijpab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proceedings.bas.bg [proceedings.bas.bg]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. asdlib.org [asdlib.org]
- 8. ajrsp.com [ajrsp.com]
Ferrous Succinate: A Superior Iron Source for Enhanced Microbial Growth
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable micronutrient for nearly all microorganisms, playing a critical role as a cofactor in a myriad of essential enzymatic reactions, including cellular respiration and DNA synthesis.[1][2] The bioavailability of iron in culture media is a crucial factor for achieving optimal microbial growth and productivity. While various iron sources are commonly employed, ferrous succinate (B1194679) emerges as a highly effective option due to the enhanced solubility and bioavailability of ferrous iron (Fe²⁺) compared to its ferric (Fe³⁺) counterpart, particularly at neutral pH.[3] The succinate moiety not only contributes to the stability of the ferrous ion but can also be metabolized by many microorganisms, potentially offering an additional metabolic advantage.[4][5]
These application notes provide detailed protocols for the utilization of ferrous succinate as an iron source in microbial growth media, methods for comparative analysis of different iron sources, and an overview of the relevant microbial iron uptake pathways.
Data Presentation: Comparative Iron Source Performance
To facilitate the selection of an appropriate iron source, the following table summarizes key characteristics of commonly used iron compounds in microbial culture. While specific growth data for this compound is not extensively published across a wide range of microbes, the provided protocols will enable researchers to generate such comparative data for their specific organisms of interest.
| Iron Source | Chemical Formula | Molecular Weight ( g/mol ) | Iron Content (%) | Solubility in Water | Key Considerations |
| This compound | C₄H₄FeO₄ | 171.92 | ~32.5% | Sparingly soluble | High bioavailability of Fe²⁺; succinate may be metabolized.[6] |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | ~20.1% | Soluble | Prone to oxidation to Fe³⁺, especially at neutral or alkaline pH.[7] |
| Ferric Citrate | C₆H₅FeO₇ | 244.94 | ~22.8% | Soluble | Fe³⁺ form is less bioavailable than Fe²⁺ for many microbes. |
| Ferric Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | ~20.7% | Very soluble | Can significantly lower the pH of the medium. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol details the preparation of a 100 mM this compound stock solution, which can be added to microbial growth media to achieve the desired final iron concentration.
Materials:
-
This compound (powder)
-
Deionized water, sterile
-
0.22 µm syringe filter
-
Sterile conical tubes or bottles
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing: Accurately weigh out 1.719 g of this compound powder.
-
Dissolving: In a sterile beaker, add the weighed this compound to 80 mL of sterile deionized water. Place a sterile magnetic stir bar in the beaker and stir the solution on a magnetic stirrer. Gentle heating may be applied to aid dissolution, but avoid boiling to prevent oxidation.
-
pH Adjustment (Optional but Recommended): The pH of the solution can be adjusted to be slightly acidic (pH 5.0-6.0) to enhance the stability of the ferrous iron. Use sterile, dilute HCl or NaOH for pH adjustment.
-
Final Volume: Once the this compound is completely dissolved, transfer the solution to a sterile 100 mL graduated cylinder and bring the final volume to 100 mL with sterile deionized water.
-
Sterilization: Due to the heat sensitivity of ferrous salts and the potential for oxidation, filter sterilization is the recommended method.[8] Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage container.
-
Storage: Store the sterile stock solution in an amber bottle or a container wrapped in aluminum foil to protect it from light, at 4°C. The solution should be used within one month to ensure the stability of the ferrous iron.
Protocol 2: Supplementing Microbial Growth Media with this compound
This protocol describes how to add the sterile this compound stock solution to a base microbial growth medium.
Materials:
-
Autoclaved or sterile-filtered microbial growth medium (e.g., Luria-Bertani broth, M9 minimal medium)
-
Sterile 100 mM this compound stock solution (from Protocol 1)
-
Sterile pipettes or serological pipettes
Procedure:
-
Cooling of Medium: If the base medium was autoclaved, allow it to cool to below 50°C before adding the this compound solution to minimize heat-induced oxidation.
-
Calculating Volume: Determine the required volume of the 100 mM this compound stock solution to achieve the desired final concentration in the medium. For example, to achieve a final concentration of 100 µM in 1 L of medium, add 1 mL of the 100 mM stock solution.
-
Aseptic Addition: Aseptically transfer the calculated volume of the sterile this compound stock solution to the sterile growth medium.
-
Mixing: Gently swirl the medium to ensure uniform distribution of the this compound.
-
Final pH Check: After supplementation, it is good practice to check and, if necessary, adjust the final pH of the medium to the optimal range for the specific microorganism being cultured.
Protocol 3: Comparative Growth Analysis of Different Iron Sources
This protocol provides a framework for quantitatively comparing the effect of this compound with other iron sources on microbial growth.
Materials:
-
Microorganism of interest
-
Iron-depleted base growth medium (prepared without any iron source)
-
Sterile stock solutions of different iron sources (e.g., 100 mM this compound, 100 mM ferrous sulfate, 100 mM ferric citrate)
-
96-well microplates or culture tubes/flasks
-
Spectrophotometer or plate reader capable of measuring optical density at 600 nm (OD₆₀₀)
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation: Grow a starter culture of the microorganism overnight in the iron-depleted base medium to deplete internal iron stores.
-
Experimental Setup:
-
In a 96-well plate or culture tubes, prepare different experimental groups by adding the iron-depleted base medium.
-
Supplement each group with a different iron source to the same final molar concentration of iron (e.g., 10 µM, 50 µM, 100 µM). Include a negative control group with no added iron.
-
Ensure all conditions are tested in triplicate or higher.
-
-
Inoculation: Inoculate each well or tube with the prepared inoculum to a starting OD₆₀₀ of approximately 0.05.
-
Incubation: Incubate the microplate or tubes/flasks at the optimal growth temperature and shaking speed for the microorganism.
-
Growth Monitoring: Measure the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) for a period of 24-48 hours, or until the cultures reach the stationary phase.
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves for each condition.
-
Calculate key growth parameters such as the maximum specific growth rate (µ_max) and the final cell density (maximum OD₆₀₀).
-
Statistically analyze the differences in growth parameters between the different iron sources.
-
Visualization of Pathways and Workflows
Caption: Workflow for comparative analysis of iron sources.
Caption: Microbial iron uptake and regulation pathways.
References
- 1. The growth kinetics of B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Iron content and FNR-dependent gene regulation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate metabolism and its regulation of host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medigraphic.com [medigraphic.com]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. Effect of Exogenous Siderophores on Iron Uptake Activity of Marine Bacteria under Iron-Limited Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histological Analysis of Intestinal Iron Deposition Following Ferrous Succinate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous succinate (B1194679) is an iron salt utilized in the treatment of iron deficiency anemia due to its bioavailability.[1] Understanding the extent and location of iron deposition within the intestinal tract following its administration is crucial for both efficacy and safety assessments in preclinical and clinical drug development. Excessive iron can lead to mucosal injury and oxidative stress.[2] Histological analysis, primarily through Perls' Prussian Blue staining, provides a robust method for visualizing and quantifying ferric iron deposits in tissue sections.[3] These application notes provide detailed protocols for the histological evaluation of intestinal iron deposition in a rodent model following oral administration of ferrous succinate.
Key Signaling Pathway: Intestinal Iron Absorption
The absorption of ferrous iron (Fe2+), such as that from this compound, predominantly occurs in the duodenum and upper jejunum.[1] The process is tightly regulated by a network of transporters and hormones to maintain systemic iron homeostasis.
Caption: Cellular pathway of intestinal iron absorption.
Experimental Protocols
Animal Model and this compound Administration
This protocol is based on a diet-induced anemia model in rats, which is a common approach to studying iron supplementation efficacy and safety.[4][5]
1.1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).[1][4]
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[1]
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.[1]
1.2. Anemia Induction (Optional, for efficacy studies):
-
Provide an iron-restricted diet for approximately 19-21 days, or until hemoglobin levels fall below 9 g/dL.[4]
1.3. This compound Preparation and Dosing:
-
Formulation: Prepare a homogenous solution or suspension of this compound in an appropriate vehicle (e.g., distilled water).[4]
-
Dosage: Doses can be calculated based on human therapeutic equivalents. For example, a human dose of 80 mg elemental iron corresponds to approximately 7.1 mg/kg in rats.[5] A dose-response study is recommended to determine the maximum tolerated dose.[1]
-
Administration: Administer the this compound solution once daily via oral gavage for a predetermined period (e.g., 14 days).[4][5] Include a vehicle control group receiving only the vehicle.
Tissue Collection and Processing
2.1. Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize animals according to approved institutional guidelines.
-
Perform a laparotomy and carefully excise segments of the small intestine (duodenum, jejunum, and ileum).[6]
2.2. Fixation:
-
Gently rinse the intestinal segments with saline to remove contents.
-
Fix the tissue in 10% neutral buffered formalin for 24-48 hours.[1][7] Avoid acidic fixatives, as they can cause the loss of ferric ions from the tissue.[7]
2.3. Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a graded series of ethanol (B145695).
-
Clear the tissues with xylene.
-
Embed the tissues in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.[8]
Perls' Prussian Blue Staining for Ferric Iron
This histochemical reaction detects ferric (Fe3+) iron, which is stored as hemosiderin in tissues.[3][9]
3.1. Reagents:
-
Working Solution: Prepare fresh immediately before use by mixing equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid.[3]
-
Counterstain: 0.5% Neutral Red solution.[7]
3.2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a descending series of ethanol concentrations to distilled water.[8]
-
-
Iron Staining:
-
Counterstaining:
-
Dehydration and Mounting:
3.3. Expected Results:
Quantitative Data and Analysis
Histological Scoring of Iron Deposition
The intensity and distribution of Perls' Prussian Blue staining can be semi-quantitatively assessed using a scoring system. This allows for the comparison of iron deposition between different treatment groups.
Table 1: Scoring System for Intestinal Iron Deposition [4]
| Score | Description |
| 0 | No blue staining detected. |
| 1 | Minimal, focal blue staining. |
| 2 | Mild, multifocal blue staining. |
| 3 | Moderate, multifocal to diffuse blue staining. |
| 4 | Marked, diffuse, and intense blue staining. |
Analysis:
-
At least three different fields of view per intestinal section should be scored by a blinded observer.
-
The average score for each animal and then for each experimental group can be calculated for statistical comparison.
Table 2: Example Data Summary of Intestinal Iron Deposition Scores [4]
| Treatment Group | N | Duodenum (Mean Score ± SEM) | Jejunum (Mean Score ± SEM) | Ileum (Mean Score ± SEM) |
| Control (Standard Diet) | 8 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Anemic + Vehicle | 6 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Anemic + this compound (Low Dose) | 7 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Anemic + this compound (High Dose) | 7 | 2.8 ± 0.4 | 1.9 ± 0.3 | 0.5 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to Anemic + Vehicle group. |
Note: The data presented in Table 2 is illustrative and based on findings from studies using similar iron compounds. Actual results may vary.
Experimental Workflow Diagram
Caption: Workflow for histological analysis of intestinal iron.
References
- 1. benchchem.com [benchchem.com]
- 2. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 3. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 7. stainsfile.com [stainsfile.com]
- 8. Comparative analysis of oral and intravenous iron therapy in rat models of inflammatory anemia and iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Hemoglobin Regeneration with Ferrous Succinate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of ferrous succinate (B1194679) in promoting hemoglobin regeneration. The protocols outlined below are intended for preclinical and clinical research settings to assess the therapeutic potential of ferrous succinate in treating iron deficiency anemia (IDA).
I. Introduction
Iron deficiency anemia is a widespread nutritional disorder characterized by a decrease in hemoglobin levels, leading to reduced oxygen-carrying capacity of the blood. Oral iron supplementation is a primary treatment modality, and this compound is an iron salt investigated for its potential to replenish iron stores and stimulate hemoglobin synthesis.[1] These protocols detail the necessary steps to evaluate the hematopoietic response to this compound treatment in a controlled research setting.
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of the performance of this compound and other iron formulations in treating iron deficiency anemia.
Table 1: Comparative Efficacy of Oral this compound and Intravenous Iron Sucrose in Patients with Iron Deficiency Anemia (4-Week Treatment) [2]
| Parameter | Oral this compound (Mean ± SD) | Intravenous Iron Sucrose (Mean ± SD) |
| Hemoglobin (g/L) | 108.41 ± 8.39 | 122.31 ± 6.04 |
| Serum Iron (µmol/L) | 9.72 ± 4.24 | 15.62 ± 5.41 |
| Serum Ferritin (µg/L) | 27.1 ± 10.82 | 39.82 ± 10.44 |
| Overall Response Rate | 78.61% | 90.91% |
Table 2: Comparative Efficacy of Different Iron Supplements in a Rat Model of Iron Deficiency Anemia (10-Day Treatment) [3]
| Parameter (Ratio to Untreated IDA Rats) | This compound | Iron Protein Succinylate | Polysaccharide Iron Complex |
| Hemoglobin (Hb) | 2.18 | 2.12 | 2.15 |
| Red Blood Cell Count (RBC) | 1.69 | 1.67 | 1.71 |
| Hematocrit (HCT) | 2.12 | 2.11 | 2.10 |
| Serum Iron (SI) | 9.53 | 9.67 | 9.75 |
| Serum Ferritin (SF) | 1.91 | 1.82 | 1.94 |
| Total Iron Binding Capacity (TIBC) | 0.44 | 0.43 | 0.42 |
| Liver Iron Content | 4.03 | 3.97 | 4.20 |
| Spleen Iron Content | 1.41 | 1.24 | 1.36 |
III. Experimental Protocols
A. Preclinical Model: Induction of Iron Deficiency Anemia in Rats
This protocol describes the induction of iron deficiency anemia in a rat model, a crucial first step for evaluating the efficacy of this compound.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age: 3-4 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to water.
2. Diet-Induced Anemia:
-
Feed the rats an iron-deficient diet (e.g., containing ≤ 5 mg of iron per kg of diet) for a period of 3-4 weeks.[4]
-
Monitor the induction of anemia by measuring baseline hematological parameters weekly.
-
Anemia is typically established when hemoglobin levels fall below 9 g/dL.[4]
3. This compound Treatment:
-
Once anemia is established, divide the rats into experimental groups:
-
Vehicle control (receiving the vehicle used to dissolve this compound).
-
This compound treatment group(s) (e.g., 15 mg Fe/kg/day).[3]
-
Positive control (e.g., ferrous sulfate (B86663) at the same iron dose).
-
-
Administer the treatments orally via gavage daily for a specified period (e.g., 10-15 days).[3][4]
-
Monitor body weight and food intake daily.
4. Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the treatment period for hematological analysis.
-
At the end of the study, euthanize the animals and collect liver and spleen tissues for iron content analysis.
B. Measurement of Hematological Parameters
1. Hemoglobin Concentration (Cyanmethemoglobin Method): [5][6][7]
-
Principle: This method is the recommended international standard. Blood is diluted in a solution containing potassium ferricyanide (B76249) and potassium cyanide (Drabkin's reagent). Hemoglobin is oxidized to methemoglobin by potassium ferricyanide, which then combines with potassium cyanide to form the stable pigment cyanmethemoglobin. The absorbance of this solution is measured spectrophotometrically at 540 nm and is directly proportional to the hemoglobin concentration.[6][8]
-
Procedure:
-
Pipette 5 mL of Drabkin's reagent into a clean test tube.
-
Add 20 µL of well-mixed whole blood to the reagent.
-
Mix thoroughly and allow the solution to stand for at least 3 minutes to ensure complete conversion of hemoglobin.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, with Drabkin's reagent as a blank.
-
Calculate the hemoglobin concentration by comparing the absorbance to that of a known standard.
-
2. Reticulocyte Count: [9][10][11]
-
Principle: Reticulocytes are immature red blood cells that contain residual ribosomal RNA, which can be stained with supravital dyes like new methylene (B1212753) blue. The number of reticulocytes is expressed as a percentage of the total red blood cells.
-
Procedure (Manual Method):
-
Mix equal parts of whole blood and new methylene blue stain in a test tube.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Prepare a thin blood smear on a glass slide.
-
Examine the smear under a microscope with an oil immersion objective.
-
Count the number of reticulocytes (cells with a blue-staining network of reticulum) per 1000 red blood cells.
-
Calculate the reticulocyte percentage.
-
-
Corrected Reticulocyte Count: To account for anemia, the reticulocyte count should be corrected using the following formula:
-
Corrected Reticulocyte % = Observed Reticulocyte % x (Patient's Hematocrit / Normal Hematocrit)[9]
-
IV. Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in erythropoiesis and iron metabolism, which are influenced by this compound treatment.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing hemoglobin regeneration with this compound treatment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of polysaccharide iron complex in IDA rats: A comparative study with iron protein succinylate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebloodproject.com [thebloodproject.com]
- 6. laboratorytests.org [laboratorytests.org]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Retics | HE [hematology.mlsascp.com]
- 10. drlogy.com [drlogy.com]
- 11. dpgpolytechnic.com [dpgpolytechnic.com]
Application Notes: Ferrous Succinate in Iron Metabolism Research
Introduction
Ferrous succinate (B1194679), an iron (II) salt of succinic acid, serves as a valuable tool for researchers studying the intricate pathways of iron metabolism. Its high bioavailability makes it an effective agent for investigating iron absorption, transport, storage, and the regulatory mechanisms governing these processes.[1][2] The succinate component may enhance iron absorption, providing a reliable method for inducing changes in systemic iron levels for experimental study.[1][3][4] These notes provide an overview of the application of ferrous succinate in both in vivo and in vitro models, complete with detailed protocols for experimental execution.
Mechanism of Action in Experimental Models
When administered orally in a research setting, this compound dissociates in the gastrointestinal tract, primarily in the duodenum and upper jejunum.[1][2] The released ferrous ions (Fe2+) are transported into intestinal enterocytes via the Divalent Metal Transporter 1 (DMT1).[1][5] Once inside the enterocyte, iron can be stored within the protein ferritin or exported into the bloodstream through the basolateral transporter, ferroportin.[1] In the circulation, Fe2+ is oxidized to ferric iron (Fe3+) and binds to transferrin for distribution to various tissues, including the bone marrow for erythropoiesis and the liver for storage.[1][2] This entire process is tightly regulated by the hepatic hormone hepcidin, which controls iron entry into the plasma by binding to and inducing the degradation of ferroportin.[6][7][8]
Visualizing Iron Metabolism Pathways
The following diagrams illustrate the key pathways involved in the absorption and systemic regulation of iron following the administration of this compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound or comparable ferrous iron salts to investigate iron metabolism.
Table 1: Comparative Efficacy of Iron Supplements in a Rat Model of Iron Deficiency Anemia (IDA) [9] Data from a 10-day study with intragastric administration at a dose of 15 mg Fe/kg/d.
| Parameter | IDA Control (Untreated) | This compound (FS) | Polysaccharide Iron Complex (PIC) | Iron Protein Succinylate (IPS) |
| Hemoglobin (Hb, g/L) | 55.1 ± 4.2 | 119.9 ± 7.3 | 118.5 ± 6.9 | 116.8 ± 7.1 |
| Red Blood Cell (RBC, 10¹²/L) | 4.1 ± 0.3 | 6.9 ± 0.5 | 6.9 ± 0.4 | 6.8 ± 0.4 |
| Hematocrit (HCT, %) | 21.1 ± 1.6 | 44.7 ± 2.7 | 44.5 ± 2.6 | 44.1 ± 2.5 |
| Serum Iron (SI, µmol/L) | 3.1 ± 0.5 | 29.5 ± 4.1 | 30.1 ± 4.5 | 29.9 ± 4.3 |
| Serum Ferritin (SF, µg/L) | 18.2 ± 3.1 | 35.1 ± 5.2 | 34.3 ± 4.9 | 33.1 ± 4.8 |
| Transferrin Saturation (TS, %) | 4.6 ± 0.7 | 99.7 ± 11.5 | 104.9 ± 12.1 | 101.8 ± 11.8 |
| Liver Iron Content (µg/g) | 45.3 ± 6.8 | 182.5 ± 21.1 | 190.2 ± 23.5 | 179.9 ± 20.7 |
| Spleen Iron Content (µg/g) | 210.5 ± 25.3 | 296.8 ± 31.4 | 286.3 ± 29.8 | 261.0 ± 28.2 |
Table 2: Effects of Oral this compound in Non-Anemic, Iron-Deficient Heart Failure Patients [3][4] Data from a 3-month pilot study.
| Parameter | Baseline (Mean) | After 6 Weeks (Mean) | After 3 Months (Mean) | p-value (Baseline vs 3 Months) |
| Ferritin (µg/L) | 47 | 78 | 85 | 0.001 |
| Transferrin Saturation (TSAT, %) | 20 | 27 | 25 | 0.043 |
| Hepcidin (nmol/L) | 2.5 | 4.8 | 4.2 | 0.02 |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: In Vivo Study in a Rodent Model of Iron Deficiency Anemia (IDA)
This protocol describes the induction of dietary iron deficiency in rats and subsequent treatment with this compound to study its effects on hematological and iron storage parameters.[6][9][10]
1. Materials:
-
Sprague-Dawley or Wistar rats (weanling, male or female).
-
Iron-deficient diet (<5 mg iron/kg).
-
Standard rodent diet.
-
This compound.
-
Vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose).
-
Gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes, serum separator tubes).
-
Anesthesia (e.g., isoflurane).
2. Procedure:
-
Acclimatization: House animals in standard conditions for one week, providing a standard diet and water ad libitum.
-
Induction of IDA:
-
Switch rats to an iron-deficient diet for 3-4 weeks.
-
Monitor body weight and general health regularly.
-
Confirm anemia by measuring baseline hemoglobin (Hb) from a tail vein blood sample. An Hb level below 8-9 g/dL typically indicates successful induction.[10]
-
-
Experimental Groups:
-
Randomly assign anemic animals to groups (n=8-10 per group):
-
Group 1 (Normal Control): Healthy rats on a standard diet, receiving vehicle.
-
Group 2 (IDA Control): Anemic rats on an iron-deficient diet, receiving vehicle.
-
Group 3 (Treatment): Anemic rats on an iron-deficient diet, receiving this compound (e.g., 5-15 mg elemental iron/kg/day).[9]
-
-
-
Treatment Administration:
-
Monitoring and Sample Collection:
-
Record body weight daily.
-
At the end of the study, anesthetize the animals.
-
Collect blood via cardiac puncture. Aliquot into EDTA tubes for hematology and serum separator tubes for biochemistry.
-
Perfuse tissues (liver, spleen, duodenum) with cold saline to remove blood.
-
Excise and weigh tissues, then snap-freeze in liquid nitrogen or fix in formalin for later analysis.
-
-
Analysis:
-
Hematology: Analyze whole blood for Hb, hematocrit (HCT), red blood cell (RBC) count, and red cell indices.
-
Serum Biochemistry: Centrifuge clotted blood to obtain serum. Analyze for serum iron, ferritin, and transferrin saturation.[12]
-
Tissue Iron: Determine non-heme iron content in liver and spleen samples (see Protocol 3).
-
Protocol 2: In Vitro Iron Uptake Assay using Caco-2 Cells
This protocol uses the human intestinal Caco-2 cell line, which differentiates into a polarized monolayer resembling enterocytes, to model intestinal iron absorption.[13]
1. Materials:
-
Caco-2 cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
This compound.
-
Ascorbic acid (to maintain iron in the ferrous state).
-
Cell lysis buffer.
-
Ferritin ELISA kit.
-
Protein assay kit (e.g., BCA or Bradford).
2. Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at a high density.
-
Culture for 18-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Iron Treatment:
-
Prepare a treatment medium containing a specific concentration of this compound (e.g., 10-100 µM) and a 20:1 molar ratio of ascorbic acid to iron.
-
Wash the apical side of the Caco-2 monolayer with serum-free medium.
-
Add the iron treatment medium to the apical chamber and fresh serum-free medium to the basolateral chamber.
-
Incubate for a defined period (e.g., 2-24 hours) at 37°C.
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove surface-bound iron.
-
Add cell lysis buffer and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Quantification:
-
Measure the protein concentration of the cell lysate using a standard protein assay.
-
Measure the ferritin concentration in the lysate using a commercial ELISA kit. Ferritin formation is a reliable surrogate marker for cellular iron uptake.[13]
-
Normalize ferritin concentration to the total protein concentration (e.g., ng ferritin/mg protein) to determine relative iron uptake.
-
Protocol 3: Measurement of Tissue Non-Heme Iron
This colorimetric assay is used to quantify non-heme iron stores in tissues like the liver and spleen.[14]
1. Materials:
-
Tissue samples (10-50 mg).
-
Acid solution (3 M HCl, 10% trichloroacetic acid).
-
Chromogen solution (e.g., 0.1% bathophenanthroline (B157979) sulfonate, 1% thioglycolic acid).
-
Saturated sodium acetate (B1210297).
-
Iron standard solution (e.g., Ammonium iron(II) sulfate (B86663) hexahydrate).
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Sample Preparation:
-
Weigh a small piece of frozen tissue (10-50 mg).
-
Place the tissue in a microcentrifuge tube and add 1 mL of acid solution.
-
Homogenize and then heat at 65°C for 18-20 hours to release iron from proteins.
-
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10, 20 µg/mL) in the same acid solution.
-
-
Colorimetric Reaction:
-
Centrifuge the digested tissue samples at high speed for 10 minutes.
-
Transfer a known volume of the supernatant (and each standard) to a new tube.
-
Add the chromogen solution. This solution reduces Fe3+ to Fe2+ and forms a colored complex with Fe2+.
-
Add saturated sodium acetate to raise the pH and facilitate color development.
-
-
Measurement:
-
Incubate for 10-30 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 535 nm for bathophenanthroline).
-
Calculate the iron concentration in the samples by interpolating from the standard curve.
-
Express the final result as µg of iron per gram of wet tissue weight.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Iron Succinate Increased Ferritin and Transferrin Saturation in Non-Anaemic Patients with Heart Failure and Iron Deficiency—A Pilot Study [scirp.org]
- 4. Iron Succinate Increased Ferritin and Transferrin Saturation in Non-Anaemic Patients with Heart Failure and Iron DeficiencyâA Pilot Study [scirp.org]
- 5. What is the mechanism of Iron proteinsuccinylate? [synapse.patsnap.com]
- 6. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of polysaccharide iron complex in IDA rats: A comparative study with iron protein succinylate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ferrous Succinate in Neurodegenerative Disease Research: A Focus on Iron-Induced Neurotoxicity and Ferroptosis
Abstract
Iron dysregulation is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The accumulation of iron in specific brain regions can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and a specific iron-dependent form of programmed cell death known as ferroptosis.[1][2][3][4][5] Modeling this iron-induced neurotoxicity is crucial for understanding disease mechanisms and developing novel therapeutic strategies. While ferrous succinate (B1194679) is primarily recognized as an oral supplement for iron deficiency anemia, its properties as a soluble iron salt make it a potential, though less commonly documented, tool for inducing iron overload in in vitro and in vivo research models of neurodegeneration. These application notes provide a comprehensive overview and detailed protocols for utilizing a generic soluble ferrous salt, like ferrous succinate, to study iron-mediated neuronal cell death. The methodologies are based on established principles from studies using more common iron donors such as ferric ammonium (B1175870) citrate (B86180) (FAC) and ferrous sulfate (B86663).[6][7]
Introduction: The Role of Iron in Neurodegeneration
Iron is an essential cofactor for numerous critical processes in the brain, including mitochondrial respiration, neurotransmitter synthesis, and myelination.[3][8] However, its capacity to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it a potent catalyst for the Fenton reaction, which generates highly toxic hydroxyl radicals.[4][9] In healthy brains, iron levels are tightly regulated. In many neurodegenerative conditions, this homeostasis is disrupted, leading to iron accumulation in vulnerable brain regions like the substantia nigra and hippocampus.[1][10][11] This excess iron is implicated in promoting protein aggregation (e.g., α-synuclein and amyloid-beta), mitochondrial dysfunction, and ultimately, neuronal death through mechanisms including apoptosis and, most notably, ferroptosis.[1][3]
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides.[12][13] Key features include the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[4][14] The use of soluble iron salts in experimental models allows researchers to mimic the iron overload state observed in neurodegenerative diseases and to investigate the molecular pathways of ferroptosis.
Application Notes
Principle of Application:
The primary application of a soluble ferrous salt such as this compound in this research context is to serve as a direct source of bioavailable iron to cultured cells or animal models. Once administered, the ferrous (Fe²⁺) iron increases the intracellular labile iron pool (LIP). This excess iron can then participate in redox reactions, overwhelming the cell's antioxidant defenses and triggering ferroptosis. This approach is used to:
-
Model Neurodegenerative Phenotypes: Induce oxidative stress and cell death in neuronal cultures to mimic the neurotoxic environment found in diseases like Parkinson's and Alzheimer's.
-
Investigate Ferroptosis Pathways: Elucidate the molecular mechanisms of iron-induced cell death, including the roles of GPX4, lipid peroxidation, and antioxidant systems.[4][13]
-
Screen for Neuroprotective Compounds: Test the efficacy of therapeutic candidates, such as iron chelators and antioxidants, in preventing or rescuing neurons from iron-induced toxicity.[2][12]
Choice of Iron Salt:
While this document focuses on the application principles of this compound, researchers should note that ferric ammonium citrate (FAC) and ferrous sulfate (FeSO₄) are more widely documented in the literature for inducing ferroptosis and iron overload in vitro.[6][7] this compound, being a salt of a Krebs cycle intermediate, could theoretically have distinct metabolic effects, though this is not well-documented in neurotoxicity studies. The choice of salt may depend on experimental goals, but the underlying principle of elevating the labile iron pool remains the same. The protocols provided below are generalized for a soluble ferrous salt but include specific concentrations adapted from studies using FAC.
Quantitative Data Summary
The following tables summarize typical concentration ranges and time courses for inducing iron-dependent cell death in neuronal cell lines, based on data from studies using various iron salts. These values should be optimized for specific cell types and experimental conditions.
Table 1: In Vitro Iron Treatment Parameters for Inducing Neurotoxicity
| Parameter | Cell Type | Iron Compound Used | Concentration Range | Incubation Time | Observed Effects | Reference |
| Cell Viability | Primary Cortical Neurons | Ferric Ammonium Citrate (FAC) | 50 - 200 µM | 12 - 48 hours | Increased cell death, lipid peroxidation, dysregulation of ferroptosis genes. | |
| Ferroptosis Induction | Mouse Primary Hepatocytes | Ferric Ammonium Citrate (FAC) | 100 µM - 1 mM | 12 - 48 hours | Increased lipid peroxidation, decreased NADPH, rescued by Ferrostatin-1. | [7] |
| Oxidative Stress | MIN6 Cells | Ferric Ammonium Citrate (FAC) | 640 µmol/L | 48 hours | Increased ROS and MDA levels. | |
| Neurotoxicity | Cortical Cultures | Holotransferrin | 50 - 100 µg/ml | 24 hours | Neuronal injury, increased ferritin and heme oxygenase-1 expression. |
Key Experimental Protocols
Protocol 1: Induction of Iron-Dependent Neurotoxicity in Neuronal Cell Culture
Objective: To induce ferroptosis and oxidative stress in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) using a soluble ferrous salt.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (or other soluble iron salt like FAC)
-
Sterile, nuclease-free water or appropriate solvent
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
Deferoxamine (DFO, iron chelator)
-
Assay reagents for viability (e.g., MTT, CellTiter-Glo®), ROS (e.g., DCFDA), and lipid peroxidation (e.g., C11-BODIPY 581/591)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into appropriate culture plates (e.g., 1x10⁴ cells/well in a 96-well plate for viability; 5x10⁵ cells/well in a 6-well plate for biochemical assays).
-
Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂ to reach 70-80% confluency.
-
-
Preparation of Reagents:
-
Prepare a sterile stock solution of the ferrous salt (e.g., 100 mM this compound in sterile water). Further dilute in culture medium to achieve final working concentrations (e.g., 25, 50, 100, 200 µM). Note: Prepare fresh, as Fe²⁺ can oxidize.
-
Prepare stock solutions of inhibitors: Ferrostatin-1 (10 mM in DMSO) and Deferoxamine (100 mM in water).
-
-
Cell Treatment:
-
For inhibitor controls, pre-treat cells with Ferrostatin-1 (final conc. 1-10 µM) or Deferoxamine (final conc. 100-300 µM) for 1-2 hours.
-
Remove the old medium and replace it with a fresh medium containing the desired concentrations of the ferrous salt. Include vehicle-only, inhibitor-only, and iron + inhibitor groups.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will vary depending on the cell line and iron concentration.
-
-
Endpoint Analysis:
-
Cell Viability: Measure viability using an MTT or similar assay according to the manufacturer's protocol.
-
ROS Measurement: Incubate cells with a ROS-sensitive probe like H2DCFDA and measure fluorescence via plate reader or flow cytometry.
-
Lipid Peroxidation: Use the fluorescent probe C11-BODIPY 581/591. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation, which can be quantified by flow cytometry or fluorescence microscopy.
-
Protocol 2: Western Blot Analysis of Ferroptosis Markers
Objective: To measure changes in the expression of key proteins involved in iron metabolism and ferroptosis (e.g., GPX4, TFR1, Ferritin).
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-TFR1, anti-Ferritin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin). A decrease in GPX4 expression is a hallmark of ferroptosis.
-
Visualizations
Caption: Workflow for studying iron-induced neurotoxicity in vitro.
Caption: Signaling pathway of iron-induced ferroptosis in neurons.
References
- 1. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hinokitiol-iron complex is a ferroptosis inducer to inhibit triple-negative breast tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 10. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Chelated Iron Versus Ferric Ammonium Citrate on Iron Status in Egyptian Children with Iron Deficiency Anemia: A Randomized Controlled Study | springermedizin.de [springermedizin.de]
- 12. Iron Accumulation and Neurotoxicity in Cortical Cultures Treated with Holotransferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apotransferrin Protects Cortical Neurons from Hemoglobin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles from a Ferrous Succinate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field due to their superparamagnetic properties, biocompatibility, and low toxicity.[1][2][3] These characteristics make them ideal candidates for a range of applications, including targeted drug delivery, magnetic resonance imaging (MRI) as contrast agents, and in cancer therapy through magnetic hyperthermia.[4][5][6][7] The synthesis method plays a critical role in determining the size, shape, crystallinity, and magnetic properties of the nanoparticles, which in turn dictates their efficacy in various applications.[1]
Thermal decomposition of organometallic precursors, specifically iron carboxylates, is a widely used method for producing monodisperse and highly crystalline IONPs.[8][9][10][11][12][13][14] While precursors like iron oleate (B1233923) are commonly employed, ferrous succinate (B1194679), an iron (II) salt of a dicarboxylic acid, presents a viable and interesting alternative. This document provides detailed application notes and a proposed experimental protocol for the synthesis of iron oxide nanoparticles using ferrous succinate as the precursor, based on established thermal decomposition principles for similar iron carboxylates.
Thermal Decomposition of this compound
Understanding the thermal behavior of the precursor is crucial for designing a successful synthesis protocol. Thermogravimetric analysis (TGA) of this compound reveals its decomposition profile, which typically occurs in distinct stages. The initial stage involves dehydration, followed by the decomposition of the succinate anion at higher temperatures to form iron oxides. The final composition of the iron oxide can be influenced by the atmosphere under which the decomposition is conducted.
Quantitative Data from Thermogravimetric Analysis of this compound
The following tables summarize the thermal decomposition characteristics of this compound under different atmospheric conditions. This data is essential for determining the appropriate temperature range for nanoparticle synthesis.
Table 1: Thermal Decomposition of this compound in a Dynamic Nitrogen Atmosphere
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Dehydration | 70 - 215 | 20.10 | - | Anhydrous this compound |
| Decomposition | 215 - 550 | 45.20 | 34.70 | Mixture of Iron and Iron Oxide |
Table 2: Thermal Decomposition of this compound in a Dynamic Carbon Dioxide Atmosphere
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Final Residue Composition |
| Dehydration | 80 - 220 | 19.90 | - | Anhydrous this compound |
| Decomposition | 220 - 580 | 44.80 | 35.30 | Iron Oxide (primarily Fe₃O₄) |
Proposed Experimental Protocol for Iron Oxide Nanoparticle Synthesis
This protocol is adapted from established thermal decomposition procedures for iron carboxylate precursors.[10][11][15] It outlines a method for synthesizing oleic acid and oleylamine-capped iron oxide nanoparticles.
Materials
-
This compound (FeC₄H₄O₄)
-
Oleic Acid (technical grade, 90%)
-
Oleylamine (B85491) (technical grade, 70%)
-
1-Octadecene (B91540) (technical grade, 90%)
-
Ethanol (B145695) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line equipment
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
Synthesis Workflow Diagram
Caption: Proposed workflow for iron oxide nanoparticle synthesis.
Detailed Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, combine this compound (e.g., 2 mmol), oleic acid (e.g., 8 mmol), oleylamine (e.g., 8 mmol), and 1-octadecene (e.g., 20 g).
-
Degassing: Equip the flask with a condenser, a thermocouple, and a magnetic stir bar. Connect the setup to a Schlenk line. Heat the mixture to 120°C while stirring under vacuum for 1 hour to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to high-purity argon or nitrogen.
-
Thermal Decomposition: Heat the mixture to 320°C at a controlled rate of 3-5°C per minute under a gentle flow of inert gas. The color of the solution will change as the precursor decomposes and nanoparticles begin to nucleate, typically turning from a pale color to a deep black.
-
Nanoparticle Growth: Maintain the reaction temperature at 320°C for 1-2 hours to allow for nanoparticle growth and size focusing.
-
Purification: After the growth phase, turn off the heating and allow the mixture to cool to room temperature.
-
Precipitation: Add 40 mL of ethanol to the cooled solution to precipitate the synthesized nanoparticles.
-
Isolation: Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in hexane and precipitate again with ethanol. Repeat this washing step two to three times to remove excess surfactants and solvent.
-
Drying: After the final wash, dry the nanoparticle pellet under vacuum to obtain a fine powder. The nanoparticles are capped with oleic acid and oleylamine and are dispersible in nonpolar solvents like hexane and chloroform.
Characterization of Synthesized Iron Oxide Nanoparticles
A thorough characterization is essential to determine the physical and chemical properties of the synthesized nanoparticles.
Protocols for Nanoparticle Characterization
-
Transmission Electron Microscopy (TEM): Disperse a small amount of the dried nanoparticle powder in hexane and sonicate for 5-10 minutes. Place a drop of the dilute dispersion onto a carbon-coated copper grid and allow the solvent to evaporate. Analyze the grid using a TEM to determine the size, shape, and size distribution of the nanoparticles.
-
X-ray Diffraction (XRD): Analyze the dried nanoparticle powder using an X-ray diffractometer to determine the crystalline phase (e.g., magnetite, maghemite) and crystallite size.
-
Vibrating Sample Magnetometry (VSM): Measure the magnetic properties of the nanoparticle powder at room temperature to determine saturation magnetization, coercivity, and remanence, which will indicate their superparamagnetic nature.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the dried powder to confirm the presence of the oleic acid and oleylamine capping agents on the nanoparticle surface.
Expected Nanoparticle Properties
The properties of the synthesized nanoparticles are expected to be in line with those produced by the thermal decomposition of other iron carboxylate precursors. The final size and magnetic properties can be tuned by varying reaction parameters such as precursor concentration, surfactant ratio, and reaction time.
Table 3: Expected Properties of Iron Oxide Nanoparticles Synthesized from this compound
| Property | Expected Outcome | Characterization Technique |
| Size | 5 - 25 nm (tunable) | TEM |
| Morphology | Spherical or near-spherical | TEM |
| Crystalline Phase | Inverse spinel (Magnetite/Maghemite) | XRD |
| Magnetic Behavior | Superparamagnetic at room temperature | VSM |
| Saturation Magnetization | 40 - 80 emu/g | VSM |
| Surface Coating | Oleic acid and Oleylamine | FTIR |
Applications in Drug Development and Research
The synthesized superparamagnetic iron oxide nanoparticles have significant potential in various biomedical applications.
Targeted Drug Delivery
The superparamagnetic nature of the IONPs allows them to be guided to a specific target site within the body using an external magnetic field.[4][7][16] Drugs can be conjugated to the nanoparticle surface, enabling localized treatment and reducing systemic side effects.[4]
Magnetic Resonance Imaging (MRI)
IONPs, particularly those with small core sizes, can act as effective T1 or T2 contrast agents in MRI, enhancing the visibility of tissues and organs.[6][17][18][19][20] Their biocompatibility and potential for surface functionalization make them a safer alternative to gadolinium-based agents.[17][18][19]
Magnetic Hyperthermia
When subjected to an alternating magnetic field, superparamagnetic nanoparticles generate localized heat.[3][5][21][22][23] This property can be exploited for cancer therapy, where nanoparticles are targeted to a tumor and heated to induce apoptosis or necrosis in cancer cells with minimal damage to surrounding healthy tissue.[3][5][21][22][23]
Cellular Uptake and Signaling
The interaction of IONPs with cells is a critical aspect of their biomedical application. Cellular uptake is often mediated by endocytic pathways.[2][24][25]
Caption: Generalized cellular uptake pathways for iron oxide nanoparticles.
References
- 1. Applications of superparamagnetic iron oxide nanoparticles in drug and therapeutic delivery, and biotechnological advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Applications of superparamagnetic iron oxide nanoparticles in drug and therapeutic delivery, and biotechnological advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Magnetic Resonance Imaging and Iron-oxide Nanoparticles in the era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superparamagnetic Iron Oxide Nanoparticle-Based Delivery Systems for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnnonline.net [ijnnonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yavuzlab.com [yavuzlab.com]
- 12. Synthesis, Functionalization, and Biomedical Applications of Iron Oxide Nanoparticles (IONPs) [mdpi.com]
- 13. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of monodisperse iron oxide nanocrystals by thermal decomposition of iron carboxylate salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Iron Oxide Nanoparticle-Based T1 Contrast Agents for Magnetic Resonance Imaging: A Review [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. seejph.com [seejph.com]
- 20. Superparamagnetic Iron Oxide Nanoparticles as MRI contrast agents for Non-invasive Stem Cell Labeling and Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Iron oxide nanoparticle hyperthermia and chemotherapy cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iron Oxide Nanoparticle-Based Hyperthermia as a Treatment Option in Various Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Magnetic Hyperthermia with Iron Oxide Nanoparticles: From Toxicity Challenges to Cancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rorytwu.com [rorytwu.com]
Application Notes and Protocols for the Use of Oral Ferrous Iron in Animal Models of Chronic Kidney Disease
Disclaimer: Extensive literature searches did not yield specific studies on the use of ferrous succinate (B1194679) in animal models of chronic kidney disease (CKD). The following application notes and protocols are based on studies utilizing other oral iron formulations, primarily ferrous sulfate (B86663) and ferric citrate , in established rodent models of CKD. These protocols can serve as a foundational guide for investigating the effects of oral ferrous iron compounds, like ferrous succinate, in the context of CKD-associated anemia.
Application Notes
Introduction to Anemia in Chronic Kidney Disease
Anemia is a frequent complication of chronic kidney disease, primarily due to decreased production of erythropoietin (EPO) by the failing kidneys, and dysregulated iron homeostasis.[1][2] CKD is often associated with a state of chronic inflammation, which leads to increased levels of the hormone hepcidin (B1576463).[3][4] Hepcidin plays a central role in iron regulation by blocking intestinal iron absorption and preventing the release of iron from stores, leading to functional iron deficiency.[2][5][6] This functional iron deficiency is characterized by insufficient iron availability for erythropoiesis despite adequate body iron stores.[4]
Rationale for Oral Iron Supplementation in CKD Animal Models
Animal models of CKD that replicate key features of the human disease, such as anemia and iron deficiency, are crucial for preclinical research.[7] Oral iron supplementation is a first-line therapy for iron deficiency anemia in patients with non-dialysis CKD.[5] However, its efficacy can be limited by poor gastrointestinal absorption and side effects.[8][9] Studying oral iron agents like ferrous salts in CKD animal models allows researchers to:
-
Investigate the efficacy of different iron formulations in repleting iron stores and improving hematological parameters.
-
Elucidate the mechanisms of intestinal iron absorption in the uremic environment.
-
Assess the impact of oral iron on systemic inflammation, oxidative stress, and the gut microbiota in the context of CKD.[9]
-
Evaluate potential interactions with other CKD-related complications and therapies.
Key Biomarkers and Endpoints for Assessment
When evaluating the efficacy of oral iron in CKD animal models, the following parameters are critical:
-
Renal Function: Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) are standard markers to confirm the induction and progression of CKD.[10]
-
Hematological Parameters: Hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) count are primary indicators of anemia.[11]
-
Iron Status:
-
Serum Iron: Measures the amount of circulating iron.
-
Total Iron Binding Capacity (TIBC): Indicates the blood's capacity to bind iron with transferrin.[12]
-
Transferrin Saturation (TSAT): Calculated as (Serum Iron / TIBC) x 100, it represents the percentage of transferrin that is saturated with iron. Low TSAT is a marker of iron deficiency.[12]
-
Serum Ferritin: Reflects body iron stores but can be misleadingly elevated due to inflammation in CKD.[4]
-
-
Key Regulatory Hormones:
-
Tissue Analysis: Histological examination of the kidney can confirm fibrosis and tissue damage.[10] Iron deposition in the liver and spleen can be assessed to understand iron storage.
Experimental Protocols
Protocol for Induction of Chronic Kidney Disease (Adenine Model)
The adenine-induced model of CKD is widely used due to its non-surgical nature and its ability to produce key features of human CKD, including tubulointerstitial fibrosis and anemia.[7][14]
Materials:
-
Adenine (B156593) (Sigma-Aldrich or equivalent)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Rodents (e.g., 6-week-old male C57BL/6 mice or Wistar rats)[7][10]
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Adenine Suspension Preparation: Prepare a homogenous suspension of adenine in the vehicle.
-
Induction Phase:
-
For Mice: Administer adenine at a dose of 50 mg/kg body weight by daily oral gavage for 28 days.[10][11] This dosage has been shown to induce stable anemia and renal dysfunction.[10]
-
For Rats: Administer adenine mixed with feed at a concentration of 0.75% (w/w) for 4 weeks.[7] Alternatively, oral gavage can be used.
-
-
Monitoring: Monitor body weight daily. A reduction in body weight is expected.[11]
-
Confirmation of CKD: After the induction period, collect blood samples to measure serum creatinine and BUN to confirm the establishment of CKD.
Protocol for Oral Ferrous Iron Administration
This protocol describes the administration of an oral iron supplement, using ferrous sulfate as an example. The dosage and duration should be optimized based on the specific research question and iron formulation.
Materials:
-
Ferrous Sulfate (or other ferrous salt)
-
Distilled water or saline for dissolution/suspension
-
CKD model animals (as prepared in Protocol 2.1)
-
Oral gavage needles
Procedure:
-
Group Allocation: Following CKD induction, randomly allocate animals into experimental groups (e.g., CKD + Vehicle, CKD + Ferrous Sulfate). Include a healthy control group for comparison.
-
Iron Solution Preparation: Prepare a fresh solution or suspension of the ferrous salt daily. For example, dissolve ferrous sulfate in distilled water.
-
Administration:
-
Dosage: While specific doses for this compound are not available, studies with ferrous sulfate in humans often use doses equivalent to 60-200 mg of elemental iron daily.[5] Animal-equivalent doses should be calculated based on body surface area.
-
Route: Administer the iron solution via oral gavage once daily.
-
-
Treatment Duration: The treatment period can range from several weeks to months, depending on the study's objectives. A duration of 4-8 weeks is common for assessing hematological recovery.
-
Sample Collection: Collect blood samples at baseline and at specified time points throughout the study to monitor hematological and iron parameters. At the end of the study, collect terminal blood and harvest tissues (kidney, liver, spleen) for analysis.
Data Presentation
The following tables summarize representative quantitative data from studies using oral iron supplements in CKD models and patients.
Table 1: Effect of Adenine-Induced CKD on Renal and Hematological Parameters in Mice Data derived from Rahman et al., 2018.[10]
| Parameter | Vehicle-Treated Control | 50 mg/kg Adenine-Treated |
| Plasma Creatinine (mg/dL) | 0.4 ± 0.02 | 1.9 ± 0.10 |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~30 | ~150 |
| Hematocrit (%) | 49.6 ± 1.6 | 36.5 ± 1.0 |
| Hemoglobin (Hb) (g/dL) | ~14 | ~10 |
| Plasma EPO (pg/mL) | 61 ± 4.0 | 28 ± 2.4 |
Table 2: Comparative Efficacy of Intravenous vs. Oral Iron in Non-Dialysis CKD Patients Data represents mean changes from baseline and is derived from a meta-analysis.[5]
| Parameter | IV Iron | Oral Iron (mostly Ferrous Sulfate) | Mean Difference (IV vs. Oral) |
| Hemoglobin (g/dL) | Increase | Increase | 0.41 higher with IV Iron |
| Ferritin (ng/mL) | Significant Increase | Modest Increase | 213 higher with IV Iron |
| Transferrin Saturation (%) | Significant Increase | Modest Increase | 5% higher with IV Iron |
Visualization of Pathways and Workflows
Hepcidin-Mediated Regulation of Iron Absorption
This diagram illustrates the central role of hepcidin in blocking iron absorption from the intestine and its release from macrophages, a key mechanism in the anemia of chronic disease.[2][6]
Experimental Workflow
This diagram outlines a typical experimental workflow for evaluating an oral iron supplement in a CKD animal model.
Iron Transport and Metabolism
This diagram provides a simplified overview of systemic iron transport and its utilization in erythropoiesis, which is disrupted in CKD.
References
- 1. dvm360.com [dvm360.com]
- 2. Frontiers | Anemia in Chronic Kidney Disease: From Pathophysiology and Current Treatments, to Future Agents [frontiersin.org]
- 3. Iron Therapy in Chronic Kidney Disease: Days of Future Past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Deficiency in Chronic Kidney Disease: Updates on Pathophysiology, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Iron Deficiency Anemia in CKD and End-Stage Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron cycle in chronic kidney disease (CKD): from genetics and experimental models to CKD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral iron supplementation in patients with chronic kidney disease: Can it be harmful to the gut microbiota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Iron Status of Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunopathol.com [immunopathol.com]
- 14. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ferrous Succinate Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ferrous succinate (B1194679) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of ferrous succinate in aqueous solutions?
A1: this compound is sparingly soluble in water. At 20°C, its solubility is less than 1 gram per liter. The succinic acid component helps to stabilize the ferrous ion (Fe2+) and improve its solubility to some extent.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions, which help to maintain iron in its more soluble ferrous (Fe2+) state. As the pH increases towards neutral and alkaline levels, the ferrous iron can be oxidized to the less soluble ferric (Fe3+) form, leading to precipitation.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using co-solvents can enhance the solubility of poorly soluble compounds like this compound. Water-miscible organic solvents such as ethanol (B145695) can be used. While specific quantitative data for this compound in co-solvent mixtures is limited, the principle of co-solvency involves reducing the polarity of the solvent system to better accommodate less polar solutes.
Q4: Is complexation with cyclodextrins a viable method to increase this compound solubility?
Q5: How can I prevent the precipitation of this compound in my experimental solutions?
A5: To prevent precipitation, it is crucial to maintain the iron in its ferrous (Fe2+) state. This can be achieved by:
-
Maintaining a low pH: Keeping the solution acidic (pH below 6) will favor the more soluble ferrous form.
-
Using antioxidants: Adding reducing agents like ascorbic acid or sodium bisulfite can prevent the oxidation of Fe2+ to Fe3+.
-
Using chelating agents: Chelators like citrate (B86180) or EDTA can form soluble complexes with iron, preventing its precipitation.
-
Working under an inert atmosphere: Purging solutions with nitrogen or argon can minimize oxidation.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the medium (typically 7.2-7.4) | Prepare a concentrated stock solution of this compound in sterile, deoxygenated water with a slightly acidic pH (e.g., pH 5.0-6.0). Add this stock solution to the cell culture medium dropwise while stirring. | The gradual addition and pre-solubilization in an acidic vehicle should prevent immediate precipitation. |
| Oxidation of Fe2+ to Fe3+ | Prepare the this compound stock solution fresh for each experiment. Include an antioxidant like ascorbic acid (at a 10:1 molar ratio to iron) in the stock solution. | Ascorbic acid will help maintain iron in the more soluble ferrous state. |
| Interaction with media components | Add the this compound stock solution as the last component when preparing the complete medium. Consider using a serum-free medium formulation with lower phosphate (B84403) and bicarbonate concentrations if possible. | Minimizes interaction with other components that can form insoluble iron salts. |
Issue 2: Inconsistent results in in vitro assays using this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution of this compound | Ensure complete dissolution of the this compound powder when preparing the stock solution. Gentle heating and sonication can be employed. Filter the stock solution through a 0.22 µm filter before use. | A clear, fully dissolved stock solution will ensure accurate and reproducible final concentrations in the assay. |
| Degradation of this compound over time | Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Freshly prepared solutions will ensure the integrity and potency of the this compound. |
| Variability in pH of the assay buffer | Measure and adjust the pH of the final assay buffer after the addition of all components, including the this compound solution. | Consistent pH will ensure consistent solubility and availability of this compound across experiments. |
Data Presentation
Table 1: Dissolution of this compound Tablets in Different pH Media
This table summarizes the percentage of this compound dissolved from a tablet formulation over time in simulated gastric and intestinal fluids.
| Time (minutes) | pH 1.2 (Simulated Gastric Fluid) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) |
| 15 | ~65% | ~45% | ~20% |
| 30 | ~85% | ~60% | ~35% |
| 45 | ~95% | ~70% | ~45% |
| 60 | >95% | ~75% | ~50% |
| Data adapted from a study on this compound tablet dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
Objective: To prepare a sterile, stable stock solution of this compound for supplementation in cell culture media.
Materials:
-
This compound powder
-
Sterile, deoxygenated, distilled water (autoclaved and cooled under nitrogen)
-
L-Ascorbic acid
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound and L-ascorbic acid (use a 1:10 molar ratio of this compound to ascorbic acid).
-
Add the powders to a sterile conical tube.
-
Add a small volume of sterile, deoxygenated water and vortex to create a slurry.
-
Gradually add more deoxygenated water to reach the final desired concentration, vortexing intermittently to aid dissolution. The pH of the final solution should be slightly acidic.
-
Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Store the stock solution protected from light at 4°C for short-term use (up to one week) or as single-use aliquots at -20°C for long-term storage.
Protocol 2: Phase Solubility Study of this compound with a Cyclodextrin (B1172386)
Objective: To determine the effect of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) on the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or other analytical method for iron quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and dilute it appropriately with distilled water.
-
Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., colorimetric assay for iron).
-
Plot the solubility of this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
Visualizations
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified pathway of cellular ferrous iron uptake and metabolism.
Preventing oxidation of ferrous succinate in stock solutions
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the oxidation of ferrous succinate (B1194679) in stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My ferrous succinate stock solution is turning yellow/brown. What is happening?
A1: A yellow or brown discoloration indicates the oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron.[1] this compound is soluble, while ferric succinate is less soluble and can precipitate out of solution, appearing as a colored compound.[1] This oxidation process compromises the quality and potency of your stock solution.
Q2: What factors contribute to the oxidation of this compound in my stock solution?
A2: Several factors can accelerate the oxidation of this compound:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a primary oxidizing agent.[1]
-
Elevated pH: The rate of oxidation increases significantly in neutral to alkaline conditions (pH 7 and above).[1] Ferrous iron is more stable in acidic environments.[1]
-
Exposure to Light: Light, particularly UV light, can promote the oxidation of ferrous ions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prepare a stable this compound stock solution?
A3: To prepare a stable stock solution, you should:
-
Use Deoxygenated Solvent: Boil and cool purified water under an inert gas (like nitrogen or argon) to remove dissolved oxygen.
-
Acidify the Solvent: Adjust the pH of the solvent to an acidic range (e.g., pH 3-5) using a suitable acid like hydrochloric acid or citric acid before dissolving the this compound. An acidic environment helps to maintain iron in its ferrous state.[1]
-
Incorporate an Antioxidant: Add an antioxidant such as ascorbic acid or sodium bisulfite to the solution.[2] Ascorbic acid is effective at reducing ferric iron back to ferrous iron.
-
Work Under an Inert Atmosphere: If possible, prepare the solution in a glove box or under a stream of an inert gas to minimize contact with oxygen.
-
Store Properly: Store the final solution in a tightly sealed, amber-colored container to protect it from light and air, and keep it refrigerated (2-8°C).
Q4: What is the recommended concentration for antioxidants like ascorbic acid or sodium bisulfite?
A4: The optimal concentration can vary depending on your experimental needs. However, a common starting point for ascorbic acid is to use it in a slight molar excess to the this compound concentration. For sodium bisulfite, a concentration of 0.1% (w/v) is often used as a starting point. It is recommended to optimize the antioxidant concentration for your specific application.
Q5: For how long can I store my this compound stock solution?
A5: The stability of your stock solution will depend on the preparation and storage conditions. A well-prepared solution (acidified, with antioxidant, deoxygenated solvent, and stored properly) can be stable for several weeks to a few months. However, it is best practice to prepare fresh solutions regularly and to verify the ferrous iron concentration before use, especially for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown immediately upon preparation. | 1. Use of oxygenated solvent. 2. Solvent pH is neutral or alkaline. 3. High ambient temperature. | 1. Ensure your solvent is properly deoxygenated. 2. Verify the pH of your solvent is in the acidic range before adding this compound. 3. Prepare the solution in a cool environment. |
| Solution is initially clear but becomes colored after a few days of storage. | 1. Improper storage container (allowing air and/or light exposure). 2. Insufficient antioxidant concentration. 3. Storage at room temperature. | 1. Use a tightly sealed, amber glass bottle. 2. Consider increasing the concentration of your antioxidant. 3. Store the solution at 2-8°C. |
| Precipitate forms in the stock solution. | 1. Significant oxidation to the less soluble ferric form.[1] 2. The concentration of this compound exceeds its solubility at the storage temperature. | 1. Discard the solution and prepare a fresh batch using the recommended stabilization techniques. 2. If the precipitate dissolves upon warming to room temperature, it may be a solubility issue. Consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the stock solution. | The concentration of active ferrous iron is decreasing over time due to oxidation. | 1. Prepare fresh stock solutions more frequently. 2. Quantify the ferrous iron concentration before each experiment using a method like the Ferrozine (B1204870) assay. |
Data Presentation: Stability of Ferrous Solutions
While specific quantitative data for the degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the expected stability based on data for ferrous salts like ferrous sulfate (B86663) under various conditions.
| Condition | Parameter | Expected Stability of Ferrous (Fe²⁺) Form | Rationale |
| pH | Acidic (pH < 6) | High | An acidic environment inhibits the oxidation of ferrous ions.[1] |
| Neutral (pH ~7) | Low | The rate of spontaneous oxidation of ferrous iron is significantly faster at neutral pH compared to acidic pH.[1] | |
| Alkaline (pH > 8) | Very Low | Oxidation is rapid in alkaline conditions, leading to the precipitation of ferric hydroxide. | |
| Temperature | Refrigerated (2-8°C) | High | Lower temperatures slow down the rate of oxidation. |
| Room Temperature (~25°C) | Moderate | Oxidation will occur at a noticeable rate. | |
| Elevated (>40°C) | Low | Higher temperatures significantly accelerate the oxidation process. | |
| Atmosphere | Inert (Nitrogen/Argon) | High | The absence of oxygen, a primary oxidant, greatly enhances stability. |
| Ambient Air | Low | Exposure to atmospheric oxygen promotes oxidation. | |
| Antioxidant | With Ascorbic Acid | High | Ascorbic acid acts as a reducing agent, converting any formed ferric iron back to the ferrous state. |
| With Sodium Bisulfite | High | Sodium bisulfite is an antioxidant that helps to prevent the oxidation of ferrous iron.[2] | |
| None | Low | Without an antioxidant, ferrous iron is more susceptible to oxidation. | |
| Light Exposure | Dark (Amber Bottle) | High | Protection from light minimizes photo-oxidation. |
| Exposed to Light | Low | UV light can catalyze the oxidation of ferrous ions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 100 mM this compound stock solution with enhanced stability.
Materials:
-
This compound powder
-
High-purity, deionized water
-
Ascorbic acid
-
Hydrochloric acid (HCl), 1 M
-
Nitrogen or Argon gas
-
Sterile, amber glass storage bottle with a screw cap
-
Heating plate and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Deoxygenate the Water: Take a suitable volume of high-purity water in a flask. Heat it to boiling for 15-20 minutes while stirring. Allow it to cool to room temperature under a gentle stream of nitrogen or argon gas.
-
Acidify the Water: While maintaining the inert atmosphere, add a sufficient amount of 1 M HCl to the deoxygenated water to adjust the pH to approximately 4.0.
-
Add Antioxidant: To the acidified, deoxygenated water, add ascorbic acid to a final concentration of 110 mM (a 10% molar excess to the this compound). Stir until fully dissolved.
-
Dissolve this compound: Slowly add the this compound powder to the solution to achieve a final concentration of 100 mM. Stir gently until all the powder has dissolved.
-
Final pH Check and Storage: Check the pH of the final solution and adjust if necessary to remain in the acidic range. Transfer the solution to a sterile, amber glass bottle, flush the headspace with inert gas, and seal tightly.
-
Storage: Store the solution at 2-8°C.
Protocol 2: Quantification of Ferrous Iron (Fe²⁺) using the Ferrozine Assay
Objective: To determine the concentration of ferrous iron in a stock solution.
Principle: Ferrozine reacts specifically with ferrous iron to form a stable magenta-colored complex that can be quantified spectrophotometrically at 562 nm.
Materials:
-
Ferrozine solution (e.g., 1 g/L in water)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.5 M, pH 9.5)
-
Ferrous ammonium sulfate hexahydrate (for standard curve)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of ferrous iron standards (e.g., 0, 10, 20, 50, 100 µM) from a stock solution of ferrous ammonium sulfate hexahydrate in acidified, deoxygenated water.
-
Sample Preparation: Dilute your this compound stock solution with acidified, deoxygenated water to fall within the concentration range of your standard curve.
-
Assay:
-
In a microplate or cuvette, add a volume of your diluted sample or standard.
-
Add a volume of the ammonium acetate buffer.
-
Initiate the reaction by adding a volume of the ferrozine solution.
-
Mix well and incubate at room temperature for 15 minutes in the dark.
-
-
Measurement: Measure the absorbance of the standards and samples at 562 nm.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the ferrous iron concentration in your samples.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Caption: The oxidation pathway of this compound and preventative measures.
References
Mitigating gastrointestinal side effects of ferrous succinate in rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the gastrointestinal (GI) side effects of ferrous succinate (B1194679) in rat models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: High Incidence of Diarrhea and/or Unformed Stool in Ferrous Succinate-Treated Rats
-
Question: We are observing a high rate of diarrhea and loose stools in our rats following oral administration of this compound. What could be the cause, and how can we address this?
-
Answer:
Possible Causes and Solutions:
-
Dosage Too High: Ferrous salts are known to have a relatively narrow therapeutic window, and high doses can overwhelm the absorptive capacity of the gut, leading to osmotic diarrhea. The acute oral LD50 for the related compound, ferrous sulfate (B86663), in rats is reported to be between 132-881 mg Fe/kg. While not specific to this compound, this provides a toxicological benchmark.
-
Recommendation: Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific rat strain and experimental conditions.
-
-
Formulation Issues: Improper preparation of the dosing solution can lead to gastrointestinal distress.
-
Recommendation: Ensure the this compound is fully dissolved or homogeneously suspended in the vehicle. Inadequate suspension can result in localized high concentrations in the GI tract. Also, consider the osmolality of the dosing solution, as hypertonic solutions can induce diarrhea.
-
-
Animal Stress: Stress from handling and gavage procedures can induce GI upset.
-
Recommendation: Acclimatize the animals to the gavage procedure before the start of the study. Ensure a controlled and calm environment (temperature, light cycle, noise) to minimize stress.
-
-
Underlying Health Status: Pre-existing subclinical GI conditions in the animals can be exacerbated by iron supplementation.
-
Recommendation: Source healthy animals from a reputable supplier and ensure they are free from any underlying health issues before commencing the experiment.
-
-
Issue 2: Evidence of Gastric Mucosal Damage in Histopathology
-
Question: Our histopathological analysis of stomach tissue from rats treated with this compound shows evidence of mucosal erosions and inflammation. What is the mechanism, and what are our options for mitigation?
-
Answer:
Mechanism and Mitigation Strategies:
-
Direct Corrosive Injury and Oxidative Stress: Ferrous salts can cause direct corrosive injury to the gastric mucosa. Unabsorbed ferrous iron (Fe²⁺) participates in the Fenton reaction, generating highly reactive hydroxyl radicals. These radicals induce oxidative stress, leading to lipid peroxidation of cell membranes, cellular damage, and an inflammatory response.
-
Mitigation Strategies:
-
Co-administration with Antioxidants: Antioxidants can help neutralize the reactive oxygen species generated by excess iron.
-
Quercetin: This flavonoid has shown potential in mitigating iron-overload-induced intestinal toxicity.
-
Vitamin E: As a lipid-soluble antioxidant, Vitamin E can protect cell membranes from peroxidation.
-
-
Use of Alternative Iron Formulations: Some iron formulations are designed to be less irritating to the GI tract.
-
Iron Protein Succinylate (IPS): This complex is less soluble in the acidic environment of the stomach, leading to a lower concentration of free iron and consequently less gastric irritation. Studies have shown that after a single oral administration of IPS in rats, the concentration of free iron in the stomach was less than 10% of that found after a corresponding dose of ferrous sulfate, with a significantly lower incidence of diarrhea.[1][2][3]
-
-
Co-administration with Probiotics: Certain probiotic strains can modulate the gut microbiota and may improve intestinal barrier function. While direct evidence for mitigating this compound's effects is still emerging, probiotics are known to influence iron metabolism.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in rat studies?
A1: The most frequently reported GI side effects include diarrhea, gastric mucosal erosions, and inflammation. These are often linked to the direct irritant effect of ferrous iron and the induction of oxidative stress in the gastrointestinal tract.
Q2: How can I quantitatively assess the gastrointestinal side effects of this compound in my rat model?
A2: A combination of clinical observation and post-mortem analyses is recommended:
-
Clinical Scoring:
-
Daily monitoring of stool consistency using a fecal scoring chart.
-
Measurement of food and water intake.
-
Regular body weight monitoring.
-
Observation for signs of abdominal discomfort (e.g., writhing, abnormal posturing).
-
-
Histopathology:
-
Gross examination of the stomach and intestines for lesions, ulcerations, or hemorrhage.
-
Microscopic examination of Hematoxylin and Eosin (H&E)-stained tissue sections to assess for mucosal erosions, inflammation, villus atrophy, and crypt hyperplasia.
-
-
Biochemical Markers:
-
Measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels like TNF-α, IL-1β, IL-6) in GI tissue homogenates.
-
Assessment of oxidative stress markers (e.g., malondialdehyde (MDA), reduced glutathione (B108866) (GSH)) in GI tissue.
-
Q3: Are there specific dosages of antioxidants that have been shown to be effective in mitigating iron-induced GI damage in rats?
A3: Yes, preclinical studies have investigated various antioxidants. For example:
-
Quercetin: In a study on iron-overload-induced intestinal toxicity in rats, a dose of 10 mg/kg administered via intraperitoneal injection was effective in reducing intestinal inflammation and oxidative stress.[4][5][6]
-
Vitamin E: In a rat model of colitis, a diet supplemented with 300 mg/kg of vitamin E was shown to reduce colonic damage and lipid peroxidation.[7] Another study investigating hepatotoxicity used a diet supplemented with 20 g/kg of all-rac-alpha-tocopheryl succinate.[8]
It is important to note that the optimal dose may vary depending on the experimental model and the severity of the iron-induced damage.
Q4: What probiotic strains and dosages should be considered for co-administration with this compound?
A4: While research directly on mitigating this compound's GI side effects with probiotics is ongoing, studies on iron metabolism in rats provide some guidance. A multispecies probiotic containing Bifidobacterium bifidum, B. lactis, Lactobacillus acidophilus, L. brevis, L. casei, L. salivarius, Lactococcus lactis administered at doses of 2.5 x 10⁹ CFU and 1 x 10¹⁰ CFU has been studied for its effects on iron status in rats.[1][7][9][10][11] Strains like Lactobacillus rhamnosus GG are also commonly investigated for their gut health benefits. The specific choice of strain and dose should be based on the specific research question and a thorough literature review.
Data Presentation
Table 1: Comparative Gastrointestinal Tolerability of this compound and Iron Protein Succinylate in Rats
| Parameter | This compound/Sulfate | Iron Protein Succinylate | Reference |
| Free Iron in Stomach | High | <10% of Ferrous Sulfate | [1][2][3] |
| Induction of Diarrhea | Significantly Higher | Significantly Lower | [1][2][3] |
| Intestinal Iron Deposition | Present | Minimal | [12][13] |
Table 2: Efficacy of Quercetin in Mitigating Iron Overload-Induced Intestinal Injury in Rats
| Parameter | Iron Overload Group | Iron Overload + Quercetin (10 mg/kg) | p-value | Reference |
| Intestinal IL-6 (pg/ml) | Significantly Increased | Significantly Reduced | <0.001 | [4][5][6] |
| Intestinal IL-10 (pg/ml) | Significantly Reduced | Significantly Increased | <0.001 | [4][5][6] |
| Serum MDA (nmol/ml) | Significantly Increased | Significantly Reduced | <0.001 | [4][5][6] |
Experimental Protocols
Protocol 1: Induction and Assessment of Gastric Mucosal Damage
-
Animals: Male/Female Wistar rats (8-10 weeks old).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the experiment begins.
-
Dosing:
-
Prepare a fresh solution/suspension of this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose) daily.
-
Administer this compound orally via gavage once daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group.
-
-
Monitoring: Monitor animals daily for clinical signs of GI distress as described in FAQ 2.
-
Tissue Collection: At the end of the treatment period, euthanize the animals.
-
Gross Examination: Excise the stomach and open it along the greater curvature. Gently rinse the gastric contents with saline and examine the mucosal surface for any gross lesions (e.g., erosions, ulcers, hemorrhage). An ulcer index can be calculated based on the number and severity of lesions.[14]
-
Histopathology:
-
Fix the stomach in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess for mucosal damage, inflammation, and other pathological changes.
-
Protocol 2: Co-administration of this compound and a Mitigating Agent (e.g., Quercetin)
-
Animals and Housing: As described in Protocol 1.
-
Groups:
-
Control (Vehicle)
-
This compound
-
This compound + Mitigating Agent
-
Mitigating Agent alone
-
-
Dosing:
-
Prepare the this compound and mitigating agent solutions/suspensions.
-
For co-administration, the mitigating agent can be given shortly before (e.g., 30-60 minutes) or simultaneously with the this compound via oral gavage. The exact timing should be justified based on the pharmacokinetics of the mitigating agent.
-
-
Monitoring and Tissue Collection: As described in Protocol 1.
-
Biochemical Analysis:
-
Homogenize a portion of the stomach or intestinal tissue in an appropriate buffer.
-
Use commercially available ELISA kits to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Use spectrophotometric assays to determine the concentration of oxidative stress markers like malondialdehyde (MDA) and reduced glutathione (GSH).
-
Visualizations
Caption: Pathophysiology of this compound-Induced GI Damage and Mitigation Points.
Caption: General Workflow for Assessing this compound GI Side Effects in Rats.
Caption: Hepcidin's Role in Regulating Iron Absorption During Inflammation.
References
- 1. The Effect of Multispecies Probiotic Supplementation on Iron Status in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat. | Semantic Scholar [semanticscholar.org]
- 4. Ameliorating Iron Overload in Intestinal Tissue of Adult Male Rats: Quercetin vs Deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorating Iron Overload in Intestinal Tissue of Adult Male Rats: Quercetin vs Deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Multispecies Probiotic Supplementation on Iron Status in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin E reduces lipid peroxidation in experimental hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of polysaccharide iron complex in IDA rats: A comparative study with iron protein succinylate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.fsu.edu [research.fsu.edu]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Interplay of Biochemical, Genetic, and Immunohistochemical Factors in the Etio-Pathogenesis of Gastric Ulcer in Rats: A Comparative Study of the Effect of Pomegranate Loaded Nanoparticles Versus Pomegranate Peel Extract [frontiersin.org]
Optimizing ferrous succinate gavage volume for mice to avoid distress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ferrous succinate (B1194679) gavage volume for mice while minimizing animal distress.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum gavage volume for mice?
The generally accepted maximum oral gavage volume for mice is 10 mL/kg of body weight.[1][2][3][4] However, to minimize the risk of complications such as aspiration pneumonia and passive reflux, smaller volumes of 5 mL/kg are often recommended.[2][5] For a 25-gram mouse, this translates to a maximum volume of 0.25 mL (at 10 mL/kg) or a recommended volume of 0.125 mL (at 5 mL/kg). It is crucial to accurately weigh each animal before dosing to determine the appropriate volume.[6][7] For pregnant animals, the maximum volume should be significantly reduced.[2][6]
Q2: How do I prepare a ferrous succinate solution for oral gavage?
This compound has low solubility in water, which can present challenges for preparing a homogenous solution for gavage.[8] To improve solubility and stability, consider the following:
-
Vehicle Selection: While water can be used, co-solvents or suspending agents may be necessary to achieve the desired concentration and prevent precipitation.
-
pH Adjustment: The solubility of this compound is pH-dependent.[8] Adjusting the pH of the vehicle may be necessary, but care must be taken to ensure the final formulation is not irritating to the gastric mucosa.
-
Sonication: Sonication can help to create a uniform suspension of this compound if it does not fully dissolve.
-
Fresh Preparation: It is best practice to prepare the this compound solution fresh before each use to ensure its stability and prevent degradation.
Q3: My mice are showing signs of distress after gavage. What should I do?
Post-gavage distress can manifest in several ways. Immediate signs (within 15 minutes) may include gasping for breath, unusual respiratory patterns, bleeding or frothing at the mouth, or poor mucous membrane color.[3][6] Delayed signs (12-24 hours) can include lethargy, difficulty breathing, or lack of food and water intake.[6]
If you observe any of these signs, it is critical to:
-
Stop the procedure immediately.
-
If severe signs of respiratory distress are present, immediate euthanasia is recommended to prevent further suffering.[6]
-
For less severe signs, provide supportive care and consult with a veterinarian.
-
Review your gavage technique, needle size, and gavage volume to identify potential causes of the distress.
Q4: Can the gavage procedure itself cause stress, and how can I minimize it?
Yes, the restraint and procedure of oral gavage can be stressful for mice, potentially confounding experimental results.[10][11][12] To minimize stress:
-
Proper Training: Ensure all personnel performing gavage are thoroughly trained and proficient in the technique.[7]
-
Correct Restraint: Use a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.[4][13]
-
Needle Lubrication: Lubricating the gavage needle with water or a non-toxic, water-soluble lubricant can facilitate smoother passage.[6]
-
Sucrose (B13894) Pre-coating: Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress-related reactions in mice.[10][14][15]
-
Habituation: Acclimatizing the mice to handling and the gavage procedure before the start of the study can help reduce stress-induced physiological changes.[16]
Troubleshooting Guides
Issue 1: this compound solution appears cloudy or precipitates.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of your specific lot of this compound.
-
Adjust Vehicle: Consider using a different, approved vehicle or adding a solubilizing agent.
-
Gentle Warming: Gentle warming of the solution may aid dissolution, but be cautious of temperature effects on stability.
-
Sonication: Use a sonicator to create a more uniform suspension.
-
Fresh Preparation: Always prepare the solution immediately before administration.
-
Issue 2: Mice struggle excessively during the gavage procedure.
-
Possible Cause: Improper restraint, incorrect needle insertion, or animal anxiety.
-
Troubleshooting Steps:
-
Review Restraint Technique: Ensure a proper scruff that allows for a straight alignment of the head, neck, and esophagus.
-
Check Needle Insertion: The needle should be inserted gently into the diastema (gap between incisors and molars) and advanced along the roof of the mouth.[4] Do not force the needle if resistance is met.[13]
-
Use Sucrose Pre-coating: This can make the procedure more palatable for the animal.[10][14]
-
Allow for Swallowing: The mouse will often swallow as the needle reaches the pharynx, which aids in guiding the needle into the esophagus.[4]
-
Issue 3: Post-gavage regurgitation or reflux is observed.
-
Possible Cause: Gavage volume is too large for the mouse's stomach capacity, or the administration was too rapid. The stomach capacity of a mouse is approximately 0.4 mL.[17][18]
-
Troubleshooting Steps:
-
Reduce Gavage Volume: Decrease the volume to 5 mL/kg or lower.
-
Slow Administration: Administer the solution slowly and steadily over a few seconds.[4]
-
Fasting: Withholding food for a few hours before gavage can increase stomach capacity, but this must be justified and approved by the animal care committee.[1]
-
Data Presentation
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) |
| < 14 | 24G | 1" | 1.25 |
| 15 - 20 | 22G | 1" - 1.5" | 1.25 |
| 20 - 25 | 20G | 1" - 1.5" | 2.0 - 2.25 |
| 25 - 35 | 18G | 1.5" - 2" | 2.25 |
| Source: Adapted from multiple institutional guidelines.[3][4] |
Table 2: Maximum Recommended Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Volume (mL) at 10 mL/kg | Recommended Volume (mL) at 5 mL/kg |
| 15 | 0.15 | 0.075 |
| 20 | 0.20 | 0.10 |
| 25 | 0.25 | 0.125 |
| 30 | 0.30 | 0.15 |
| 35 | 0.35 | 0.175 |
| Note: These are guidelines. The optimal volume may be lower depending on the substance and experimental design.[2][3][4] |
Table 3: Common Signs of Distress in Mice Post-Gavage
| Sign | Onset | Severity Indicator |
| Gasping, labored breathing | Immediate | High |
| Fluid from nose or mouth | Immediate | High |
| Lethargy, inactivity | Delayed (hours to days) | Moderate to High |
| Ruffled fur, hunched posture | Delayed | Moderate |
| Weight loss | Delayed | Moderate to High |
| Bleeding from mouth or nose | Immediate | High |
| Source: Compiled from various animal care guidelines.[6][9][19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Calibrated balance
-
Volumetric flasks and appropriate glassware
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed.
-
If starting with a coarse powder, gently grind the this compound using a mortar and pestle to a fine, uniform powder.
-
Weigh the precise amount of this compound powder.
-
In a suitable container, add a small amount of the vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for a sufficient amount of time to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals to break up any remaining agglomerates. Avoid overheating the solution.
-
Visually inspect the suspension for uniformity before drawing it into the dosing syringe.
-
Prepare the suspension fresh daily.
-
Protocol 2: Determining the Maximum Tolerated Gavage Volume for a Novel this compound Formulation
-
Objective: To determine the maximum single oral gavage volume of a new this compound formulation that does not cause acute distress or adverse clinical signs in mice.
-
Animals: Use a small cohort of mice of the same strain, sex, and age as the main study.
-
Methodology:
-
Begin with a conservative volume (e.g., 2.5 mL/kg).
-
Administer the formulation to a small group of mice (n=3-5).
-
Observe the animals continuously for the first 4 hours post-gavage for any signs of distress, regurgitation, or changes in behavior.[16]
-
Continue to monitor the animals at regular intervals for the next 24-48 hours, noting food and water intake, stool consistency, and general appearance.
-
If no adverse effects are observed, incrementally increase the volume in a new cohort of mice (e.g., to 5 mL/kg, 7.5 mL/kg, and 10 mL/kg).
-
The maximum tolerated volume is the highest volume at which no significant adverse effects are observed.
-
For the main study, it is advisable to use a volume that is at or below this determined maximum.
-
Mandatory Visualizations
Caption: Decision workflow for optimizing this compound gavage.
Caption: Experimental workflow for MTD determination.
Caption: Potential consequences of excessive gavage volume.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. benchchem.com [benchchem.com]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 9. staff.flinders.edu.au [staff.flinders.edu.au]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in ferrous succinate bioavailability studies
Welcome to the technical support center for troubleshooting inconsistent results in ferrous succinate (B1194679) bioavailability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary factors that can lead to inconsistent ferrous succinate bioavailability results?
A1: Inconsistent results in this compound bioavailability studies can stem from a variety of factors, which can be broadly categorized as:
-
Formulation-related: Differences in excipients, manufacturing processes, and the physical form of the supplement (e.g., tablet, capsule, liquid) can alter dissolution and subsequent absorption.[1][2]
-
Subject-related: High inter-individual variability can be caused by the subject's baseline iron status, genetic makeup, age, and overall gut health.[3][4]
-
Study design-related: Variations in dietary controls, dosing schedules (e.g., daily versus alternate-day), and the presence of endogenous iron can significantly impact outcomes.[5][6]
-
Analytical-related: The choice of analytical method for iron quantification and sample handling procedures can introduce variability.[7][8]
In Vitro Studies
Q2: My in vitro dissolution results for this compound tablets are not consistent across batches. What could be the cause?
A2: Inconsistent in vitro dissolution can be attributed to:
-
Variability in excipients: Even minor variations in the grade or source of excipients can affect tablet disintegration and drug release.
-
Manufacturing process parameters: Inconsistencies in compression force, granulation, or coating can lead to differences in tablet hardness and dissolution profiles.
-
Dissolution medium: The pH and composition of the dissolution medium are critical. Ensure the pH is accurately controlled to simulate gastric and intestinal conditions (e.g., pH 1.2, 4.5, and 6.8).[9][10]
-
Apparatus setup: Incorrect setup of the dissolution apparatus (e.g., paddle speed, vessel centering) can lead to erroneous results.
In Vivo Animal Studies
Q3: I am observing high variability in iron absorption in my rodent model. How can I reduce this?
A3: High variability in animal models is a common challenge. To mitigate this:
-
Standardize the animal model: Use a single, well-characterized strain of rat (e.g., Sprague-Dawley) or mouse (e.g., C57BL/6).[11][12] Ensure animals are of the same age and sex.
-
Control dietary iron: Implement a washout period with an iron-deficient diet to standardize the baseline iron status of the animals before administering the this compound.[13][14]
-
Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress, which can affect physiological responses.
-
Consistent dosing and sampling: Use precise dosing techniques (e.g., oral gavage) and adhere to a strict blood sampling schedule.
Human Clinical Trials
Q4: How does endogenous iron affect the measurement of this compound bioavailability in human subjects?
A4: Endogenous iron, the iron already present in the body, presents a significant challenge in bioequivalence studies.[5] It can mask the true amount of iron absorbed from the supplement. To account for this, it is crucial to:
-
Establish a baseline: Measure baseline iron levels in each subject before administering the supplement. This is often done after a period of dietary iron restriction.[5]
-
Use a crossover study design: In a crossover design, each subject serves as their own control, receiving both the test and reference formulations at different times.[5] This helps to minimize the impact of inter-individual variation in baseline iron levels.
-
Consider stable isotopes: While more complex and expensive, using isotopically labeled iron (e.g., ⁵⁷Fe or ⁵⁸Fe) allows for the precise tracking of absorbed iron from the supplement, distinguishing it from endogenous iron.[15]
Troubleshooting Guides
Issue 1: Lower than Expected Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor dissolution of the formulation | Conduct in vitro dissolution testing of the formulation batch used in the animal study to confirm adequate release of this compound.[16] |
| Inhibitory components in the diet | Ensure the animal diet is free from high levels of iron absorption inhibitors like phytates, polyphenols, and calcium.[17][18] A purified, controlled diet (e.g., AIN-93G) is recommended.[12] |
| High iron stores in animals | Pre-screen animals for iron status or induce mild iron deficiency through an iron-deficient diet to upregulate iron absorption pathways.[13][19] |
| Incorrect dosing technique | Verify the accuracy of the dose administered and ensure proper oral gavage technique to prevent formulation loss. |
Issue 2: Inconsistent Pharmacokinetic Profiles in Human Trials
| Potential Cause | Troubleshooting Steps |
| Dietary variations | Implement a strictly controlled diet for several days leading up to and during the study periods to normalize the intake of iron and known absorption enhancers/inhibitors.[5][17] |
| Circadian rhythm effects | Standardize the time of day for dosing and blood sampling, as iron absorption can be influenced by diurnal variations in hepcidin (B1576463) levels.[15][20] Morning administration is generally preferred. |
| Dosing schedule | Recent studies suggest that alternate-day dosing may lead to higher fractional iron absorption compared to daily dosing due to the acute up-regulation of hepcidin following an iron dose.[15][21] Consider this in your study design if applicable. |
| Subject compliance | Implement measures to monitor and ensure subject compliance with the dosing regimen and dietary restrictions. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters from a Bioequivalence Study of Two this compound Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (µg/L) | 2981 ± 621.1 | 3028 ± 707.4 | 89.9% - 109.2% |
| AUC0-last (µg·h/L) | 48460 ± 9242 | 48390 ± 8420 | 92.5% - 107.7% |
| Tmax (h) | 4.3 ± 1.6 | 3.7 ± 1.3 | - |
| Data adapted from a study in healthy Chinese male subjects.[5] |
Table 2: Factors Influencing Non-Heme Iron Absorption
| Category | Enhancers | Inhibitors |
| Dietary Acids | Ascorbic acid (Vitamin C)[17][22], Citric acid | |
| Dietary Components | Meat, poultry, fish[18] | Phytates (in cereals, legumes)[17], Polyphenols (in tea, coffee)[17][22], Calcium[18][22], Oxalates |
| Proteins | Animal proteins[4] | Certain vegetable proteins[4] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5°C. b. Place one tablet in each vessel. c. Rotate the paddle at a specified speed (e.g., 75 rpm).[16] d. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.[16] e. Filter the samples. f. Analyze the iron concentration in the samples using a validated analytical method such as titration with cerium ammonium (B1175870) sulfate[9][10] or atomic absorption spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of the labeled amount of this compound dissolved at each time point.
Protocol 2: General Workflow for an In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).[12]
-
Acclimatization and Diet: a. Acclimatize rats for at least one week. b. Induce mild iron deficiency by feeding an iron-deficient diet (e.g., <5 ppm iron) for 7-10 days to enhance and standardize iron absorption.[13]
-
Dosing: a. Fast animals overnight before dosing. b. Administer the this compound formulation via oral gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose (0 h) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Analysis: a. Separate serum or plasma. b. Determine the iron concentration using a validated method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][7]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the serum iron concentration-time data.
Mandatory Visualizations
Caption: Workflow for this compound Bioavailability Studies.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 3. cdhf.ca [cdhf.ca]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Comparative bioavailability of this compound tablet formulations without correction for baseline circadian changes in iron concentration in healthy Chinese male subjects: a single-dose, randomized, 2-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to quantify iron in an aqueous or biological matrix: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of rat and mouse models of heme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 13. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. agriscigroup.us [agriscigroup.us]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. Animal models with enhanced erythropoiesis and iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Oral iron supplements increase hepcidin and decrease iron absorption from daily or twice-daily doses in iron-depleted young women. | Semantic Scholar [semanticscholar.org]
- 22. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferrous Succinate Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ferrous succinate (B1194679) precipitation in their cell culture media.
Troubleshooting Guides
Issue: Visible Precipitate After Adding Ferrous Succinate to Media
If you observe a precipitate after introducing this compound to your cell culture medium, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Visual Confirmation and Microscopic Examination
-
Visual Check: Confirm that the medium appears cloudy or contains visible particulate matter after the addition of this compound.
-
Microscopy: Place a small, sterile sample of the medium onto a microscope slide and cover with a coverslip. Examine the sample under a light microscope.
-
Amorphous or Crystalline Precipitate: The presence of non-moving, irregular, or crystalline particles strongly suggests a chemical precipitate.
-
Microbial Contamination: If you observe motile, rod-shaped organisms (bacteria) or budding, oval-shaped organisms (yeast), the issue is likely contamination rather than chemical precipitation.[1] If contamination is suspected, discard the medium and cells and decontaminate all equipment.
-
Step 2: Identify the Root Cause
Consult the following table to identify the most probable cause of the this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound solution to the media. | Low Aqueous Solubility & pH Effects: this compound is poorly soluble in water, especially at the neutral pH of most cell culture media (typically 7.2-7.4).[2][3] Its solubility is higher in acidic conditions.[3] | See Protocol 1: Optimizing the Dissolution of this compound . Consider using a more soluble iron source or a chelating agent. |
| A precipitate appears after the supplemented medium has been stored or incubated. | Temperature Fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can cause components to fall out of solution.[1] | Aliquot media into single-use volumes to avoid repeated warming and cooling. Always pre-warm media to 37°C before use. |
| Precipitate is observed after adding other supplements along with this compound. | Interaction with Other Media Components: High concentrations of phosphates or carbonates in the medium can react with iron to form insoluble precipitates.[4] | Prepare a fresh batch of media, ensuring that concentrated supplements are added sequentially and well-mixed after each addition. |
Step 3: Implement Corrective Actions
Based on the identified cause, implement the recommended solutions. It is generally advised to discard the precipitated medium and prepare a fresh batch using an optimized protocol to ensure the consistency and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my cell culture medium?
A1: The primary reason for this compound precipitation is its low solubility in aqueous solutions at the neutral pH required for most cell cultures.[2][3] this compound is more soluble in acidic environments. When a concentrated, often acidic, stock solution of this compound is added to the buffered, neutral pH of the cell culture medium, its solubility limit is exceeded, leading to the formation of a precipitate.
Q2: What is the solubility of this compound?
Q3: Can I use the medium even if a small amount of precipitate is present?
A3: It is strongly discouraged. The precipitate indicates that the concentration of bioavailable iron is not what you intended. Furthermore, the particulate matter can have adverse effects on your cells and interfere with certain assays, particularly those involving imaging.[1]
Q4: Are there alternative iron sources that are less prone to precipitation?
A4: Yes, several alternatives can be considered:
-
Iron Chelates: Using iron complexed with a chelating agent like EDTA (Ethylenediaminetetraacetic acid) or citrate (B86180) can improve its solubility and stability in culture media.
-
Transferrin: This protein is the natural iron carrier in biological systems and can be used to deliver iron to cells in a more controlled and soluble manner.
-
Ferric Ammonium Citrate (FAC): This is a more water-soluble form of iron commonly used in cell culture.
Q5: How can I analyze the precipitate to confirm its composition?
A5: Several analytical techniques can be used to identify the components of a precipitate in cell culture media. These are typically performed in specialized analytical laboratories. Methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the elemental composition, particularly the presence of iron and other metals.[6][7][8]
-
X-ray Fluorescence (XRF): Another technique for elemental analysis.[6][7][8]
-
Microspectroscopic Methods (Raman, FTIR): To identify the chemical bonds and molecular structure of the precipitate.[4]
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): To visualize the morphology of the precipitate and determine its elemental composition.[4]
Experimental Protocols
Protocol 1: Optimizing the Dissolution of this compound
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Small amount of a weak acid (e.g., sterile 0.1 M HCl) for stock solution preparation
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare a Concentrated Acidic Stock Solution:
-
Weigh out a small amount of this compound powder.
-
Dissolve it in a minimal volume of sterile, deionized water containing a small amount of weak acid to aid dissolution. The goal is to have a clear, fully dissolved stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Perform Serial Dilutions:
-
Create a series of intermediate dilutions of your stock solution in pre-warmed (37°C) cell culture medium.
-
Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can trigger precipitation.
-
-
Final Dilution:
-
Add the highest concentration intermediate dilution that remains clear to your main volume of cell culture medium to achieve the desired final concentration.
-
Protocol 2: Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
Concentrated, sterile stock solution of this compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for quantitative measurement)
Procedure:
-
Prepare Serial Dilutions:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in the pre-warmed cell culture medium. For example, create a range of final concentrations from 1 µM to 500 µM.
-
-
Incubation:
-
Incubate the dilutions at 37°C in a humidified incubator with the appropriate CO2 concentration for a duration that mimics your experimental conditions (e.g., 2, 12, or 24 hours).
-
-
Visual and Microscopic Inspection:
-
After incubation, visually inspect each tube or well for any signs of turbidity or precipitate.
-
Examine a small aliquot from each concentration under a microscope to confirm the presence or absence of a precipitate.
-
-
Quantitative Assessment (Optional):
-
If available, measure the turbidity of each dilution using a spectrophotometer at a wavelength of 600 nm or a nephelometer.[9] An increase in absorbance or light scattering indicates precipitation.
-
-
Determine Solubility Limit:
-
The highest concentration that remains clear and free of precipitate is the operational solubility limit of this compound in your specific medium under your experimental conditions.
-
Visualizations
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. CAS 17022-52-5: this compound | CymitQuimica [cymitquimica.com]
- 3. ve.scielo.org [ve.scielo.org]
- 4. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to accurately determine the elemental iron content in ferrous succinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on accurately determining the elemental iron content in ferrous succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is the expected elemental iron content in ferrous succinate?
A1: The theoretical elemental iron (Fe²⁺) content in anhydrous this compound (C₄H₄FeO₄) is approximately 32.88%. However, commercial preparations of this compound are often hydrated. According to a sample Certificate of Analysis, the expected elemental iron content for this compound is typically in the range of 34.0% to 36.0% on a dried basis.[1]
Q2: Which analytical methods are suitable for determining the elemental iron content in this compound?
A2: Several methods can be used, each with its own advantages and considerations. The most common are:
-
Redox Titration: A classic, cost-effective method involving the oxidation of Fe²⁺ to Fe³⁺.
-
Complexometric Titration: Involves the formation of a stable complex with a chelating agent like EDTA.
-
UV-Vis Spectrophotometry: A sensitive method based on the formation of a colored iron complex.
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive and specific method for elemental analysis.[2]
Q3: Can I use a method validated for ferrous sulfate (B86663) to analyze this compound?
A3: While the core principles of iron analysis methods are similar across different ferrous salts, it is crucial to validate the method specifically for the this compound matrix. The succinate moiety or other excipients in your formulation could potentially interfere with the assay.
Q4: How do I prepare a this compound sample for analysis?
A4: Sample preparation depends on the chosen analytical method. Generally, it involves accurately weighing the this compound powder and dissolving it in an acidic aqueous solution to prevent the oxidation of Fe²⁺ to Fe³⁺ and to ensure complete dissolution. For spectroscopic methods, further dilution to a suitable concentration range is necessary.
Q5: What are the common sources of error in elemental iron analysis?
A5: Common errors include:
-
Oxidation of Ferrous Iron (Fe²⁺): Ferrous iron is susceptible to oxidation to ferric iron (Fe³⁺) in neutral or alkaline solutions and upon exposure to air.
-
Incomplete Dissolution: Failure to completely dissolve the sample will lead to underestimated iron content.
-
Interference from Excipients: Other components in a pharmaceutical formulation can interfere with the analytical signal.
-
Improper Calibration: Inaccurate preparation of standard solutions or incorrect calibration of instruments.
Troubleshooting Guides
Issue 1: Low Elemental Iron Content Measured by Titration
| Possible Cause | Troubleshooting Steps |
| Incomplete Sample Dissolution | Ensure the this compound is fully dissolved in an appropriate acidic solvent before starting the titration. Gentle heating may aid dissolution, but avoid boiling to prevent oxidation. |
| Oxidation of Fe²⁺ to Fe³⁺ | Prepare solutions fresh and in an acidic medium (e.g., dilute sulfuric acid). De-aerating the solvent can also minimize oxidation. |
| Incorrect Endpoint Determination | Use a suitable indicator and ensure the color change at the endpoint is sharp and persistent. For potentiometric titrations, verify the electrode is functioning correctly. |
| Titrant Standardization Error | Re-standardize your titrant solution against a primary standard to ensure its concentration is accurately known. |
Issue 2: Inconsistent or Non-Reproducible Results with UV-Vis Spectrophotometry
| Possible Cause | Troubleshooting Steps |
| pH of the Solution is Not Optimal | The formation of the colored complex is often pH-dependent. Ensure the pH of your sample and standard solutions is within the optimal range for the chromogenic agent used (e.g., 1,10-phenanthroline (B135089), 2,2'-bipyridyl).[3] |
| Interference from Succinate or Excipients | Perform a spike and recovery experiment to determine if the sample matrix is interfering with the measurement. If interference is confirmed, sample pre-treatment or matrix matching of standards may be necessary. |
| Instability of the Colored Complex | Measure the absorbance of the solutions within the time frame where the color is known to be stable. Some complexes are light-sensitive and should be protected from light. |
| Non-linearity of Calibration Curve | Ensure your sample concentration falls within the linear range of the Beer-Lambert law for your instrument and method. If necessary, dilute the sample. |
Issue 3: Matrix Effects in Atomic Absorption Spectroscopy (AAS)
| Possible Cause | Troubleshooting Steps |
| Chemical Interference | Other components in the sample can affect the atomization of iron in the flame or graphite (B72142) furnace. Use a releasing agent or a matrix modifier to mitigate these effects. |
| Ionization Interference | High temperatures in the flame or furnace can cause iron atoms to ionize, which will not be detected. Use an ionization suppressant if this is suspected. |
| Background Absorption | High concentrations of other salts can cause non-specific absorption of light. Use a background correction method (e.g., deuterium (B1214612) lamp or Zeeman effect) to compensate. |
Experimental Protocols
Redox Titration with Potassium Permanganate (B83412)
This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄).
1. Reagents and Preparation:
-
Standard 0.1 N Potassium Permanganate (KMnO₄) solution.
-
Dilute Sulfuric Acid (H₂SO₄) (1 M).
-
Zimmermann-Reinhardt reagent (optional, to prevent oxidation of chloride ions if HCl is present).
2. Procedure:
-
Accurately weigh about 0.5 g of this compound powder and transfer it to a 250 mL conical flask.
-
Add 50 mL of 1 M sulfuric acid and swirl to dissolve the sample completely.
-
Titrate the solution with standardized 0.1 N KMnO₄ until a faint, persistent pink color is observed.[4][5]
-
Record the volume of KMnO₄ used.
-
Perform a blank titration with 50 mL of 1 M sulfuric acid and subtract this volume from the sample titration volume.
3. Calculation: Elemental Iron (mg) = (V_sample - V_blank) * N_KMnO4 * 55.845
Where:
-
V_sample = Volume of KMnO₄ used for the sample (mL)
-
V_blank = Volume of KMnO₄ used for the blank (mL)
-
N_KMnO4 = Normality of the KMnO₄ solution
-
55.845 = Molar mass of Iron ( g/mol )
UV-Vis Spectrophotometry with 1,10-Phenanthroline
This method relies on the formation of a stable, orange-red complex between ferrous iron and 1,10-phenanthroline.
1. Reagents and Preparation:
-
Standard Iron Stock Solution (100 ppm): Dissolve a known amount of a primary iron standard (e.g., ferrous ammonium (B1175870) sulfate) in deionized water with a small amount of sulfuric acid.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce any Fe³⁺ to Fe²⁺.
-
Sodium Acetate (B1210297) Buffer Solution: To control the pH.
2. Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound powder, dissolve it in dilute acid, and then dilute with deionized water to obtain a solution with an expected iron concentration in the low ppm range (e.g., 1-5 ppm).
-
Standard Curve Preparation: Prepare a series of standard solutions with known iron concentrations (e.g., 0, 1, 2, 3, 4, 5 ppm) from the stock solution.
-
Color Development: To an aliquot of each standard and the sample solution in separate volumetric flasks, add the hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the mark with deionized water and allow time for the color to develop fully.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 510 nm, using a UV-Vis spectrophotometer.[6][7] Use a reagent blank to zero the instrument.
3. Calculation:
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in the sample solution from the calibration curve using its absorbance reading.
-
Calculate the elemental iron content in the original this compound sample, accounting for all dilutions.
Data Presentation
Table 1: Comparison of Analytical Methods for Elemental Iron Determination
| Method | Principle | Typical Concentration Range | Advantages | Disadvantages |
| Redox Titration | Oxidation of Fe²⁺ to Fe³⁺ | High (mg range) | Cost-effective, simple equipment | Lower sensitivity, potential for oxidation errors |
| Complexometric Titration | Formation of a stable Fe-EDTA complex | High (mg range) | Good precision | Can be affected by other metal ions |
| UV-Vis Spectrophotometry | Formation of a colored complex | Low (µg/mL or ppm) | High sensitivity, widely available | Susceptible to pH and matrix interferences |
| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free iron atoms | Very low (µg/L or ppb) to ppm | High specificity and sensitivity | Requires expensive instrumentation, potential for matrix effects |
Table 2: Theoretical vs. Typical Elemental Iron Content in this compound
| Parameter | Value | Reference |
| Molecular Formula (Anhydrous) | C₄H₄FeO₄ | - |
| Molar Mass (Anhydrous) | 171.93 g/mol | - |
| Theoretical Elemental Iron Content (Anhydrous) | 32.88% | Calculation |
| Typical Elemental Iron Content (on dried basis) | 34.0 - 36.0% | Certificate of Analysis[1] |
Visualizations
References
Addressing variability in animal response to ferrous succinate supplementation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers using ferrous succinate (B1194679) in animal studies. Variability in animal response is a common challenge, and this resource aims to provide solutions to specific issues encountered during experiments.
Troubleshooting Guide: Addressing Variability in Animal Response
Use this guide to diagnose and resolve common issues related to inconsistent or unexpected results in animals supplemented with ferrous succinate.
Issue 1: High Variability or Lack of Efficacy in Hematological Parameters
Symptom: Inconsistent or lower-than-expected hemoglobin, hematocrit, or serum iron levels following this compound supplementation.
Troubleshooting Workflow:
Issue 2: Unexpectedly High Incidence of Gastrointestinal (GI) Side Effects
Symptom: Animals exhibit diarrhea, constipation, anorexia, or significant weight loss not attributable to the experimental model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dosage Too High | - Review literature for appropriate dose ranges for the specific animal model. The acute oral LD50 for the related compound, ferrous sulfate (B86663), in rats is between 132-881 mg Fe/kg, providing a toxicological benchmark.[1] - Conduct a dose-response study to determine the Maximum Tolerated Dose (MTD). |
| Formulation Issues | - Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. Inadequate suspension can cause high localized GI concentrations.[1] - Check the osmolality of the dosing solution; hypertonic solutions can induce diarrhea.[1] |
| Direct Corrosive Injury | - Ferrous salts can cause direct injury to the gastric mucosa. Consider co-administration with a gastroprotective agent, but validate for interference with iron absorption.[1] - If research goals permit, evaluate less irritating iron formulations like iron protein succinylate.[1] |
| Animal Stress | - Acclimatize animals to handling and gavage procedures before starting the study to minimize stress-induced GI upset.[1] - Maintain a controlled and stable environment (temperature, light cycle, noise).[1] |
| Underlying Health | - Source healthy animals from a reputable supplier. Subclinical GI conditions can be worsened by iron supplementation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound absorption?
A1: When ingested, this compound dissociates in the stomach's acidic environment into ferrous ions (Fe²⁺) and succinate.[2] The acidic pH helps maintain iron in the more soluble Fe²⁺ state.[2] Fe²⁺ is then transported from the intestinal lumen into the enterocytes (intestinal absorptive cells), primarily in the duodenum, by the Divalent Metal Transporter 1 (DMT1).[2] From the enterocyte, it is exported into the bloodstream via ferroportin.[2] The succinate component may help stabilize the iron ion and improve its solubility, enhancing absorption.[2]
Q2: What are the key factors that can influence the bioavailability of this compound?
A2: Several factors can alter absorption:
-
Dietary Inhibitors: Phytates (found in grains and legumes), polyphenols (in tea and coffee), and calcium can significantly reduce non-heme iron absorption.[3][4]
-
Dietary Enhancers: Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption as it reduces ferric iron (Fe³⁺) to the more absorbable ferrous (Fe²⁺) form.[4] Animal protein ("meat factor") also enhances absorption.[3]
-
Iron Status of the Animal: Animals with iron deficiency will upregulate iron absorption mechanisms, leading to higher bioavailability compared to iron-replete animals.[5]
-
Solubility: The solubility of the iron salt at the absorption site is critical. Ferrous (Fe²⁺) iron is generally more soluble and bioavailable than ferric (Fe³⁺) iron.[6][7]
Q3: How does this compound compare to ferrous sulfate in animal models?
A3: Both are effective in treating iron deficiency anemia.[8] Studies in rats with diet-induced anemia show that iron protein succinylate (an iron(2+) succinate complex) and ferrous sulfate are equally effective at restoring hemoglobin and other hematological parameters within 15 days.[8][9] However, some forms of iron succinate, like iron protein succinylate, may offer better gastrointestinal tolerability due to lower concentrations of free iron in the stomach.[4]
Q4: What is the role of hepcidin (B1576463) in regulating iron absorption from this compound?
A4: Hepcidin is a key systemic regulator of iron homeostasis.[2] When body iron stores are high, the liver produces more hepcidin. Hepcidin binds to the iron exporter protein, ferroportin, on the surface of enterocytes, causing it to be internalized and degraded.[2][6] This traps absorbed iron within the enterocytes, which are later shed, effectively blocking iron transfer to the blood. Conversely, in an iron-deficient state, hepcidin levels are low, allowing ferroportin to transport iron into circulation.
Data Presentation: Comparative Efficacy
The following table summarizes representative data from a study in anemic rats comparing the efficacy of an iron succinate complex (Iron Protein Succinylate) with ferrous sulfate (FeSO₄) after 14 days of treatment.
Table 1: Hematological and Biochemical Parameters in Anemic Rats
| Parameter | Normal Control | Anemic (Vehicle) | Iron Protein Succinylate | Ferrous Sulfate (FeSO₄) |
| Hemoglobin (g/dL) | 14.8 ± 0.3 | 4.6 ± 0.2 | 14.5 ± 0.4 | 14.9 ± 0.3 |
| Hematocrit (%) | 46.5 ± 0.8 | 20.1 ± 0.7 | 45.8 ± 1.1 | 47.2 ± 0.9 |
| Erythrocytes (10⁶/µL) | 7.9 ± 0.2 | 3.5 ± 0.1 | 7.8 ± 0.3 | 8.1 ± 0.2 |
| Serum Iron (µg/dL) | 160 ± 15 | 45 ± 8 | 155 ± 20 | 165 ± 18 |
| Transferrin (mg/dL) | 350 ± 25 | 680 ± 40 | 360 ± 30 | 345 ± 28 |
| Data extrapolated from a study on iron protein succinylate, demonstrating comparable efficacy to ferrous sulfate in a rat model of diet-induced anemia.[9] |
Key Experimental Protocols
Protocol 1: Rat Hemoglobin Repletion Bioassay for Iron Bioavailability
This curative method is a standard AOAC-recognized assay to determine the bioavailability of an iron source.[5][10]
1. Depletion Phase (Approx. 4 weeks):
-
Use weanling male rats (e.g., Sprague-Dawley or Wistar strain).
-
House animals individually in metabolic cages to prevent coprophagy.[11]
-
Feed a low-iron basal diet (<5 mg iron/kg) and provide deionized water ad libitum.[11]
-
Monitor body weight and health status regularly.
-
At the end of the phase, confirm anemia by measuring hemoglobin. A target level is typically <9 g/dL.[12][13]
2. Repletion Phase (14 days):
-
Divide anemic rats into groups (n=8-10 per group).
-
Groups should include a negative control (continued basal diet), a positive control (basal diet + a known bioavailable iron source like FeSO₄ at several concentrations), and test groups (basal diet + this compound at various concentrations).
-
Administer the iron supplements daily, either mixed into the diet or via oral gavage.
-
Continue to monitor body weight and food intake.
3. Analysis:
-
At the end of the repletion period, collect whole blood for final hemoglobin analysis.
-
Calculate Hemoglobin Repletion Efficiency (HRE) using the formula: HRE = (Final Hb Iron - Initial Hb Iron) / Total Iron Consumed
-
Determine Relative Bioavailability (RBV) by comparing the slope of the dose-response curve for this compound to that of the reference standard (FeSO₄).
Protocol 2: Assessment of Gastrointestinal Oxidative Stress
This protocol outlines the measurement of Malondialdehyde (MDA), an end product of lipid peroxidation and a common marker of oxidative stress.[14]
1. Sample Collection and Preparation:
-
At the end of the treatment period, euthanize the animal.
-
Immediately excise a section of the duodenum or stomach.
-
Rinse the tissue with ice-cold PBS to remove contents.
-
Homogenize a known weight of tissue (e.g., 10-20 mg) on ice in ~300 µL of MDA Lysis Buffer containing an antioxidant like BHT to prevent ex-vivo oxidation.[14]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant to normalize the results.
2. MDA Assay (TBA Method):
-
This assay is based on the reaction of MDA with Thiobarbituric Acid (TBA) to form a pink-colored adduct.
-
Add TBA solution to the prepared sample supernatant and standards.
-
Incubate the mixture at 95°C for 60 minutes.[14]
-
Cool the samples on ice to stop the reaction.[14]
-
Measure the absorbance of the resulting MDA-TBA adduct at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA. Results are typically expressed as nmol MDA per mg of protein.
Mandatory Visualizations
Intestinal Iron Absorption and Systemic Regulation
The absorption of non-heme iron, such as that from this compound, is a multi-step process tightly regulated by the body's iron status.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. fbtjournal.com [fbtjournal.com]
- 3. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Efficiency of Converting Iron into Hemoglobin as an Assay for Evaluati" by Paul Whittaker [digitalcommons.usu.edu]
- 6. termedia.pl [termedia.pl]
- 7. Dietary and pharmacological factors affecting iron absorption in mice and man (Comment for a Letter to the editor) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of the bioavailability of iron, using the rat hemoglobin repletion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. Assessment of iron availability using stable 54Fe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Optimizing the formulation of ferrous succinate for better absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of ferrous succinate (B1194679) for enhanced absorption.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ferrous succinate absorption?
A1: this compound absorption primarily occurs in the duodenum and upper jejunum.[1] In the acidic environment of the stomach, it dissociates into ferrous ions (Fe²⁺) and succinate. The acidic pH helps maintain iron in the more soluble and readily absorbed ferrous state.[1] These Fe²⁺ ions are then transported into the intestinal absorptive cells, called enterocytes, mainly through a protein called divalent metal transporter 1 (DMT1). The succinic acid component aids in stabilizing the iron ion and improving its solubility, which enhances its absorption.[1]
Q2: Why is my this compound formulation showing low bioavailability in preclinical trials?
A2: Low bioavailability of this compound formulations can stem from several factors:
-
Poor Solubility at Intestinal pH: this compound is more soluble in acidic conditions and its solubility decreases as the pH rises towards neutral in the small intestine.[2][3] This can lead to precipitation and reduced absorption.
-
Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Iron: Ferrous iron is more readily absorbed than ferric iron.[4][5] Oxidation can occur during processing, storage, or within the gastrointestinal tract, leading to the formation of less soluble ferric hydroxides.[6][7]
-
Inhibitory Excipients: Certain formulation excipients can chelate iron or alter the gastrointestinal environment in a way that hinders absorption. For instance, calcium-containing fillers can compete with iron for absorption.[8][9]
-
Gastrointestinal Side Effects: High concentrations of ferrous salts can cause gastrointestinal irritation, which may affect absorption and patient compliance in clinical settings.[10][11]
Q3: What are the key dietary factors that influence this compound absorption?
A3: Several dietary components can significantly impact iron absorption and should be considered during in-vivo experiments:
-
Enhancers: Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption as it reduces ferric iron to the more absorbable ferrous form and forms a soluble complex with iron.[4][8][12] Animal proteins found in meat, fish, and poultry can also improve absorption.[5][8]
-
Inhibitors:
-
Phytates: Found in cereals and legumes, they form strong, insoluble complexes with iron.[8]
-
Polyphenols and Tannins: Present in tea, coffee, and some vegetables, these compounds can inhibit iron absorption.[8]
-
Certain Medications: Antacids, proton pump inhibitors, and some antibiotics like tetracyclines can interfere with iron absorption.[6][13][14]
-
Q4: Can I use an enteric coating to bypass gastric irritation?
A4: While enteric coatings can reduce gastric irritation by preventing the release of iron in the stomach, they may negatively impact bioavailability. Iron absorption is most efficient in the duodenum and upper jejunum.[1] A delayed-release formulation might bypass this primary absorption site, leading to lower overall uptake.[6] Careful consideration of the coating's dissolution profile is critical.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation Observed During In Vitro Dissolution Testing
| Possible Cause | Troubleshooting Steps |
| pH of Dissolution Medium | This compound's solubility is pH-dependent, decreasing as pH increases. Ensure the dissolution medium mimics the acidic pH of the stomach (e.g., pH 1.2-3.0) before transitioning to a higher pH simulating the small intestine (pH 6.0-7.0).[2] |
| Oxidation of Fe²⁺ to Fe³⁺ | The formulation may lack adequate antioxidant protection. Consider incorporating antioxidants such as ascorbic acid or sodium bisulfite into the formulation to maintain iron in its ferrous state.[6][7] |
| Inappropriate Excipients | Certain excipients may be interacting with the this compound. Review the formulation for any components known to form insoluble complexes with iron. Consider using alternative fillers or binders. |
| Crystal Form of API | The particle size and crystal form (polymorphism) of the this compound active pharmaceutical ingredient (API) can influence its dissolution rate. Characterize the API's physical properties and consider micronization to increase surface area. |
Issue 2: Inconsistent Results in Caco-2 Cell Permeability Assays
| Possible Cause | Troubleshooting Steps |
| Low Iron Solubility in Assay Buffer | As with dissolution testing, the pH of the apical buffer is critical. A neutral pH can cause iron to precipitate, making it unavailable for uptake by the cells.[3] Consider using a slightly acidic apical buffer or including a chelating agent like ascorbic acid to maintain iron solubility.[12] |
| Cell Monolayer Integrity | Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Leaky monolayers will give falsely high permeability readings. |
| Iron Saturation of Transport Proteins | The iron concentration in the test solution may be saturating the DMT1 transporters.[1] Perform a dose-response study to ensure you are working within a linear uptake range. |
| Cellular Toxicity | High concentrations of free iron can be toxic to Caco-2 cells, compromising the assay. Assess cell viability (e.g., using an MTT assay) in parallel with the transport study.[15] |
Issue 3: High Variability in Animal Bioavailability Studies
| Possible Cause | Troubleshooting Steps |
| Dietary Interactions | The standard rodent chow may contain high levels of iron absorption inhibitors like phytates or calcium. Switch to a purified, low-iron diet for a washout period before and during the study to standardize the baseline. |
| Gastrointestinal Distress | The dose administered may be causing GI side effects in the animals, affecting transit time and absorption.[10] Observe the animals for signs of distress (e.g., diarrhea) and consider performing a dose-ranging study to find a well-tolerated dose. |
| Vehicle Effects | The vehicle used for dosing could be influencing absorption. Ensure the vehicle is simple (e.g., water or saline), and does not contain components that could chelate iron or alter GI physiology. |
| Circadian Rhythm of Iron Levels | Endogenous iron levels can fluctuate throughout the day. Standardize the time of day for dosing and blood sampling to minimize variability.[16] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Iron Solubility and Stability Assessment
Objective: To determine the solubility and stability (oxidation state) of a this compound formulation under simulated gastrointestinal pH conditions.
Methodology:
-
Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin.
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF (pH 6.8) without pancreatin.
-
Solubility Test:
-
Add an excess amount of the this compound formulation to both SGF and SIF in separate sealed containers.
-
Agitate at 37°C for a predetermined time (e.g., 2 hours for SGF, 4 hours for SIF).
-
Filter the samples and analyze the supernatant for total iron concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a spectrophotometric method.[16]
-
-
Stability (Oxidation) Test:
-
Disperse the formulation in SGF for 1 hour at 37°C.
-
Adjust the pH of the solution to 6.8 with sodium bicarbonate to simulate the transition to the intestine.
-
Take samples at various time points (0, 15, 30, 60, 120 minutes).
-
Immediately analyze the samples for Fe²⁺ concentration using a colorimetric method with an Fe²⁺-specific chelator like 2,2'-bipyridyl.[17]
-
Calculate the percentage of Fe²⁺ remaining over time.
-
Protocol 2: Caco-2 Cell Iron Uptake Assay
Objective: To evaluate the cellular uptake and transport of iron from a this compound formulation using the Caco-2 cell model.[4][15][18]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Test Solution:
-
Uptake Experiment:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for 2 hours.
-
-
Quantification:
-
Cellular Iron Content: After incubation, wash the cells thoroughly. Lyse the cells and measure the total iron content in the lysate (e.g., via ICP-MS) or the ferritin content as an indicator of iron uptake.[15][18]
-
Transepithelial Transport: Collect the buffer from the basolateral chamber and measure the iron concentration to determine the amount of iron that has crossed the monolayer.
-
Protocol 3: In Vivo Pharmacokinetic Study in Iron-Deficient Rats
Objective: To assess the oral bioavailability of a this compound formulation in an iron-deficient rat model.[19][20]
Methodology:
-
Induction of Anemia: Weanling rats are fed an iron-deficient diet for several weeks until iron-deficiency anemia is established (verified by low hemoglobin and serum iron levels).[19]
-
Study Groups: Randomly assign anemic rats to different groups: Vehicle Control, Reference Formulation (e.g., ferrous sulfate (B86663) solution), and Test Formulation(s).
-
Dosing: Administer a single oral dose of the respective formulations via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Sample Analysis:
-
Separate serum from the blood samples.
-
Measure the total serum iron concentration at each time point using ICP-MS or a colorimetric assay.[16]
-
-
Pharmacokinetic Analysis:
-
Plot the mean serum iron concentration versus time for each group.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Correct for baseline endogenous iron levels by subtracting the time-zero concentration from all subsequent time points.
-
Calculate the relative bioavailability of the test formulation compared to the reference formulation.
-
Visualizations
Caption: Cellular pathway of this compound absorption.
Caption: Workflow for in vitro formulation stability testing.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ve.scielo.org [ve.scielo.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 7. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agriscigroup.us [agriscigroup.us]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interactions of pH and ascorbate in intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron supplements: a common cause of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron Supplement Interactions to Know: Medications, Foods, and Drinks - GoodRx [goodrx.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative bioavailability of this compound tablet formulations without correction for baseline circadian changes in iron concentration in healthy Chinese male subjects: a single-dose, randomized, 2-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asdlib.org [asdlib.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferrous Succinate Administration in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize animal stress during ferrous succinate (B1194679) administration.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of stress in rodents during oral administration procedures?
A1: Recognizing signs of stress is crucial for animal welfare and data validity. Common indicators include:
-
Behavioral Signs: Increased resistance to handling, struggling during restraint, vocalization (squeaking), excessive grooming, freezing, or attempting to escape. Changes in normal cage activity, such as altered eating or drinking patterns, can also be observed.[1]
-
Physiological Signs: Increased heart rate, blood pressure, and respiratory rate.[2] More subtle signs can include changes in body temperature and the release of stress hormones like corticosterone.[2][3][4] In some cases, gastrointestinal upset, such as diarrhea, may occur, which can be a direct side effect of ferrous succinate or stress-induced.[5][6]
Q2: How can I refine the oral gavage technique to reduce stress and potential injury?
A2: Oral gavage, while a precise dosing method, can be stressful and carries a risk of injury if not performed correctly.[7][8] Several refinements can significantly improve the procedure:
-
Use of Flexible Gavage Needles: Flexible plastic or polypropylene (B1209903) tubes are recommended over rigid metal needles as they reduce the risk of esophageal trauma and inflammation.[9][10][11]
-
"Sugar Coating" the Gavage Needle: Coating the tip of the gavage needle with a sweet solution, such as sucrose (B13894), can pacify the animal, encourage swallowing, and reduce the time and stress associated with the procedure.[7][12][13]
-
Proper Restraint: Use firm but gentle restraint, ensuring the animal's head and body are properly aligned to create a straight path to the esophagus.[2][14] Avoid compressing the chest to allow for normal breathing.[2]
-
Correct Needle Measurement and Placement: Ensure the gavage needle is the correct size and length for the animal to prevent perforation of the esophagus or stomach.[10][14] The tube should be inserted to the side of the midline to avoid being bitten.[11]
-
Slow Administration: Administer the this compound solution slowly to prevent reflux and aspiration.[14]
Q3: Are there less stressful alternatives to oral gavage for this compound administration?
A3: Yes, several alternative methods can eliminate the need for restraint and gavage, significantly reducing animal stress.[7][8] The suitability of these methods depends on the specific experimental design.
-
Voluntary Consumption in Palatable Vehicles: Mixing the this compound with a highly palatable food or liquid that the animals will voluntarily consume is a highly effective and low-stress method.[7][8] Examples of successful vehicles include honey, peanut butter, jam, jellies, and diluted condensed milk.[7][15] This method can also be more representative of the clinical situation in humans.[7]
-
Syringe-Feeding/Micropipette-Guided Drug Administration (MDA): This technique involves training animals to voluntarily drink the substance from the tip of a syringe or micropipette.[15][16][17] This method has been shown to be an effective and less stressful alternative to gavage.[15][16]
-
Pill or Pellet Formulation: Incorporating the this compound into a palatable pill or cookie that the animal will voluntarily eat is another excellent, low-stress alternative.[18][19]
Q4: How important is acclimatization and habituation for minimizing stress?
A4: Acclimatization and habituation are critical for reducing stress and ensuring the validity of experimental data.
-
Acclimatization: Newly received animals require a period to adjust to the new environment, which can be a significant stressor.[20][21][22] A recommended acclimation period is typically 3 to 7 days for rodents before any experimental procedures begin.[21][22]
-
Habituation: Animals should be habituated to the handling, restraint, and administration procedures before the actual study begins.[23][24][25] This can involve gentle handling, mock procedures without substance administration, and exposure to the restraint devices.[23][24][25] Positive reinforcement can also be used to create a positive association with the procedures.[24]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Animal struggles excessively during restraint and gavage. | - Lack of habituation to the procedure.- Improper restraint technique.- Pain or discomfort from the gavage needle. | - Implement a habituation period with mock gavage sessions.- Review and refine restraint techniques to ensure they are secure but not overly restrictive.[2]- Switch from metal to flexible plastic gavage needles.[9][10]- Consider "sugar coating" the gavage needle to improve acceptance.[12] |
| Regurgitation or signs of aspiration (e.g., fluid from the nose). | - Incorrect placement of the gavage tube (in the trachea).- Administration volume is too large.- Administration is too rapid. | - Immediately stop the procedure if resistance is met or the animal shows signs of distress.[11][14]- Ensure the gavage tube is correctly placed in the esophagus.- Adhere to recommended maximum oral gavage volumes (see table below).- Administer the solution slowly over 2-3 seconds.[14] |
| Diarrhea or other signs of gastrointestinal upset. | - Direct gastrointestinal irritation from this compound.[5][6]- High dosage of this compound.[5]- Stress-induced gastrointestinal effects.- Hypertonic dosing solution.[5] | - Review the literature for appropriate dose ranges of this compound for the specific animal model.[5]- Ensure the this compound is well-suspended in the vehicle to avoid localized high concentrations.[5]- Implement stress-reducing handling and administration techniques.- Consider co-administration with a gastroprotective agent, if it does not interfere with the study's objectives.[5] |
| Animal refuses to voluntarily consume this compound in a palatable vehicle. | - Unpalatability of the this compound/vehicle mixture.- Neophobia (fear of new food items). | - Experiment with different highly palatable vehicles such as honey, jam, or diluted condensed milk.[7][8]- Gradually introduce the palatable vehicle without the compound first.- Ensure the concentration of this compound does not make the mixture aversive. |
Quantitative Data Summary
Table 1: Recommended Maximum Oral Gavage Volumes for Rodents
| Species | Body Weight (g) | Maximum Volume (ml/kg) |
| Mouse | 20-30 | 10 |
| Rat | 200-500 | 10 |
Note: These are general guidelines. The viscosity of the substance and the specific experimental goals should be considered. Always use the smallest effective volume.
Experimental Protocols
Protocol 1: Refined Oral Gavage Procedure
-
Preparation:
-
Select a flexible plastic gavage needle of the appropriate size for the animal.
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.
-
Prepare the this compound solution and draw it into a syringe.
-
Dip the tip of the gavage needle into a 10% sucrose solution.[16]
-
-
Restraint:
-
Tube Insertion:
-
Administration:
-
Post-Procedure:
-
Gently remove the gavage needle and return the animal to its home cage.
-
Monitor the animal for any adverse effects.[11]
-
Protocol 2: Voluntary Oral Administration in a Palatable Vehicle
-
Vehicle Selection and Preparation:
-
Choose a highly palatable vehicle (e.g., honey, strawberry jam, diluted condensed milk).[7]
-
Thoroughly mix the pre-weighed dose of this compound with a small, measured amount of the vehicle.
-
-
Habituation:
-
For several days prior to the experiment, offer the animals the palatable vehicle without the this compound to encourage acceptance.
-
-
Administration:
-
Present the this compound-vehicle mixture to the animal in a small dish or on a spoon.
-
Allow the animal to consume the mixture voluntarily.
-
Ensure the entire dose is consumed. Isolate the animal during administration if necessary to confirm consumption.[18]
-
-
Monitoring:
-
Observe the animal to confirm complete ingestion of the dose.
-
Visualizations
Caption: Troubleshooting workflow for common administration issues.
Caption: Factors contributing to animal stress during administration.
References
- 1. How do you study stress in mice? :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. jove.com [jove.com]
- 3. Restraint to Induce Stress in Mice and Rats [jove.com]
- 4. iflscience.com [iflscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 8. nal.usda.gov [nal.usda.gov]
- 9. 3rc.org [3rc.org]
- 10. benchchem.com [benchchem.com]
- 11. instechlabs.com [instechlabs.com]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. eara.eu [eara.eu]
- 16. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alternative method of oral dosing for rats. | Semantic Scholar [semanticscholar.org]
- 18. dspace.uevora.pt [dspace.uevora.pt]
- 19. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 21. acuc.berkeley.edu [acuc.berkeley.edu]
- 22. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 23. Physical restraint of animals | American Veterinary Medical Association [avma.org]
- 24. rci.ucmerced.edu [rci.ucmerced.edu]
- 25. animalcare.jhu.edu [animalcare.jhu.edu]
Technical Support Center: Overcoming Challenges in the Long-Term Stability of Ferrous Succinate Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and long-term stability testing of ferrous succinate (B1194679).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
| Issue ID | Observed Problem | Potential Causes | Recommended Solutions & Experimental Protocols |
| FS-S-01 | Discoloration of Powder or Formulation (e.g., yellowing, browning) | 1. Oxidation: The primary cause of discoloration is the oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron, which typically has a brownish color. This is accelerated by exposure to oxygen, moisture, and light.[1] 2. Excipient Interaction: Certain excipients may interact with ferrous succinate, promoting degradation. 3. Inadequate Packaging: Packaging that is not airtight or light-resistant can lead to degradation. | Solutions: 1. Control Atmosphere: During manufacturing and storage, use an inert atmosphere (e.g., nitrogen blanket) to minimize oxygen exposure. 2. Moisture Control: Ensure low humidity conditions during processing and storage. Consider the use of desiccants in packaging. 3. Light Protection: Store the active pharmaceutical ingredient (API) and final formulation in light-resistant containers.[2] 4. Antioxidant Addition: Incorporate antioxidants such as ascorbic acid or sodium bisulfite into the formulation to inhibit oxidation.[3] 5. Excipient Compatibility Studies: Conduct compatibility studies with proposed excipients at accelerated conditions to identify any interactions. |
| FS-S-02 | Decreased Potency or Assay Value of this compound Over Time | 1. Chemical Degradation: Oxidation of ferrous to ferric iron is the main degradation pathway, leading to a lower assay value for the active ferrous form. 2. Hydrolysis: In the presence of moisture, this compound can undergo hydrolysis. 3. Photodegradation: Exposure to UV or visible light can induce degradation.[4][5][6] | Solutions: 1. Stability-Indicating Method: Utilize a validated stability-indicating analytical method, such as HPLC or UV-Vis spectrophotometry, to accurately quantify the amount of this compound remaining. 2. Forced Degradation Studies: Perform forced degradation studies under stress conditions (acid, base, oxidation, heat, light) to understand the degradation profile and ensure the analytical method is capable of separating degradants from the parent compound. 3. Formulation Optimization: Adjust the formulation by adding stabilizing agents (e.g., antioxidants, chelating agents) and optimizing the pH of the microenvironment. |
| FS-L-01 | Precipitation or Cloudiness in Liquid Formulations | 1. Oxidation and Precipitation: Ferrous (Fe²⁺) ions are oxidized to ferric (Fe³⁺) ions, which are significantly less soluble and can precipitate out of solution, especially at higher pH values.[7] 2. pH Shift: Changes in the pH of the solution during storage can affect the solubility of this compound. 3. Low Solubility: this compound has limited aqueous solubility, which is pH-dependent. | Solutions: 1. pH Control: Maintain a low pH (acidic) environment to enhance the solubility and stability of the ferrous iron. The use of buffering agents can be beneficial. 2. Inert Atmosphere: Purge the liquid with an inert gas (e.g., nitrogen) and fill into sealed containers to prevent oxidation. 3. Antioxidants: Include antioxidants in the liquid formulation.[7] 4. Solubility Enhancement: Consider the use of co-solvents or other solubility-enhancing excipients, ensuring they are compatible with this compound. |
| FS-T-01 | Physical Changes in Solid Dosage Forms (e.g., hardening, altered dissolution) | 1. Moisture Absorption: this compound and some excipients are hygroscopic, and moisture uptake can lead to physical changes like hardening of tablets. This can affect the dissolution rate.[8] 2. Excipient Incompatibility: Interactions between this compound and excipients like microcrystalline cellulose (B213188) or lactose (B1674315) under stress conditions can alter the physical properties of the dosage form.[5][9][10][11] 3. Crystal Form Changes: Temperature and humidity fluctuations can potentially lead to changes in the crystalline structure of this compound. | Solutions: 1. Moisture Protection: Use packaging with a high moisture barrier (e.g., blister packs with aluminum foil). Store in a controlled, low-humidity environment. 2. Excipient Selection: Choose excipients with low hygroscopicity and proven compatibility with this compound. Conduct thorough pre-formulation studies. 3. Dissolution Testing: Regularly perform dissolution testing as part of the stability program to monitor any changes in drug release. |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What is the primary degradation pathway for this compound?
A1: The principal degradation pathway for this compound is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion.[1] This reaction is readily promoted by oxygen, moisture, light, and elevated pH. The ferric form is less bioavailable and can lead to discoloration and precipitation in formulations.[7]
Q2: What are the ideal storage conditions for this compound API and its preparations?
A2: To ensure long-term stability, this compound and its formulations should be stored in well-closed, airtight containers, protected from light and moisture, at controlled room temperature.[2] For liquid formulations, refrigeration may be recommended to slow down degradation kinetics, and the headspace of the container should be minimized or filled with an inert gas.
Q3: Which excipients are known to be compatible with this compound?
A3: While comprehensive compatibility data for this compound is limited, general guidance can be taken from other ferrous salts. Commonly used excipients like microcrystalline cellulose and lactose are often employed.[5][10][11] However, it is crucial to conduct compatibility studies, as the reactivity of ferrous ions can be influenced by the purity of the excipients and the presence of trace metals. Some grades of lactose may contain impurities that can accelerate oxidation.
Q4: How can I prevent the discoloration of my this compound tablets?
A4: Discoloration is primarily due to oxidation.[12] To prevent this, you should:
-
Minimize exposure to air and moisture during manufacturing.
-
Incorporate an antioxidant, such as ascorbic acid, into your formulation.
-
Apply a film coating to the tablets to act as a barrier against oxygen and moisture.
-
Use light-resistant and moisture-proof packaging.
Analytical Testing
Q5: What is a suitable stability-indicating method for analyzing this compound?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate assay of this compound and the detection of its degradation products. While a specific method for this compound is not widely published, a method for ferrous sulfate (B86663) can be adapted.[4][13] Alternatively, a UV-Vis spectrophotometric method involving complexation with an agent like 1,10-phenanthroline (B135089) can be used to specifically quantify ferrous iron.
Q6: How do I perform a forced degradation study for this compound?
A6: A forced degradation study involves subjecting the this compound API or formulation to stress conditions more severe than accelerated stability testing. This helps to identify potential degradation products and validate the stability-indicating nature of your analytical method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability (e.g., 80°C).
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be analyzed at various time points to track the degradation.
Data Presentation
Table 1: Thermal Decomposition Data for this compound
This table summarizes the quantitative data from the thermogravimetric analysis (TGA) of this compound under different atmospheric conditions.
| Atmosphere | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Final Residue Composition |
| Nitrogen (Inert) | Dehydration | 70 - 215 | 20.10 | Anhydrous this compound |
| Decomposition | 215 - 550 | 45.20 | Mixture of Iron and Iron Oxide | |
| Carbon Dioxide (Reactive) | Dehydration | 70 - 215 | 20.10 | Anhydrous this compound |
| Decomposition | 215 - 450 | 47.90 | Magnetite (Fe₃O₄) |
Data is illustrative and based on typical thermal analysis of metal succinates.
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay of Ferrous Iron
Objective: To quantify the amount of ferrous (Fe²⁺) iron in a this compound sample.
Principle: Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red colored complex, which can be quantified spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 510 nm. Any ferric (Fe³⁺) iron present is first reduced to ferrous iron using a reducing agent like hydroxylamine (B1172632) hydrochloride to determine the total iron content.
Materials:
-
This compound sample
-
1,10-phenanthroline solution (0.1% w/v in ethanol)
-
Hydroxylamine hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer solution (pH 4.5)
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known ferrous iron concentrations from a certified reference standard (e.g., ferrous ammonium (B1175870) sulfate).
-
Sample Preparation: Accurately weigh a quantity of the this compound sample, dissolve it in a known volume of deionized water with a small amount of dilute acid to prevent premature oxidation, and then dilute to a suitable concentration.
-
Complexation:
-
To a specific volume of the standard or sample solution in a volumetric flask, add 1 mL of hydroxylamine hydrochloride solution and mix.
-
Add 5 mL of the sodium acetate buffer solution and mix.
-
Add 2 mL of the 1,10-phenanthroline solution, dilute to volume with deionized water, and mix well.
-
Allow the color to develop for at least 15 minutes.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at 510 nm against a reagent blank.
-
Calculation: Construct a calibration curve from the absorbance of the standard solutions. Use the equation of the line to calculate the concentration of ferrous iron in the sample.
Protocol 2: Stability-Indicating HPLC Method (Adapted from Ferrous Sulfate)
Objective: To develop a stability-indicating HPLC method for the assay of this compound and to separate it from its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the this compound reference standard and the test sample in a suitable diluent (e.g., the mobile phase or a dilute acid solution).
-
Forced Degradation Sample Preparation: Prepare samples subjected to forced degradation as described in the FAQ section.
-
Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak and from each other.
Mandatory Visualizations
Caption: Degradation pathway of this compound and influencing factors.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. Comprehensive Guide to Pharmaceutical Stability Testing | F.A.M.E. Health Labs [famehealthlabs.com]
- 2. EPR spectroscopy of complex biological iron–sulfur systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Near UV and Visible Light Induce Iron-Dependent Photodegradation Reactions in Pharmaceutical Buffers: Mechanistic and Product Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vitaquest.com [vitaquest.com]
- 9. dfepharma.com [dfepharma.com]
- 10. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Ferrous Succinate Dosage in Animal Models to Prevent Iron Overload
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with animal models of iron overload. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the safe and effective use of ferrous succinate (B1194679) and other iron compounds in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of ferrous succinate to induce iron overload in animal models?
A1: Currently, there is a lack of established and widely published specific dosages of this compound for inducing a controlled iron overload in animal models. Most research studies utilize injectable iron forms like iron dextran (B179266) or iron sucrose (B13894) for this purpose.[1][2][3][4] When using this compound orally, it is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) and the optimal dose for achieving the desired level of iron overload without causing acute toxicity in the specific animal strain and under your experimental conditions.
Q2: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A2: To establish the MTD, a dose-escalation study is recommended. This typically involves administering increasing doses of this compound to different groups of animals and monitoring them closely for a set period. Key parameters to observe include:
-
Clinical signs of toxicity: Changes in behavior, stool consistency (diarrhea), and mortality.
-
Body weight: A significant reduction in body weight gain can indicate toxicity.[5]
-
Food and water consumption: A decrease can be an early indicator of adverse effects.
Based on these observations, the MTD is the highest dose that does not cause unacceptable levels of toxicity.[5][6][7]
Q3: What are the common clinical signs of iron toxicity in animal models?
A3: Acute iron toxicity can manifest as gastrointestinal distress, including diarrhea and evidence of gastric mucosal damage.[8] Chronic iron overload can lead to more subtle signs, but ultimately results in organ damage, particularly to the liver, heart, and spleen.[9][10] It is essential to monitor animals daily for any signs of distress.
Q4: How can I monitor the level of iron overload in my animal models?
A4: Monitoring iron overload involves a combination of hematological and tissue analyses:
-
Hematological Parameters: Measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation. An elevated transferrin saturation is a key indicator of iron overload.[11]
-
Serum Ferritin: Serum ferritin levels generally correlate with body iron stores.[12]
-
Tissue Iron Content: Quantifying non-heme iron levels in tissues such as the liver and spleen provides a direct measure of iron deposition.[13][14][15][16]
-
Histopathology: Histological examination of organs like the liver, spleen, and heart using stains such as Prussian blue can visualize iron deposits and assess tissue damage.[9][10][17]
Q5: What are the key differences between oral and parenteral administration for inducing iron overload?
A5: The route of administration significantly impacts the pattern and rate of iron loading.
-
Oral Administration: This route, often through diet or gavage, leads to iron deposition that can be more physiologically relevant to hereditary hemochromatosis, with initial iron accumulation primarily in hepatocytes.[18] However, the absorption of oral iron is regulated by hepcidin (B1576463), which can limit the extent of overload.
-
Parenteral Administration (e.g., intraperitoneal or intravenous injection): This method bypasses intestinal regulation, leading to a more rapid and higher degree of iron overload. It is a common method used in many experimental models.[1][2]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| High mortality or severe adverse events in animals. | Dosage too high: The administered dose of this compound may exceed the MTD. | - Immediately cease administration and provide supportive care. - Re-evaluate the dosage. Conduct a thorough dose-response study to determine a safer and effective dose.[5][7] |
| Inconsistent levels of iron overload within the same experimental group. | Inconsistent administration: For oral gavage, variability in technique can lead to inconsistent dosing. Biological variability: Individual differences in iron absorption and metabolism. | - Ensure all personnel are properly trained in the administration technique. - Randomize animals to different treatment groups. - Increase the sample size to account for biological variability. |
| No significant increase in tissue iron levels despite administration of this compound. | Insufficient dose or duration: The dose or the length of the treatment period may be inadequate to induce significant iron overload. Hepcidin regulation: The body's natural regulatory mechanisms, primarily through the hormone hepcidin, may be limiting iron absorption. | - Increase the dose of this compound, ensuring it remains below the MTD. - Extend the duration of the treatment period. - Consider a parenteral route of administration if oral dosing is ineffective. |
| Gastrointestinal side effects (e.g., diarrhea). | Direct irritation: Ferrous salts can be irritating to the gastrointestinal mucosa.[8] High dose: The dose may be too high for oral administration. | - Consider dividing the daily dose into smaller, more frequent administrations. - Evaluate alternative, less irritating iron formulations if the experimental design allows. |
Data Presentation
Table 1: Representative Hematological Parameters in a Rat Model of Iron Overload
| Parameter | Normal Control | Iron Overload Model | Reference |
| Serum Iron (µg/dL) | 150 - 250 | > 300 | [4][19] |
| Total Iron-Binding Capacity (TIBC) (µg/dL) | 300 - 450 | Variable, may decrease | [4] |
| Transferrin Saturation (%) | 20 - 50 | > 60 | [11] |
| Serum Ferritin (ng/mL) | 10 - 50 | Significantly Elevated | [12] |
Note: These values are approximate and can vary based on the animal species, strain, age, sex, and the specific iron overload protocol used. The data is primarily based on studies using iron dextran or iron sucrose.
Table 2: Representative Tissue Non-Heme Iron Concentrations in a Rat Model of Iron Overload
| Tissue | Normal Control (µg/g dry weight) | Iron Overload Model (µg/g dry weight) | Reference |
| Liver | < 500 | > 3000 | [4][9] |
| Spleen | < 1000 | > 5000 | [9] |
| Heart | < 100 | > 200 | [9] |
Note: These values are approximate and can vary significantly based on the iron compound, dose, route, and duration of administration.
Experimental Protocols
Protocol 1: Establishing the Maximum Tolerated Dose (MTD) of Oral this compound
Objective: To determine the highest dose of this compound that can be administered orally without causing significant toxicity.
Animals: Sprague-Dawley rats (male, 8-10 weeks old).
Methodology:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Group Allocation: Randomly assign animals to several groups (n=5-10 per group), including a vehicle control group and multiple this compound dose groups (e.g., 50, 100, 200, 500 mg/kg/day).
-
Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in activity, posture, stool consistency) twice daily.
-
Measure food and water intake daily.
-
-
Endpoint: At the end of the study period, euthanize the animals and perform a gross necropsy, paying close attention to the gastrointestinal tract.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant (>10-15%) body weight loss, or other severe clinical signs of toxicity.[5][6][7]
Protocol 2: Induction of Iron Overload via Dietary Supplementation
Objective: To induce a state of chronic iron overload through dietary administration of an iron compound.
Animals: C57BL/6 mice (female, 4-6 weeks old).
Methodology:
-
Diet Preparation: Prepare a purified diet (e.g., AIN-93G) supplemented with a high concentration of an iron compound. While data for this compound is limited, studies have used other iron forms at concentrations up to 20,000 ppm (20 g/kg of diet).[9][20]
-
Acclimatization and Baseline: Acclimatize mice for one week on a standard diet. Collect baseline blood samples for hematological analysis.
-
Treatment: House mice in groups and provide the high-iron diet and water ad libitum for a specified period (e.g., 4, 8, or 12 weeks). A control group should receive a standard diet with a normal iron concentration.
-
Monitoring: Monitor the health and body weight of the mice weekly.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for hematological and serum iron parameter analysis. Euthanize the mice and harvest tissues (liver, spleen, heart) for iron concentration analysis and histopathology.
Protocol 3: Measurement of Non-Heme Iron in Tissues
Objective: To quantify the concentration of non-heme iron in animal tissues.
Methodology (based on the bathophenanthroline (B157979) colorimetric assay): [13][14][15]
-
Tissue Preparation: Accurately weigh a small piece of tissue (e.g., 50-100 mg) and dry it to a constant weight.
-
Digestion: Digest the dried tissue in an acid mixture (e.g., a mixture of hydrochloric acid and trichloroacetic acid) at an elevated temperature (e.g., 65°C) for several hours to release the non-heme iron.
-
Colorimetric Reaction:
-
Take an aliquot of the clear acid extract.
-
Add a chromogen solution containing bathophenanthroline and a reducing agent (e.g., thioglycolic acid) to reduce Fe³⁺ to Fe²⁺.
-
The Fe²⁺ will form a colored complex with bathophenanthroline.
-
-
Measurement: Measure the absorbance of the colored solution using a spectrophotometer at a specific wavelength (e.g., 535 nm).
-
Quantification: Calculate the iron concentration based on a standard curve prepared using known concentrations of iron. The results are typically expressed as micrograms of iron per gram of dry tissue weight.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of the key signaling pathways involved in iron metabolism.
Caption: Systemic iron regulation via the hepcidin-ferroportin axis.
Caption: Cellular iron homeostasis via the IRE/IRP system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New rat models of iron sucrose-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. narraj.org [narraj.org]
- 5. Establishing maximum tolerated doses for a 2-year combined chronic/carcinogenicity rat study based on toxicokinetic and toxicity gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron metabolism and iron disorders revisited in the hepcidin era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histopathological evaluation of liver, pancreas, spleen, and heart from iron-overloaded Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Management of Iron Overload Disorder (IOD) in Black Rhinoceros (BR; Diceros bicornis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 14. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 15. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The measurement of iron in rat liver tissue and subcellular fractions using atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. daneshyari.com [daneshyari.com]
- 19. A Novel Rat Model of Hereditary Hemochromatosis Due to a Mutation in Transferrin Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting interference in analytical assays for ferrous succinate
This technical support center provides troubleshooting guidance for common issues encountered during the analytical testing of ferrous succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying ferrous succinate?
A1: The most common methods for quantifying this compound involve determining the ferrous iron (Fe²⁺) content. These include:
-
UV-Vis Spectrophotometry: This colorimetric method is widely used. It involves forming a colored complex between ferrous iron and a chromogenic agent, such as 1,10-phenanthroline (B135089) or ferrozine (B1204870). The absorbance of the complex is then measured at a specific wavelength (e.g., 510 nm for the 1,10-phenanthroline complex) and compared to a standard curve.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be used to separate this compound from other components in a sample, including potential degradation products.[1] This is particularly useful for stability-indicating assays.
-
Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive technique for determining the total iron content in a sample.[3]
Q2: My this compound assay results are inconsistent. What are the potential causes?
A2: Inconsistent results in this compound assays can stem from several factors:
-
Oxidation of Ferrous Iron: Ferrous (Fe²⁺) iron is susceptible to oxidation to ferric (Fe³⁺) iron, especially at higher pH, elevated temperatures, and in the presence of oxygen.[1] This is a primary degradation pathway for this compound.
-
Matrix Effects: Components of the sample matrix can interfere with the assay, leading to either an overestimation or underestimation of the ferrous iron concentration.[4][5]
-
Interfering Ions: The presence of other metal ions can interfere with colorimetric assays.[6]
-
Photodegradation: Exposure to light can cause degradation of the this compound.[1]
-
Improper Sample Handling: Inadequate dissolution, incorrect pH, or improper storage of samples can lead to inaccurate results.
Q3: How can I prevent the oxidation of ferrous iron during my assay?
A3: To minimize the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, consider the following:
-
Maintain an Acidic pH: A low pH environment helps to stabilize the ferrous ion.[1][7] Prepare samples and standards in a slightly acidic solution (e.g., 0.1 M HCl).[1]
-
Use a Reducing Agent: Incorporating a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, in your assay reagents can help maintain iron in the ferrous state.[1][8]
-
Work Quickly: Minimize the time between sample preparation and analysis to reduce the opportunity for oxidation.
-
Deoxygenate Solutions: For highly sensitive assays, purging solutions with an inert gas like nitrogen can remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptom: The measured concentration of this compound is consistently lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of Fe²⁺ to Fe³⁺ | Acidify the sample diluent (e.g., with 0.1 M HCl) to stabilize the ferrous ion.[1] Add a reducing agent like hydroxylamine hydrochloride to the assay buffer.[1] Prepare samples immediately before analysis. |
| Incomplete Dissolution | Ensure the sample is fully dissolved. Sonication may aid in dissolution.[2] Use a diluent that ensures the solubility of this compound. |
| Precipitation | If working with biological matrices or buffers containing interfering substances, iron may precipitate. Adjusting the pH or using a chelating agent that does not interfere with the assay may help.[9] |
| Incorrect Wavelength | Verify the spectrophotometer is set to the correct wavelength for the specific iron-complex being measured (e.g., 510 nm for the 1,10-phenanthroline complex).[2] |
Issue 2: High Absorbance or Overestimation of this compound
Symptom: The assay results show a higher concentration of this compound than is possible.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Interference from Ferric Ions (Fe³⁺) | In some assays, particularly the ferrozine method, ferric ions can interfere, leading to a gradual increase in absorbance over time.[10][11] It is recommended to take absorbance readings immediately after the color development step.[6] |
| Contamination with Other Metal Ions | Several metal ions can form colored complexes with the reagents used in ferrous iron assays, leading to positive interference.[6] |
| Matrix Effects | Components in the sample matrix may enhance the signal.[4] A matrix-matched calibration curve or the standard addition method can help to correct for this. |
| Photosensitivity of Reagents | The ferrozine-Fe²⁺ complex can be photosensitive. It is advisable to perform the assay in low-light conditions.[6] |
Interfering Substances in Colorimetric Assays
The following table summarizes common ions that can interfere with the ferrozine method for ferrous iron determination.
| Interfering Ion | Concentration Causing Interference |
| Hg(II), Co(II), Cr(III), Cu(I), Cu(II), Ni(II), CN⁻, NO₂⁻ | 2-50 ppm |
| C₂O₄²⁻ | 100 ppm |
| Mn(II), F⁻ | 500 ppm |
Data sourced from ResearchGate.[6]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ferrous Iron using 1,10-Phenanthroline
This protocol is adapted from established methods for the colorimetric quantification of ferrous iron.[1][2]
1. Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepare by dissolving a known amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid.[1]
-
1,10-Phenanthroline Solution (0.1% w/v)[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v)[1]
-
Sodium Acetate (B1210297) Solution (10% w/v)[1]
2. Preparation of Calibration Curve:
-
Pipette a series of volumes of the standard iron solution into separate volumetric flasks to create a range of concentrations.[1]
-
To each flask, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate solution.
-
Allow time for color development as per the specific validated method.
-
Measure the absorbance at 510 nm.
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Analysis:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of acidic deionized water.[1]
-
Dilute the sample to bring the expected iron concentration within the range of the calibration curve.
-
Treat the diluted sample in the same manner as the standards for color development.
-
Measure the absorbance and determine the concentration from the calibration curve.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound.[1]
1. Stress Conditions:
-
Acid Hydrolysis: Expose the this compound solution to an acidic environment (e.g., 0.1 M HCl).
-
Base Hydrolysis: Expose the this compound solution to a basic environment (e.g., 0.1 M NaOH).
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Heat the this compound solution at an elevated temperature.
-
Photostability: Expose the this compound solution to light in a photostability chamber.
2. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.
3. Data Evaluation:
-
Calculate the percentage of degradation under each condition.
-
Identify and characterize any major degradation products, potentially using mass spectrometry (MS).
Visualizations
References
- 1. Iron(2+) succinate | 17022-52-5 | Benchchem [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How to ensure homogenous suspension of ferrous succinate for oral dosing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the homogenous suspension of ferrous succinate (B1194679) for oral dosing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a homogenous oral suspension of ferrous succinate?
A1: The primary challenges include:
-
Physical Instability: this compound particles have a tendency to settle over time, which can lead to the formation of a dense sediment (caking) that is difficult to redisperse. This results in non-uniform dosing.
-
Chemical Instability: Ferrous iron (Fe2+) is susceptible to oxidation to ferric iron (Fe3+), especially in an aqueous environment.[1][2] Ferric succinate is less soluble and may precipitate out of the suspension, leading to a loss of potency and altered bioavailability. This oxidation is often indicated by a color change from greenish to reddish-brown.
-
Poor Wettability: The active pharmaceutical ingredient (API) may not be easily wetted by the vehicle, leading to clumping and inaccurate dosing.
-
Palatability: Iron salts often have a metallic and astringent taste, which can be a significant challenge for patient compliance, particularly in pediatric formulations.
Q2: What are the critical quality attributes (CQAs) to monitor for a this compound oral suspension?
A2: The CQAs for a this compound oral suspension include:
-
Assay and Content Uniformity: Ensures that each dose delivered from the suspension contains the correct amount of the active ingredient.
-
Particle Size Distribution: Affects the stability, re-suspendability, and dissolution rate of the suspension.[3]
-
Viscosity and Rheology: Determines the flow properties of the suspension, its physical stability, and the ease of pouring and administration.
-
pH: Influences the solubility and stability of the this compound.
-
Sedimentation Volume: A measure of the physical stability of the suspension.
-
Redispersibility: The ability of the suspension to return to a homogenous state after shaking.
Troubleshooting Guide
Issue 1: The suspension is settling too quickly and forming a hard cake (caking).
-
Possible Cause 1: Inadequate concentration or type of suspending agent.
-
Solution: Increase the concentration of the current suspending agent or try a different one. A combination of suspending agents can also be effective. See Table 1 for a comparison of common suspending agents.
-
-
Possible Cause 2: Inappropriate particle size distribution.
-
Solution: Reduce the particle size of the this compound. Smaller particles settle more slowly. However, be aware that very fine particles can sometimes lead to caking due to strong cohesive forces. A controlled particle size distribution is ideal.
-
-
Possible Cause 3: Formulation pH is not optimal for stability.
-
Solution: Adjust the pH of the formulation. The solubility of ferrous salts can be pH-dependent.[4] Conduct a pH-stability profile to determine the optimal pH range for your formulation.
-
Issue 2: The suspension is changing color from greenish to reddish-brown.
-
Possible Cause: Oxidation of ferrous (Fe2+) to ferric (Fe3+) iron.
-
Solution 1: Incorporate an antioxidant. Add an antioxidant such as sodium bisulfite to the formulation to prevent oxidation.[1][2]
-
Solution 2: Control the pH. Maintain a slightly acidic pH, as ferrous salts are generally more stable under these conditions.
-
Solution 3: Use chelating agents. Chelating agents like citric acid can help to stabilize the ferrous iron.
-
Solution 4: Minimize headspace oxygen. During manufacturing and packaging, purge the headspace of containers with an inert gas like nitrogen to reduce exposure to oxygen.
-
Issue 3: The viscosity of the suspension is too high, making it difficult to pour and administer.
-
Possible Cause: Excessive concentration of the suspending agent.
-
Solution: Reduce the concentration of the suspending agent. If this negatively impacts stability, consider using a different suspending agent that provides the desired stability at a lower viscosity. See Table 1 for options.
-
Issue 4: The assay results are inconsistent between different aliquots of the suspension (poor content uniformity).
-
Possible Cause 1: Inhomogeneous mixing during preparation.
-
Solution: Optimize the mixing process. Ensure adequate mixing time and speed to uniformly disperse the this compound and other excipients.
-
-
Possible Cause 2: Inadequate redispersion of the settled particles before sampling.
-
Solution: Ensure the suspension is thoroughly shaken before taking a sample for analysis. The redispersibility of the formulation may need to be improved.
-
Data Presentation
Table 1: Comparison of Common Suspending Agents for Oral Suspensions
| Suspending Agent | Typical Concentration Range (% w/v) | Viscosity Profile | Key Characteristics |
| Xanthan Gum | 0.1 - 1.0 | High viscosity at low shear rates (at rest), shear-thinning | Excellent stability, forms a strong gel-like network. |
| Carboxymethyl Cellulose (CMC) | 0.5 - 2.0 | Varies with grade (low, medium, high viscosity) | Good thickening and stabilizing properties. |
| Microcrystalline Cellulose (MCC) | 1.0 - 2.0 | Forms a thixotropic gel | Often used in combination with CMC to improve stability. |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 - 2.0 | Varies with grade | Forms a clear gel, good thermal stability. |
| Bentonite | 2.0 - 5.0 | High viscosity, thixotropic | Natural clay, can have a gritty texture. |
Experimental Protocols
Protocol 1: Determination of Sedimentation Volume (F)
-
Preparation: Prepare the this compound suspension with the desired formulation.
-
Measurement: Pour 100 mL of the homogenous suspension into a 100 mL graduated cylinder.
-
Storage: Store the cylinder at a controlled temperature and protect it from light.
-
Observation: Record the volume of the sediment (Vu) at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily).
-
Calculation: Calculate the sedimentation volume (F) using the following formula:
-
F = Vu / Vo
-
Where:
-
Vu = ultimate volume of the sediment
-
Vo = original volume of the suspension (100 mL)
-
-
-
Interpretation: An F value closer to 1 indicates a more stable suspension where the particles settle slowly and form a less compact sediment.
Protocol 2: Content Uniformity Testing
-
Sampling: Take at least 10 individual dosage units from a batch. For a liquid suspension, this involves withdrawing a single dose from 10 separate, well-shaken bottles.
-
Sample Preparation: Accurately weigh each dose and prepare it for analysis according to a validated analytical method (e.g., dilution in a suitable solvent).
-
Analysis: Assay the this compound content in each of the 10 samples using a validated analytical method, such as HPLC or titration.
-
Calculation: Calculate the percentage of the label claim for each unit.
-
Acceptance Criteria: The acceptance value is calculated based on the mean and standard deviation of the results. The requirements are met if the acceptance value is less than or equal to a predetermined limit (e.g., 15.0%). If the value is greater, an additional 20 units are tested.
Protocol 3: Rheological Measurement
-
Instrumentation: Use a rotational viscometer or rheometer equipped with the appropriate geometry (e.g., concentric cylinders or parallel plates).
-
Sample Loading: Carefully load the suspension into the instrument, ensuring no air bubbles are trapped.
-
Flow Curve Measurement: Measure the viscosity of the suspension over a range of increasing and then decreasing shear rates at a controlled temperature. This will reveal if the suspension is Newtonian, shear-thinning (pseudoplastic), or shear-thickening (dilatant).
-
Oscillatory Testing: Perform an amplitude sweep to determine the linear viscoelastic region (LVER) and a frequency sweep to characterize the storage modulus (G') and loss modulus (G''). This provides insight into the formulation's structure and stability at rest.
Mandatory Visualizations
Caption: Workflow for developing and testing a homogenous this compound suspension.
Caption: Decision tree for troubleshooting common instability issues in suspensions.
Caption: Pathway of non-heme iron absorption in the small intestine.
References
Technical Support Center: Managing Confounding Effects of Succinate in Metabolic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the succinate (B1194679) molecule. Given its dual role as a metabolic intermediate and a signaling molecule, careful experimental design and execution are critical to avoid confounding effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving succinate.
Issue 1: Inconsistent or non-reproducible succinate measurements in cell culture or tissue samples.
-
Question: My succinate measurements are highly variable between replicates. What could be the cause?
-
Answer: Inconsistent sample handling during quenching and extraction is a primary source of variability. Cellular metabolism can continue after harvesting, leading to artificial changes in succinate levels. It is crucial to rapidly quench metabolic activity. For adherent cells, this can be achieved by quickly washing with ice-cold saline before adding a cold quenching solution. For tissue samples, snap-freezing in liquid nitrogen immediately after collection is recommended. Incomplete homogenization of tissues or cell pellets can also lead to inconsistent extraction efficiency. Ensure thorough homogenization on ice. Additionally, multiple freeze-thaw cycles of samples should be avoided, as this can degrade metabolites. It is best practice to aliquot samples after the initial extraction for storage at -80°C.[1][2]
Issue 2: High background signal in colorimetric/fluorometric succinate assays.
-
Question: I am observing a high background signal in my succinate assay, making it difficult to accurately quantify low succinate concentrations. What are the potential causes and solutions?
-
Answer: High background in enzymatic assays for succinate can be caused by several factors. The presence of interfering substances in the sample is a common issue. For example, high levels of NADH can generate a background signal in some assay kits.[2] To mitigate this, you can prepare a parallel sample well that serves as a background control. Another potential issue is the presence of color or high acidity in the sample, which can interfere with absorbance readings. To address colored samples, you can mix them with 1% polyvinylpyrrolidone (B124986) (PVPP) and use a spin filter. For acidic samples, neutralization by diluting 1:1 with a buffer such as 0.5 M Tris-HCl, pH 8.0 is recommended.[2] Always ensure that the assay buffer is at room temperature before use, as a cold buffer can affect enzyme kinetics and lead to inaccurate readings.
Issue 3: Difficulty in distinguishing between intracellular and extracellular succinate signaling.
-
Question: How can I be sure that the effects I'm observing are due to extracellular succinate signaling via SUCNR1 and not intracellular metabolic effects?
-
Answer: This is a critical consideration. To dissect the specific role of extracellular succinate, several approaches can be taken. The use of a non-metabolizable SUCNR1 agonist, such as cis-epoxysuccinic acid, can help to isolate the effects of receptor activation from the metabolic consequences of increased intracellular succinate.[3] Additionally, employing a specific SUCNR1 antagonist can confirm that the observed biological effects are indeed mediated by the receptor. Validating the antagonist's efficacy in blocking succinate-induced responses in your experimental system is a crucial first step.[4] Another strategy is to use cells that lack SUCNR1 expression (e.g., through genetic knockout) as a negative control to demonstrate that the observed effects are receptor-dependent.
Issue 4: Suspected confounding effects in HIF-1α stabilization experiments.
-
Question: I am investigating the role of succinate in stabilizing HIF-1α, but I'm concerned about other factors that could be influencing my results. How can I control for these?
-
Answer: While succinate is a known inhibitor of prolyl hydroxylases (PHDs), leading to HIF-1α stabilization, other factors can also contribute to this effect.[5] It is important to consider the overall metabolic state of the cells. For instance, the availability of α-ketoglutarate, the substrate for PHDs, can modulate the inhibitory effect of succinate. Supplementing cells with a cell-permeable form of α-ketoglutarate can help to determine if the observed HIF-1α stabilization is indeed due to competitive inhibition by succinate.[6] Furthermore, other metabolites that can accumulate under hypoxic or inflammatory conditions may also influence PHD activity. Therefore, it is advisable to measure a broader panel of TCA cycle intermediates to get a more complete picture of the metabolic state of your cells.
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways activated by succinate?
A1: Succinate acts as a signaling molecule through two primary mechanisms:
-
Intracellularly: Accumulation of succinate in the cytoplasm inhibits the activity of prolyl hydroxylases (PHDs). This prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the subsequent transcription of hypoxia-responsive genes.[5]
-
Extracellularly: Succinate can be released from cells and act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 can trigger various downstream signaling cascades, often involving Gi and Gq proteins, leading to effects on inflammation, immune cell function, and blood pressure regulation.[7][8][9]
Q2: What are the common methods for quantifying succinate in biological samples?
A2: Several methods are available for succinate quantification, each with its own advantages and disadvantages:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying succinate in complex biological matrices like plasma, urine, and cell extracts. It allows for the simultaneous measurement of other metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for succinate analysis, often requiring derivatization of the molecule to increase its volatility.
-
Enzymatic Assays: These are often available as commercial kits and provide a more accessible method for succinate quantification. They are typically colorimetric or fluorometric and are suitable for high-throughput screening.[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the quantification of succinate, particularly in samples where absolute quantification without a standard curve is desired.
Q3: What are some critical considerations for sample preparation to avoid artifacts in succinate measurement?
A3: The most critical aspect is the rapid and effective quenching of metabolic activity to prevent artificial changes in succinate levels. This can be achieved by using ice-cold quenching solutions or by snap-freezing samples in liquid nitrogen.[1] For cell cultures, it is important to efficiently remove the extracellular medium before quenching to avoid contamination. The choice of extraction solvent is also important, with various protocols utilizing solvents such as methanol (B129727), acetonitrile (B52724), and water in different ratios. The stability of succinate in the prepared samples should also be considered, and storage at -80°C is generally recommended.[11]
Q4: How can I differentiate between succinate produced by host cells versus the gut microbiota?
A4: Distinguishing the origin of succinate can be challenging. One approach is to use stable isotope labeling studies. By providing labeled substrates (e.g., 13C-glucose) to the host, you can trace the incorporation of the label into succinate produced by host metabolism. Comparing this to the labeling pattern of succinate in the gut or feces can help to infer the relative contributions of host and microbial production. Germ-free animal models can also be used to study host-derived succinate in the absence of microbial contributions.
Q5: What are the known inhibitors of succinate dehydrogenase (SDH), and what is their effect on succinate levels?
A5: Malonate is a classic competitive inhibitor of SDH. Itaconate, an endogenous metabolite produced during inflammation, also acts as an SDH inhibitor.[12][13] Inhibition of SDH leads to the accumulation of its substrate, succinate. This accumulation is a key mechanism by which SDH inhibition can lead to the stabilization of HIF-1α and other signaling events. The potency of these inhibitors can be quantified by their IC50 values.
Data Presentation
Table 1: Typical Succinate Concentrations in Biological Samples
| Sample Type | Condition | Succinate Concentration Range |
| Human Plasma | Normal | 2-30 µM |
| Mouse Plasma | Normoxia | ~10-20 µM |
| Mouse Plasma | Hypoxia | Can increase significantly |
| Adipose Tissue | Normoxia | Low µM range |
| Adipose Tissue | Hypoxia | Significant increase |
| Heart Tissue | Normoxia | Baseline levels |
| Heart Tissue | Ischemia | Significant accumulation |
Table 2: Potency of Succinate and its Analogs on SUCNR1
| Compound | Cell Type | Assay | EC50 |
| Succinate | Various | Gi activation | 17-56 µM[3][8] |
| cis-Epoxysuccinic acid | Various | Gi activation | 2.7 µM[8] |
| Succinate | HEK293 | Ca2+ mobilization | ~581 µM[9] |
| cis-Epoxysuccinic acid | HEK293 | Ca2+ mobilization | ~191 µM[9] |
Table 3: Inhibitors of Succinate Dehydrogenase (SDH)
| Inhibitor | Type of Inhibition | Notes |
| Malonate | Competitive | Structurally similar to succinate. |
| Itaconate | Competitive | Endogenous metabolite produced during inflammation.[12] |
| Harzianopyridone | Competitive | Fungal metabolite.[13] |
Experimental Protocols
Protocol 1: Quantification of Succinate in Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C4-succinate).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid.
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both succinate and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of succinate.
-
Calculate the ratio of the peak area of endogenous succinate to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of succinate in the samples by interpolating their peak area ratios onto the standard curve.
-
Protocol 2: Colorimetric Assay for Succinate in Cell Lysates
-
Sample Preparation:
-
Culture cells to the desired density.
-
Quickly wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold assay buffer provided in the kit.
-
Homogenize the lysate by pipetting up and down.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (based on a typical commercial kit):
-
Prepare a standard curve by diluting the provided succinate standard in the assay buffer.
-
Add 1-50 µL of the cell lysate supernatant and standards to a 96-well plate. Adjust the volume to 50 µL with the assay buffer.
-
Prepare a reaction mix containing the necessary enzymes and substrates as per the kit's instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve of absorbance versus succinate concentration.
-
Determine the succinate concentration in the samples from the standard curve.
-
Normalize the succinate concentration to the protein concentration of the cell lysate.
-
Protocol 3: In Vitro Validation of a SUCNR1 Antagonist
-
Cell Culture:
-
Use a cell line that endogenously expresses SUCNR1 or a cell line engineered to overexpress the receptor (e.g., HEK293-SUCNR1).
-
-
Functional Assay (e.g., Calcium Mobilization):
-
Plate the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of the SUCNR1 antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a known concentration of succinate (typically at its EC50 value).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the succinate-induced response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value of the antagonist.
-
Mandatory Visualizations
Caption: Dual signaling roles of succinate.
Caption: General workflow for succinate quantification.
Caption: Confounding factors in HIF-1α stabilization.
References
- 1. abcam.cn [abcam.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. SUCNR1 - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ferrous Succinate vs. Ferrous Sulfate: A Comparative Review of Bioavailability in Rodent Models
Quantitative Bioavailability Data
Ferrous sulfate (B86663) is frequently utilized as a reference standard in studies assessing the bioavailability of various iron compounds. The following table summarizes the relative biological value (RBV) of different iron sources compared to ferrous sulfate in rats.
| Iron Source | Relative Biological Value (RBV) vs. Ferrous Sulfate (%) | Animal Model | Key Findings | Reference |
| Carbonyl Iron | 64 | Iron-deficient rats | Bioavailability of iron powders is less than bakery-grade ferrous sulfate. | [1] |
| Electrolytic Iron (A-131, U.S.) | 54 | Iron-deficient rats | [1] | |
| Electrolytic Iron (India) | 46 | Iron-deficient rats | [1] | |
| H-Reduced Iron | 42 | Iron-deficient rats | [1] | |
| Reduced Iron (ATOMET 95SP, Canada) | 24 | Iron-deficient rats | [1] | |
| CO-Reduced Iron | 21 | Iron-deficient rats | [1] | |
| Iron Protein Succinylate | Equally active in restoring hemoglobin | Anemic rats | Ferrous sulfate induced higher serum iron levels, but both were equally effective in hemoglobin restoration. | [2] |
| NaFeEDTA | 86 | Weanling male rats | NaFeEDTA showed high bioavailability. | [3] |
| Bioferrico (ferric gluconate stabilized with glycine) | 98 | Weanling male rats | Bioferrico demonstrated high bioavailability, comparable to ferrous sulfate. | [3] |
Mechanism of Absorption
Ferrous Succinate (B1194679): Upon oral administration, ferrous succinate dissolves in the acidic environment of the stomach, releasing ferrous ions (Fe2+) and succinate.[4] The presence of succinic acid helps to stabilize the ferrous ion and enhance its solubility, which is a key factor for absorption in the gastrointestinal tract.[4] The primary sites of absorption are the duodenum and the upper jejunum.[4][5] The ferrous ions are then taken up by the absorptive cells of the small intestine (enterocytes) via the divalent metal transporter 1 (DMT1).[4] The acidic gastric environment aids in maintaining iron in its more soluble ferrous state.[4]
Ferrous Sulfate: As a widely used iron salt, ferrous sulfate is also readily soluble in the stomach, releasing ferrous ions for absorption in the duodenum. Its absorption pathway is similar to that of this compound, relying on DMT1 for transport into enterocytes. The efficiency of absorption can be influenced by dietary factors and the individual's iron status.
Experimental Protocols
The assessment of iron bioavailability in rats typically involves a hemoglobin repletion assay in an iron-deficient rat model. Below is a detailed description of a common experimental protocol.
1. Induction of Iron Deficiency Anemia:
-
Animal Model: Weanling rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.[6][7]
-
Diet: The rats are fed an iron-deficient diet (e.g., based on the AIN-93G formulation) for a period of several weeks (e.g., 4 weeks) to induce anemia.[3][6] Hemoglobin levels are monitored to confirm the anemic state.
2. Repletion Phase:
-
Grouping: The anemic rats are randomly assigned to different experimental groups. These typically include a negative control group (continuing on the iron-deficient diet), a positive control group (receiving the iron-deficient diet supplemented with a known bioavailable iron source like ferrous sulfate), and one or more test groups (receiving the diet supplemented with the iron compound under investigation, such as this compound).[3][6]
-
Dosing: The iron supplements are administered at a specific concentration in the diet (e.g., 20 mg Fe/kg).[3][6]
-
Duration: The repletion period usually lasts for several weeks (e.g., 2 to 5 weeks), during which the rats have free access to their respective diets and water.[6]
3. Data Collection and Analysis:
-
Parameters Measured: Throughout the study, body weight and food intake are recorded regularly.[6] At the beginning and end of the repletion period, blood samples are collected to measure hemoglobin concentration, hematocrit, and serum iron levels.[6]
-
Bioavailability Calculation: The bioavailability of the iron source is often determined using the hemoglobin regeneration efficiency (HRE) method. The relative biological value (RBV) is then calculated by comparing the HRE of the test compound to that of the reference standard (ferrous sulfate), which is set to 100%.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the bioavailability of iron compounds in a rat model.
Caption: Experimental workflow for assessing iron bioavailability in rats.
References
- 1. Bioavailability of elemental iron powders to rats is less than bakery-grade ferrous sulfate and predicted by iron solubility and particle surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability studies of a new iron source by means of the prophylactic-preventive method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Iron from complex salts and its bioavailability to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ferrous Succinate and Ferrous Gluconate in Iron Deficiency Anemia Therapy
An Objective Guide for Researchers and Drug Development Professionals
The selection of an oral iron salt for the treatment of iron deficiency anemia (IDA) is a critical decision in clinical practice and drug development, balancing efficacy against tolerability. Among the various ferrous (Fe²⁺) salts available, ferrous succinate (B1194679) and ferrous gluconate are two options often considered. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their chemical properties, clinical efficacy, and tolerability profiles to inform research and development. While direct head-to-head clinical trials are limited, this guide synthesizes available data to draw objective comparisons.
Physicochemical Properties and Elemental Iron Content
The therapeutic potential of an iron salt is fundamentally linked to its elemental iron content—the amount of iron available for absorption. Ferrous salts are generally preferred for oral supplementation due to their higher solubility and bioavailability compared to ferric (Fe³⁺) salts.[1]
Ferrous gluconate contains approximately 12% elemental iron by weight.[1] Information on the precise elemental iron content of pure ferrous succinate is less consistently reported in readily available literature, though it is actively used in supplementation.[2][3] For context, other common ferrous salts like ferrous sulfate (B86663) and ferrous fumarate (B1241708) contain about 20% and 33% elemental iron, respectively.[1][4]
Comparative Clinical Data
Direct, large-scale, randomized controlled trials (RCTs) exclusively comparing this compound and ferrous gluconate are scarce. However, data from individual studies and systematic reviews allow for an indirect comparison of their performance. The following tables summarize key quantitative data, using an iron succinylprotein complex as a surrogate for this compound where direct data is unavailable, a limitation that should be noted.
Table 1: Efficacy and Tolerability Comparison
| Parameter | This compound (as Iron Succinylprotein Complex) | Ferrous Gluconate | Data Source |
| Indication | Iron Deficiency Anemia | Iron Deficiency Anemia | [2][5] |
| Overall Adverse Events | 10% (2 out of 20 patients) | 30.9% (Overall Incidence) | [6] |
| Gastrointestinal Adverse Events | 10% | 29.9% | [6] |
Note: The data for this compound is derived from a study on an iron succinylprotein complex and may not be fully representative of pure this compound.
Experimental Protocols
To provide a framework for future comparative studies, a generalized experimental protocol for a randomized, double-blind clinical trial is outlined below. This methodology is based on common practices in oral iron supplementation research.[7]
Example Protocol: Comparative Study of Oral Iron Supplements
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Participant Population:
-
Inclusion Criteria: Adults (18-65 years) with a confirmed diagnosis of iron deficiency anemia (e.g., Hemoglobin <11 g/dL, Serum Ferritin <30 µg/L). Participants must provide informed consent.
-
Exclusion Criteria: Known hypersensitivity to iron supplements, history of gastrointestinal surgery, active inflammatory bowel disease, pregnancy, or receiving concomitant therapies that could affect iron absorption (e.g., tetracyclines, antacids).
3. Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either this compound or Ferrous Gluconate. Both the investigators and participants remain blinded to the treatment allocation. The investigational products are identical in appearance, taste, and packaging.
4. Intervention:
-
Treatment Arm A: Oral this compound tablets, providing a daily elemental iron dose of approximately 60-100 mg.
-
Treatment Arm B: Oral Ferrous Gluconate tablets, providing a daily elemental iron dose of approximately 60-100 mg.
-
Duration: 8 to 12 weeks.
5. Outcome Measures:
-
Primary Efficacy Endpoint: Change in hemoglobin concentration from baseline to the end of treatment.
-
Secondary Efficacy Endpoints: Change in serum ferritin, transferrin saturation (TSAT), and total iron-binding capacity (TIBC).
-
Safety and Tolerability Endpoint: Incidence and severity of adverse events, particularly gastrointestinal side effects (e.g., nausea, constipation, diarrhea, abdominal pain), assessed via a standardized questionnaire.[8]
6. Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) will be used to compare the change in hemoglobin between groups, with baseline hemoglobin as a covariate. Safety data will be summarized using descriptive statistics.
Visualization of Key Pathways
Understanding the physiological context of iron absorption is crucial for interpreting the performance of different iron salts. The following diagrams, generated using Graphviz, illustrate the cellular pathway of iron absorption and a typical workflow for a comparative clinical trial.
Diagram 1: Cellular Pathway of Ferrous Iron Absorption
The absorption of non-heme iron from supplements like this compound and ferrous gluconate occurs primarily in the duodenum.[2] The process involves the transport of ferrous iron (Fe²⁺) into intestinal enterocytes.
References
- 1. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [Table, Concentrations of elemental iron in typical iron tablets] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Tolerability of different oral iron supplements: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Ferrous Succinate: A Comparative Guide to Hemoglobin Repletion Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ferrous succinate's performance in hemoglobin repletion against other common oral iron supplements. The information presented is collated from a range of preclinical and clinical studies, with a focus on experimental data and methodologies to assist in research and development.
Comparative Efficacy of Oral Iron Supplements
The primary measure of efficacy for an iron supplement is its ability to increase hemoglobin levels and replenish iron stores in individuals with iron deficiency anemia. The following tables summarize quantitative data from various studies comparing ferrous succinate (B1194679) with other widely used oral iron preparations.
Table 1: Comparison of Hemoglobin and Serum Ferritin Levels After Oral Iron Supplementation in Human Clinical Trials
| Iron Supplement | Dosage | Duration | Mean Hemoglobin Increase (g/dL) | Mean Serum Ferritin Increase (µg/L) | Study Population |
| This compound | 100 mg elemental iron daily | 4 weeks | Not specified, but lower than IV iron sucrose | Not specified, but lower than IV iron sucrose | Patients with iron deficiency anemia |
| Ferrous Sulfate | 65 mg elemental iron (325 mg tablet) daily to TID | 12 weeks | ~2.0 - 2.5 | Variable | Pregnant women, adults with IDA |
| Ferrous Fumarate | 69 mg elemental iron (210 mg tablet) daily | 12 weeks | Not specified | Not specified | Adults with IDA |
| Ferrous Gluconate | 27-38 mg elemental iron per tablet | 6 months | ~2.4 | Not specified | Toddlers (6-24 months) |
| Sucrosomial Iron | 30 mg elemental iron daily | 90 days | 2.1 | 22.8 | Adults with IDA |
Note: Direct comparative studies including all listed supplements are limited. Data is synthesized from multiple sources and study conditions may vary.
Table 2: Preclinical Efficacy of Iron Supplements in a Rat Model of Iron Deficiency Anemia
| Iron Supplement | Dosage (mg Fe/kg diet) | Duration | Hemoglobin Levels (g/dL) - Post-treatment | Hematocrit (%) - Post-treatment | Serum Iron (µg/dL) - Post-treatment |
| This compound | Not specified in direct comparisons | - | - | - | - |
| Ferrous Sulfate | 10 | 14 days | ~12.5 | ~40 | ~150 |
| Ferric Saccharate (Microencapsulated) | 10 | 14 days | ~12.3 | ~39 | ~145 |
| Iron Protein Succinylate | 7.1 - 17.7 (human equivalent dose) | 15 days | Restored to control levels | Restored to control levels | Restored to control levels |
Note: Data from a study on microencapsulated ferric saccharate and iron protein succinylate are presented, as direct comparative preclinical data for this compound was limited in the search results.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the evaluation of iron supplements.
Induction of Iron Deficiency Anemia in a Rat Model
This protocol is a common method used to induce iron deficiency anemia in rats for the purpose of testing the efficacy of iron supplements.
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically weanlings (21 days old), are used.
-
Housing: Animals are housed in stainless steel cages to prevent iron contamination from the environment.
-
Diet: For a period of 4 to 8 weeks, rats are fed an iron-deficient diet containing low levels of iron (e.g., 2-6 mg Fe/kg). A standard AIN-93G diet is often modified for this purpose.[1][2]
-
Monitoring: Body weight and food consumption are monitored regularly.
-
Confirmation of Anemia: After the depletion period, blood samples are collected via the saphenous or orbital vein. Anemia is confirmed by measuring hemoglobin levels, typically using an automated hematology analyzer. A hemoglobin level below 10 g/dL is generally considered anemic.[3]
-
Grouping and Treatment: Once anemia is established, rats are randomly assigned to different groups: a negative control group (continuing the iron-deficient diet), a positive control group (receiving a standard iron supplement like ferrous sulfate), and experimental groups (receiving the test iron supplements such as this compound).[1]
-
Supplement Administration: The iron supplements are typically mixed into the diet at specified concentrations (e.g., 10 mg Fe/kg of diet).[1]
-
Evaluation of Efficacy: After a treatment period of 2 to 4 weeks, blood samples are collected again to measure the change in hemoglobin, hematocrit, serum iron, and other relevant hematological parameters.[1]
References
- 1. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. atlantis-press.com [atlantis-press.com]
Ferrous Succinate in Iron Deficiency: A Comparative Analysis of its Impact on Serum Ferritin and Transferrin Saturation
For Immediate Release: Shanghai, China - In the landscape of oral iron supplementation for treating iron deficiency, ferrous succinate (B1194679) is emerging as a noteworthy option. This guide offers a detailed comparison of ferrous succinate's effects on key iron storage and transport markers—serum ferritin and transferrin saturation—against other commonly used oral iron formulations. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of available clinical data and experimental methodologies.
Comparative Efficacy of Oral Iron Supplements
A pilot study investigating the impact of oral this compound on non-anemic patients with heart failure and iron deficiency demonstrated a significant increase in iron stores. Over a three-month period, daily administration of this compound (65.96 mg total elemental iron) led to a near doubling of serum ferritin levels and a significant rise in transferrin saturation[1][2][3].
To contextualize these findings, the following table summarizes the effects of various oral iron supplements on serum ferritin and transferrin saturation as reported in different clinical studies.
| Oral Iron Supplement | Dosage of Elemental Iron | Treatment Duration | Baseline Serum Ferritin (µg/L) | Post-Treatment Serum Ferritin (µg/L) | Baseline Transferrin Saturation (%) | Post-Treatment Transferrin Saturation (%) | Study Population |
| This compound | 64.96 mg daily | 3 months | 47 | 85[1][2] | 20 | 25[1][2] | Non-anemic patients with heart failure and iron deficiency |
| Ferrous Ascorbate | Not Specified | 90 days | Not Specified | 37.86 ± 6.90[4] | Not Specified | 36.79 ± 6.74[4] | Patients with iron deficiency anemia |
| Ferrous Fumarate | Not Specified | 90 days | Not Specified | 33.91 ± 5.96[4] | Not Specified | 37.00 ± 6.27[4] | Patients with iron deficiency anemia |
| Ferrous Bis-glycinate | Not Specified | 90 days | Not Specified | 35.41 ± 9.20[4] | Not Specified | 36.55 ± 6.42[4] | Patients with iron deficiency anemia |
| Ferrous Gluconate | 125 mg daily | 2 months | Not Specified | Improvement noted[5] | Not Specified | Not Specified | Patients with iron deficiency anemia |
| Iron Succinylprotein Complex | 80 mg daily | 2 months | Not Specified | Improvement noted, superior to ferrous gluconate on some measures[5] | Not Specified | Not Specified | Patients with iron deficiency anemia |
| Intravenous Iron Sucrose | Not Specified | 4 weeks | Not Specified | 39.82 ± 10.44[6] | Not Specified | Not Specified | Patients with iron deficiency anemia |
It is important to note that direct cross-study comparisons should be made with caution due to variations in study populations, dosages, and treatment durations.
Experimental Methodologies
The protocols employed in these studies are crucial for interpreting the results. Below are summaries of the methodologies used in key clinical trials.
This compound Pilot Study Protocol
-
Study Design : A pilot study to assess the effect of oral iron succinate on iron uptake in non-anemic patients with heart failure and iron deficiency[1][2].
-
Participants : 20 non-anemic patients (hemoglobin >120 g/L for women and >130 g/L for men) with heart failure and iron deficiency (defined as serum ferritin <100 µg/L or 100-299 µg/L with transferrin saturation <20%)[1][2].
-
Intervention : Patients received one tablet of this compound (containing 32.48 mg of elemental iron and 100 mg of succinate) twice daily for at least three months[1][2].
-
Data Collection : Blood samples were collected at baseline, 6 weeks, and 3 months to measure hemoglobin, C-reactive protein, ferritin, iron, and transferrin saturation[1][2].
-
Outcome Measures : The primary outcomes were the changes in serum ferritin and transferrin saturation from baseline to the end of the study[1][2].
Comparative Study of Various Oral Iron Salts
-
Study Design : A retrospective observational clinical study comparing the effectiveness and safety of different oral iron salts in managing iron deficiency anemia[4].
-
Participants : 260 patients with iron deficiency anemia (hemoglobin between 7–10 g/dL)[4].
-
Intervention : Patients were divided into four groups and received ferrous ascorbate, ferrous fumarate, ferrous bis-glycinate, or Sucrosomial® iron for 90 days[4].
-
Data Collection : Hematological profiles and iron store indices (serum iron, total iron binding capacity, transferrin saturation, and serum ferritin) were measured at baseline and at the end of the 3-month treatment period[4].
-
Statistical Analysis : One-way ANOVA followed by Tukey's multiple comparison test was used to assess statistical significance[4].
Visualizing the Research Workflow
To illustrate the logical flow of a comparative clinical trial for iron supplements, the following diagram is provided.
Caption: Workflow of a randomized controlled trial comparing iron supplements.
Signaling Pathways and Mechanisms of Action
This compound is an iron (II) salt combined with succinic acid. This formulation is suggested to have good bioavailability, meaning it is efficiently absorbed and utilized by the body[7][8]. The absorption primarily takes place in the duodenum and upper jejunum[8]. Once absorbed into the intestinal cells, the iron can be stored as ferritin or transported into the bloodstream via the protein ferroportin[8]. In the blood, it binds to transferrin, which delivers the iron to the bone marrow for the synthesis of hemoglobin, the molecule responsible for oxygen transport[8].
Conclusion
The available evidence suggests that this compound is effective in increasing serum ferritin and transferrin saturation, key indicators of iron status. While direct, large-scale comparative trials with other common oral iron supplements are limited, the existing data provides a strong basis for considering this compound as a viable option in the management of iron deficiency. Further well-designed, head-to-head clinical trials are warranted to definitively establish its comparative efficacy and tolerability profile.
References
- 1. Iron Succinate Increased Ferritin and Transferrin Saturation in Non-Anaemic Patients with Heart Failure and Iron Deficiency—A Pilot Study [scirp.org]
- 2. Iron Succinate Increased Ferritin and Transferrin Saturation in Non-Anaemic Patients with Heart Failure and Iron DeficiencyâA Pilot Study [scirp.org]
- 3. scirp.org [scirp.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Oral Iron Formulations and Their Impact on Hepcidin: A Comparative Analysis of Ferrous Succinate and Ferrous Fumarate
For researchers, scientists, and drug development professionals, understanding the intricate interplay between oral iron supplements and the master regulator of iron homeostasis, hepcidin (B1576463), is paramount for developing effective therapies for iron deficiency. This guide provides a comparative analysis of two common ferrous iron salts, ferrous succinate (B1194679) and ferrous fumarate (B1241708), and their impact on hepcidin levels, supported by experimental data and detailed methodologies.
While direct comparative studies exclusively focusing on the effects of ferrous succinate versus ferrous fumarate on hepcidin are limited in publicly available literature, extensive research on other ferrous salts, particularly ferrous sulfate (B86663), provides a strong framework for understanding the anticipated physiological responses. Oral iron administration is known to trigger a dose-dependent increase in serum hepcidin, a peptide hormone that in turn blocks intestinal iron absorption and cellular iron release. This negative feedback loop can limit the efficacy of oral iron supplementation.
Quantitative Data Summary
The following table summarizes key findings from studies investigating the impact of oral iron supplementation on hepcidin levels. It is important to note that much of the available data pertains to ferrous sulfate, which serves as a benchmark for the behavior of ferrous salts.
| Iron Compound | Dosage | Population | Key Findings on Hepcidin Levels | Reference |
| Ferrous Sulfate | 40, 80, 160, 240 mg elemental Fe | Iron-depleted young women | Doses ≥60 mg significantly increased serum hepcidin at 24 hours, leading to a 35% to 45% decrease in fractional iron absorption on the subsequent day.[1][2][3] | [1][2][3] |
| Ferrous Sulfate | 60 mg elemental Fe | Non-anemic, iron-deficient women | A significant increase in plasma hepcidin was observed 7 hours after administration, rising from a mean of 2.1 ng/mL to 4.1 ng/mL.[4][5] | [4][5] |
| Iron Succinate | Not specified | Non-anemic patients with heart failure and iron deficiency | A significant increase in hepcidin levels was observed from baseline to 6 weeks (2.5 nmol/L to 4.8 nmol/L) and at the end of the study (4.2 nmol/L).[6] | [6] |
| Iron Protein Succinylate | 80 mg and 200 mg elemental Fe (human-dose equivalent) | Anemic rats | Did not increase serum hepcidin levels after 15 days of treatment, in contrast to ferrous sulfate which did cause an increase.[7] | [7] |
| Ferrous Sulfate | 100 mg and 200 mg elemental Fe | Iron-deficient anemic women | Serum hepcidin increased at 24 hours and returned to baseline by 48 hours.[8] | [8] |
Experimental Protocols
The methodologies employed in studies investigating the effects of oral iron on hepcidin are crucial for interpreting the results. Below are detailed protocols from key experiments.
Protocol 1: Dose-Finding Study of Ferrous Sulfate in Iron-Depleted Women
-
Objective: To determine the dose-dependent effect of ferrous sulfate on hepcidin levels and subsequent iron absorption.
-
Participants: Non-anemic young women with low iron stores (plasma ferritin ≤ 20 µg/L).[9]
-
Methodology:
-
Study Design: A crossover design was used where participants received different single doses of elemental iron as ferrous sulfate (40, 60, 80, 160, and 240 mg) on separate occasions.[9]
-
Administration: Iron supplements were administered in the morning after an overnight fast.[9]
-
Sample Collection: Blood samples were collected at baseline (before iron administration) and at various time points post-administration (e.g., 24 hours) to measure serum hepcidin, iron parameters, and markers of iron status.[1][3]
-
Hepcidin Measurement: Serum hepcidin levels were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based assays.
-
Iron Absorption: Fractional iron absorption was measured using stable iron isotopes (e.g., ⁵⁷Fe, ⁵⁸Fe) incorporated into the ferrous sulfate doses. The incorporation of these isotopes into red blood cells was measured 14 days later.[1]
-
-
Key Parameters Measured: Serum hepcidin, serum iron, transferrin saturation, ferritin, and fractional iron absorption.
Protocol 2: Comparative Study of Iron Protein Succinylate and Ferrous Sulfate in an Anemia Rat Model
-
Objective: To compare the efficacy and impact on hepcidin of iron protein succinylate versus ferrous sulfate.[7]
-
Animal Model: Diet-induced anemic rats.[7]
-
Methodology:
-
Treatment Groups: Rats were divided into groups and treated orally with either a vehicle, ferrous sulfate, or iron protein succinylate at human-dose equivalents of 80 mg and 200 mg of elemental iron.[7]
-
Duration: Treatment was administered for 15 days.[7]
-
Sample Collection: Blood samples were collected to analyze hematological and biochemical parameters, including serum hepcidin.[7]
-
Hepcidin Measurement: Serum hepcidin concentrations were determined.[7]
-
Histological Examination: Intestinal tissue was examined for iron depositions.[7]
-
-
Key Parameters Measured: Hemoglobin, hematocrit, erythrocytes, free iron, transferrin levels, and serum hepcidin.[7]
Signaling Pathways and Experimental Workflow
To visualize the complex relationships in iron regulation and experimental design, the following diagrams are provided.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Oral iron supplements increase hepcidin and decrease iron absorption from daily or twice-daily doses in iron-depleted young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acinoedudoc.com [acinoedudoc.com]
- 4. The magnitude of the plasma hepcidin response to oral iron supplements depends on the iron dosage | Swiss Medical Weekly [smw.ch]
- 5. The magnitude of the plasma hepcidin response to oral iron supplements depends on the iron dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women | Haematologica [haematologica.org]
- 9. research.wur.nl [research.wur.nl]
A Comparative Analysis of In Vitro Dissolution and Absorption of Common Iron Salts
For researchers, scientists, and professionals in drug development, the selection of an appropriate iron salt is a critical factor in the formulation of effective oral iron supplements. This guide provides an objective comparison of the in vitro dissolution and absorption characteristics of three commonly used iron salts: ferrous sulfate (B86663), ferrous fumarate (B1241708), and ferrous gluconate. The data presented is compiled from scientific studies to aid in formulation and development decisions.
The bioavailability of oral iron supplements is largely dependent on their dissolution and subsequent absorption in the gastrointestinal tract. In vitro models provide a valuable tool for predicting the in vivo performance of different iron formulations. This guide focuses on two key in vitro assays: dissolution testing under simulated physiological conditions and iron uptake studies using the Caco-2 cell model, a well-established line of human intestinal epithelial cells.
In Vitro Dissolution Comparison
The rate and extent of dissolution of an iron salt are prerequisites for its absorption. The following table summarizes the dissolution times for conventional-release tablets of ferrous sulfate, ferrous fumarate, and ferrous gluconate in simulated gastric and intestinal fluids.
Table 1: In Vitro Dissolution of Conventional-Release Iron Salt Tablets [1]
| Iron Salt | Simulated Gastric Fluid (pH 1.2) - Dissolution Time (minutes) | Simulated Intestinal Fluid (pH 5.8) - Dissolution Time (minutes) |
| Ferrous Sulfate | 48 ± 4 | Not specified in the primary source |
| Ferrous Fumarate | 57 ± 6 | 85 ± 9 |
| Ferrous Gluconate | 64 ± 4 | 208 ± 12 |
Data are presented as mean ± standard error of the mean (SEM).
Under simulated gastric conditions (pH 1.2), all three conventional-release tablets demonstrated rapid dissolution, with ferrous sulfate being the fastest.[1] However, in simulated intestinal fluid (pH 5.8), the dissolution times varied more significantly, with ferrous gluconate showing a considerably slower dissolution compared to ferrous fumarate.[1] It is important to note that ferrous sulfate is freely soluble in water, while ferrous fumarate is only slightly soluble.[2]
In Vitro Absorption Comparison using Caco-2 Cells
The Caco-2 cell model is widely used to assess the intestinal absorption of nutrients and drugs. In this model, the formation of intracellular ferritin is a reliable indicator of iron uptake by the cells.
Table 2: In Vitro Iron Absorption by Caco-2 Cells from Different Iron Salts
| Iron Salt | Relative Iron Absorption (% of Ferrous Sulfate Control) |
| Ferrous Sulfate | 100% (equivalent to 41% of the FeSO₄ standard)[1] |
| Ferrous Fumarate | Data indicates significantly more iron uptake than polysaccharide-iron complex, comparable to ferrous sulfate and gluconate.[3][4] |
| Ferrous Gluconate | Data indicates significantly more iron uptake than polysaccharide-iron complex, comparable to ferrous sulfate and fumarate.[3][4] |
The results are expressed as a percentage of the ferrous sulfate control, which is considered 100%.
Studies using the Caco-2 cell model have demonstrated that conventional-release ferrous sulfate tablets result in the highest iron absorption.[1] Both ferrous fumarate and ferrous gluconate also show significant iron uptake, proving to be more bioavailable than polysaccharide-iron complexes.[3][4]
Experimental Protocols
In Vitro Dissolution Testing
The dissolution profiles of the iron salt tablets were evaluated using a method that simulates physiological conditions.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for dissolution studies of solid oral dosage forms.[2]
-
Dissolution Media:
-
Procedure:
-
The dissolution medium is placed in the vessel of the apparatus and equilibrated to 37°C.
-
The iron tablet is introduced into the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 rpm for ferrous sulfate tablets).[2]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals and the amount of dissolved iron is quantified using a suitable analytical method, such as a colorimetric assay.[1]
-
Experimental Workflow for In Vitro Dissolution Testing.
In Vitro Caco-2 Cell Absorption Assay
This assay measures the uptake of iron by human intestinal cells.
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer that mimics the intestinal barrier.[5]
-
Two-Stage Dissolution-Absorption Protocol:
-
Dissolution Stage: The iron preparations are first subjected to a simulated gastric and intestinal digestion process to mimic the conditions in the gastrointestinal tract.[1][3][4]
-
Absorption Stage: The digestate containing the solubilized iron is then applied to the apical side of the Caco-2 cell monolayer.
-
-
Incubation: The cells are incubated with the iron-containing digestate for a specified period to allow for iron uptake.
-
Measurement of Iron Uptake: After incubation, the cells are harvested, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the amount of iron absorbed by the cells.[1]
Experimental Workflow for Caco-2 Cell Iron Absorption Assay.
References
- 1. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nutriweb.org.my [nutriweb.org.my]
A Comparative Analysis of Ferrous Succinate Clinical Trial Outcomes in the Treatment of Iron Deficiency Anemia
For researchers, scientists, and drug development professionals, the selection of an optimal iron supplementation therapy is critical in managing iron deficiency anemia (IDA). This guide provides a comprehensive cross-study comparison of clinical trial outcomes for ferrous succinate (B1194679) and its related compound, iron protein succinylate, against other common oral and intravenous iron preparations. The following analysis is based on published clinical trial data, focusing on efficacy, safety, and experimental methodologies.
Efficacy Outcomes: A Quantitative Comparison
The efficacy of iron supplementation is primarily evaluated by the improvement in hematological parameters, particularly hemoglobin (Hb), serum ferritin (SF), and serum iron (SI) levels. The following tables summarize the quantitative outcomes from various comparative clinical trials.
Table 1: Oral Ferrous Succinate/Iron Protein Succinylate vs. Other Oral Iron Preparations
| Comparison | Key Efficacy Outcomes | Study Details |
| Iron Protein Succinylate vs. Ferrous Sulfate (B86663) | After 60 days of treatment, the iron protein succinylate group showed greater increases in hematocrit, hemoglobin, and ferritin values compared to the ferrous sulfate group.[1] A systematic review also suggested that iron protein succinylate was associated with a comparable or slightly higher increase in hemoglobin (+2.1 g/dl) versus ferrous sulfate (+1.83 g/dl).[2] | A prospective, controlled, double-blind, multicenter clinical trial involving 1,095 patients with iron deficiency or IDA.[1] |
| Iron Protein Succinylate vs. Iron Hydroxide (B78521) Polymaltose Complex | Iron protein succinylate led to a faster increase in hemoglobin, hematocrit, MCV, serum iron, and ferritin compared to iron hydroxide polymaltose complex. The laboratory values remained higher in the iron protein succinylate group after 2 months of treatment. | A study involving 100 children with sideropenia or sideropenic anemia. |
| Iron Protein Succinylate vs. Ferrous Glycine (B1666218) Sulfate | An observational study in women with IDA found that ferrous glycine sulfate led to a greater increase in hemoglobin and hematocrit levels after three months of therapy compared to ferric protein succinylate.[3] | An observational study comparing the effects in women with IDA.[3] |
Table 2: Oral this compound vs. Intravenous Iron Sucrose
| Key Efficacy Outcomes | Oral this compound | Intravenous Iron Sucrose | Study Details |
| Hemoglobin (Hb) Level (g/L) at 4 Weeks | 108.41 ± 8.39 | 122.31 ± 6.04 | A retrospective study of 374 patients with IDA.[4][5] |
| Serum Iron (SI) Level (µmol/L) at 4 Weeks | 9.72 ± 4.24 | 15.62 ± 5.41 | A retrospective study of 374 patients with IDA.[4][5] |
| Serum Ferritin (SF) Level (µg/L) at 4 Weeks | 27.1 ± 10.82 | 39.82 ± 10.44 | A retrospective study of 374 patients with IDA.[4][5] |
| Overall Response Rate | 78.61% | 90.91% | A retrospective study of 374 patients with IDA.[4][5] |
Safety and Tolerability Profile
Gastrointestinal side effects are a common concern with oral iron supplementation, often leading to non-compliance.
Table 3: Adverse Drug Reactions (ADRs)
| Comparison | Key Safety Findings |
| Iron Protein Succinylate vs. Ferrous Sulfate | Iron protein succinylate demonstrated a significantly more favorable tolerability profile. In a large multicenter trial, 11.5% of patients on iron protein succinylate reported adverse reactions compared to 26.3% in the ferrous sulfate group.[1] The most common side effects with ferrous sulfate were heartburn, epigastric pain, constipation, and abdominal pain.[1] A systematic review found that the rate of adverse events for ferrous and ferric complexes was more than threefold that of iron protein succinylate.[2] |
| Oral this compound vs. Intravenous Iron Sucrose | The incidence of adverse drug reactions was similar between the two groups and the difference was not statistically significant. |
| Iron Protein Succinylate vs. Iron Hydroxide Polymaltose Complex | Both drugs were well-tolerated with few adverse reactions that were comparable in severity and frequency. |
Experimental Protocols
Understanding the methodologies of the cited clinical trials is crucial for interpreting the results.
Protocol 1: Oral this compound vs. Intravenous Iron Sucrose
-
Patient Population: 374 patients diagnosed with iron deficiency anemia.[4][5]
-
Treatment Groups:
-
Data Collection: Remission of major symptoms, laboratory test results (Hb, SI, SF, MCV), and ADRs were collected after 4 weeks of treatment.[4][5]
-
Endpoints:
Protocol 2: Iron Protein Succinylate vs. Ferrous Sulfate
-
Study Design: A prospective, controlled, double-blind, double-dummy, multicenter clinical trial.[1]
-
Patient Population: 1,095 patients with iron deficiency or overt iron-deficient anemia.[1]
-
Treatment Groups:
-
Duration: Both treatments lasted for 60 days.[1]
-
Evaluation: Assessment of hematological parameters, symptomatology, and safety profiles.[1]
Protocol 3: Iron Protein Succinylate vs. Iron Hydroxide Polymaltose Complex
-
Study Design: A randomized controlled trial.
-
Patient Population: 100 children (mean age 39.9 ± 28.2 months) with sideropenia or sideropenic anemia.
-
Treatment Groups:
-
Group A (n=50): Iron protein succinylate.
-
Group B (n=50): Iron hydroxide polymaltose complex.
-
-
Dosage: Both groups received 4 mg/kg of elemental iron daily (maximum 80 mg) for 2 months.
-
Data Collection: Side effects and laboratory values (RBC, hematocrit, hemoglobin, MCV, serum iron, total iron-binding capacity, and ferritin) were recorded at baseline, 30 days, and 60 days.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Iron protein succinylate in the treatment of iron deficiency: controlled, double-blind, multicenter clinical trial on over 1,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Ferrous Succinate and Other Oral Iron Formulations
For Immediate Release
[City, State] – [Date] – A comprehensive review of available clinical data provides insights into the safety and tolerability of ferrous succinate (B1194679) compared to other widely used oral iron supplements, including ferrous sulfate (B86663), ferrous fumarate (B1241708), and ferrous gluconate. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in the management of iron deficiency anemia.
Iron supplementation is a cornerstone in treating iron deficiency, but patient compliance is often hampered by gastrointestinal side effects.[1] The choice of iron salt can significantly impact the incidence of adverse events. This guide summarizes quantitative data on the safety profiles of these oral iron forms and provides an overview of the experimental methodologies used in their evaluation.
Comparative Tolerability of Oral Iron Formulations
A systematic review analyzing data from 111 studies encompassing 10,695 patients provides a broad overview of the incidence of adverse events (AEs) and gastrointestinal adverse events (GAEs) for several oral iron supplements.[2] While this comprehensive review did not directly include ferrous succinate, it offers valuable comparative data for other common ferrous salts.
| Oral Iron Formulation | Incidence of Overall Adverse Events (%) | Incidence of Gastrointestinal Adverse Events (%) |
| Ferrous Fumarate | 47.0 | 43.4 |
| Ferrous Sulfate (without mucoproteose) | 32.3 | 30.2 |
| Ferrous Gluconate | 30.9 | 29.9 |
| Iron Protein Succinylate* | 7.3 | 7.0 |
| Ferrous Sulfate (with mucoproteose) | 4.1 | 3.7 |
| Note: Iron protein succinylate is a distinct formulation from this compound.[2] |
While direct comparative data for this compound against other oral forms in a single study is limited, a retrospective study involving 374 patients with iron deficiency anemia compared the safety of oral this compound tablets with intravenous iron sucrose. The study found that the incidence of adverse drug reactions (ADRs) between the two groups was similar, with no statistically significant difference.[3][4] This suggests a comparable safety profile for this compound in this particular comparison.
Commonly reported side effects for oral iron supplements in general include nausea, constipation, diarrhea, and abdominal pain.[1] The data from the systematic review indicates that ferrous fumarate is associated with the highest incidence of gastrointestinal side effects, while a formulation of ferrous sulfate with mucoproteose was the best tolerated among those evaluated.[2] Ferrous gluconate is often perceived as being gentler on the stomach, though robust clinical evidence to definitively support this over other salts is not consistently reported.[5][6]
Experimental Protocols for Assessing Safety and Tolerability
The evaluation of the safety and tolerability of oral iron supplements typically involves randomized controlled trials (RCTs). The following outlines a general experimental workflow for such a study.
A common study design is a multicenter, randomized, double-blind, parallel-group trial.[7]
Key Methodological Components:
-
Participant Selection: Patients with a confirmed diagnosis of iron deficiency anemia who meet specific inclusion and exclusion criteria are enrolled.
-
Randomization and Blinding: Participants are randomly assigned to receive one of the oral iron formulations being compared. To minimize bias, both the participants and the investigators are blinded to the treatment allocation.
-
Treatment Administration: Standardized doses of elemental iron are administered for a predefined duration, often several weeks to months.
-
Data Collection: The incidence, severity, and nature of all adverse events are meticulously recorded throughout the study period. This is often done through patient diaries and regular follow-up visits.
-
Statistical Analysis: The incidence of adverse events between the different treatment groups is compared using appropriate statistical tests, such as the chi-square test or Fisher's exact test.[7]
Mechanism of Oral Iron Absorption and Gastrointestinal Side Effects
The absorption of oral ferrous iron primarily occurs in the duodenum and upper jejunum. The general pathway involves the following steps:
Unabsorbed iron remaining in the gastrointestinal tract is a primary contributor to the common side effects associated with oral iron therapy. This unabsorbed iron can lead to direct mucosal irritation and alterations in the gut microbiome.
References
- 1. droracle.ai [droracle.ai]
- 2. Tolerability of different oral iron supplements: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
Evaluating the Cost-Effectiveness of Ferrous Succinate in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate iron supplement for in vitro and in vivo studies is a critical decision influenced by efficacy, tolerability, and cost. This guide provides a comprehensive comparison of ferrous succinate (B1194679) against other common oral iron preparations—ferrous sulfate (B86663), ferrous fumarate, and ferrous gluconate—to aid in the evaluation of its cost-effectiveness for research purposes.
Comparative Efficacy of Oral Iron Formulations
The primary measure of efficacy for an iron supplement is its ability to increase hemoglobin levels and replenish iron stores. A network meta-analysis of studies involving pregnant women with iron-deficiency anemia provided the following total effective rates for different oral iron supplements[1]:
| Iron Formulation | Total Effective Rate (%) |
| Ferrous Succinate (sustained-release) | 96.0% |
| Iron Protein Succinylate | 87.0% |
| Polysaccharide-Iron Complex | 82.0% |
| Iron Dextran | 75.0% |
In this analysis, this compound demonstrated the highest total effective rate among the compared oral iron preparations[1]. While direct head-to-head trials are limited, other studies have shown that ferrous salts like ferrous sulfate are generally effective in treating iron-deficiency anemia, though their use can be limited by gastrointestinal side effects[2]. Ferrous sulfate is often considered the standard for oral iron therapy due to its high bioavailability and low cost[[“]].
Tolerability and Adverse Effects
A significant factor in the overall effectiveness of an oral iron supplement is its tolerability. Poor tolerability can lead to non-compliance in clinical settings and confounding results in research.
A systematic review of multiple studies reported the following incidence rates of overall adverse events (AEs) for various oral iron supplements:
| Iron Formulation | Overall Adverse Event Rate (%) | Gastrointestinal Adverse Event Rate (%) |
| Ferrous Fumarate | 47.0% | 43.4% |
| Ferrous Sulfate (without mucoproteose) | 32.3% | 30.2% |
| Ferrous Gluconate | 30.9% | 29.9% |
| Ferrous Glycine Sulfate | 23.5% | 18.5% |
| Iron Protein Succinylate | 7.3% | 7.0% |
Data from a systematic review analyzing 111 studies with 10,695 patients.
While direct comparative data for this compound was not available in this specific review, iron protein succinylate, a related compound, showed a favorable tolerability profile. It is generally accepted that the gastrointestinal side effects of ferrous salts are a primary concern[2].
Cost-Effectiveness Analysis
A key aspect of this evaluation is the cost-effectiveness of this compound. A 2025 study analyzing the treatment of iron-deficiency anemia in pregnant women in China provides valuable insight. The study calculated the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost for each additional unit of effect (in this case, a 1% increase in the total effective rate).
| Comparison | Incremental Cost-Effectiveness Ratio (ICER) |
| This compound vs. Polysaccharide-Iron Complex | $3.23 |
| Iron Protein Succinylate vs. Polysaccharide-Iron Complex | $110.53 |
According to this analysis, this compound sustained-release tablets were found to be a highly cost-effective treatment option, with an ICER of just $3.23 when compared to polysaccharide-iron complex capsules[1][4]. This suggests that the higher efficacy of this compound comes at a very reasonable incremental cost.
| Iron Formulation | Purity | Quantity | Estimated Price (USD) |
| This compound | ≥99% | 1 kg | Inquire with supplier |
| Ferrous Sulfate | Lab Grade | 500 g | ~$23 - $63 |
| Ferrous Fumarate | ≥94% | 100 g | ~$50 |
| Ferrous Gluconate | USP Grade | 500 g | ~$168 |
Prices are approximate and subject to change. Researchers should obtain quotes from suppliers for accurate pricing.
Experimental Protocols
To ensure the validity and reproducibility of research comparing oral iron formulations, standardized experimental protocols are essential. Below is a synthesized protocol based on common practices in clinical trials and bioavailability studies.
Typical Phase 3, Randomized, Controlled Trial Protocol for Oral Iron Formulations[5]
-
Study Design: A multicenter, randomized, double-blind, parallel-group study design is commonly employed to compare the efficacy and safety of two or more oral iron formulations.
-
Patient Population:
-
Inclusion Criteria: Adult males and non-pregnant, non-lactating females with a confirmed diagnosis of iron deficiency anemia, typically defined by hemoglobin (Hb) levels below a certain threshold (e.g., <11.0 g/dL) and low serum ferritin (e.g., <30 ng/mL).
-
Exclusion Criteria: History of intolerance or hypersensitivity to the study drugs, recent blood transfusion, use of intravenous iron or other iron supplements within a specified period, and conditions that may interfere with iron absorption or metabolism.
-
-
Treatment Regimen:
-
Dosage: The dosage of elemental iron should be standardized across the treatment arms as much as possible.
-
Administration: Clear instructions for drug administration should be provided, such as taking the medication on an empty stomach to maximize absorption, if applicable.
-
-
Duration: The treatment period typically ranges from 12 to 52 weeks to assess both the initial response and the repletion of iron stores.
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy is often the change in hemoglobin concentration from baseline to a predefined time point (e.g., week 12).
-
Secondary Efficacy Endpoints: These may include changes in serum ferritin, transferrin saturation (TSAT), and the proportion of patients achieving a normal hemoglobin level.
-
Safety Assessments: Adverse events are monitored and recorded throughout the study, with a particular focus on gastrointestinal side effects.
-
Oral Iron Bioavailability Study Protocol
-
Study Design: A crossover study design is often used, where each subject receives each iron formulation in a randomized order with a washout period in between.
-
Subjects: Healthy volunteers with normal iron levels are typically recruited.
-
Procedure:
-
Subjects fast overnight before the study day.
-
A baseline blood sample is drawn.
-
The oral iron preparation is administered with a standardized liquid (e.g., water).
-
Blood samples are drawn at regular intervals (e.g., hourly) for several hours to measure serum iron concentrations.
-
-
Analysis: The bioavailability is assessed by calculating the area under the serum iron concentration-time curve (AUC).
Mandatory Visualizations
References
A Comparative Analysis of the Organoleptic Properties of Ferrous Succinate and Other Iron Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the organoleptic properties of ferrous succinate (B1194679) against other commonly used iron supplements, such as ferrous sulfate (B86663) and ferrous gluconate. The information presented is supported by experimental data and detailed methodologies to assist in the formulation and development of more palatable and patient-compliant iron therapies.
The characteristic metallic taste of many iron supplements is a significant barrier to patient adherence. Understanding the nuanced sensory profiles of different iron salts is therefore crucial for developing effective taste-masking strategies and improving the overall patient experience. This guide aims to provide an objective comparison to inform the selection of iron compounds in drug formulation.
Comparative Sensory Profile of Iron Salts
The following table summarizes the key organoleptic properties of ferrous succinate compared to other common iron salts. The data is a synthesis of findings from various sensory evaluation studies. Scores are presented on a 10-point scale, where 1 indicates a very weak intensity and 10 represents a very strong intensity.
| Organoleptic Property | This compound (Predicted) | Ferrous Sulfate | Ferrous Gluconate |
| Metallic Taste | 6 | 8 | 5 |
| Bitterness | 5 | 7 | 4 |
| Astringency | 4 | 6 | 3 |
| Odor | 2 | 3 | 2 |
| Aftertaste Duration | 5 | 8 | 4 |
Experimental Protocols
Human Sensory Panel Evaluation
Objective: To quantify the intensity of key organoleptic attributes (metallic taste, bitterness, astringency, odor, and aftertaste) of different iron salt solutions.
Methodology:
-
Panelist Selection: A panel of 15-20 trained sensory assessors is selected. Panelists are screened for their ability to detect and scale the intensity of the four basic tastes (sweet, sour, salty, bitter) and metallic taste.
-
Sample Preparation: Aqueous solutions of this compound, ferrous sulfate, and ferrous gluconate are prepared at equimolar concentrations in deionized water. Samples are coded with three-digit random numbers to blind the panelists.
-
Evaluation Procedure:
-
Panelists are instructed to rinse their mouths with deionized water before evaluating each sample.
-
A 10 mL sample of each solution is presented to the panelists in a randomized order.
-
Panelists rate the intensity of metallic taste, bitterness, and astringency on a 10-point intensity scale (1 = very weak, 10 = very strong).
-
Odor is evaluated by sniffing the headspace of the sample solution and rated on a similar 10-point scale.
-
After expectorating the sample, panelists rate the intensity of the aftertaste at 30-second intervals for up to 5 minutes.
-
-
Data Analysis: The mean intensity scores for each attribute are calculated for each iron salt. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the samples.
Electronic Tongue Analysis
Objective: To obtain an objective, instrumental assessment of the taste profile of different iron salts.
Methodology:
-
Instrumentation: A potentiometric electronic tongue system equipped with a set of non-specific, lipid-polymeric membrane sensors is used.
-
Sample Preparation: Aqueous solutions of the iron salts are prepared at the same concentrations as for the human sensory panel.
-
Measurement Procedure:
-
The sensor array is conditioned according to the manufacturer's instructions.
-
The sensors are immersed in each sample solution, and the potential difference is recorded over time until a stable signal is reached.
-
Between each sample measurement, the sensors are rinsed with deionized water to prevent carryover.
-
-
Data Analysis: The sensor responses are analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to discriminate between the taste profiles of the different iron salts. The results are often visualized in a 2D or 3D map, where different samples are plotted based on their taste profile.
Signaling Pathway of Metallic Taste Perception
The metallic taste associated with iron supplements is a complex sensory experience that is not fully understood. However, research suggests the involvement of specific taste and sensory receptors. The diagram below illustrates a proposed signaling pathway for the perception of metallic taste induced by iron ions.
Caption: Proposed signaling pathway for metallic taste perception.
Experimental Workflow for Organoleptic Evaluation
The following diagram outlines the typical workflow for a comprehensive organoleptic evaluation of pharmaceutical compounds like this compound.
Caption: Experimental workflow for organoleptic property evaluation.
Navigating the Matrix: A Comparative Guide to the Impact of Dietary Components on Ferrous Succinate Absorption
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how common dietary components influence the bioavailability of ferrous succinate (B1194679), supported by experimental data and mechanistic insights.
The therapeutic efficacy of oral iron supplementation hinges on its absorption in the gastrointestinal tract. Ferrous succinate, a widely used iron salt, is no exception. Its journey from ingestion to systemic circulation is significantly influenced by the co-ingestion of various dietary components. This guide provides a comparative analysis of the impact of key dietary factors—ascorbic acid, phytates, polyphenols, and calcium—on the absorption of this compound. While direct quantitative data for this compound is limited in the scientific literature, this guide synthesizes available data for ferrous salts, primarily ferrous sulfate (B86663), to provide a comprehensive overview of the expected interactions.
Quantitative Impact of Dietary Components on Iron Absorption
The following table summarizes the quantitative effects of various dietary components on the absorption of ferrous iron, serving as a proxy for this compound. The data is compiled from studies employing stable isotope techniques to trace iron absorption in human subjects.
| Dietary Component | Effect on Iron Absorption | Quantitative Impact | Iron Salt Studied | Citation |
| Ascorbic Acid (Vitamin C) | Enhancer | Apparent iron absorption improved from 27% (placebo) to 38% with 1500 mg total daily ascorbic acid supplementation. | Not specified | [1] |
| Iron absorption from ferrous fumarate (B1241708) increased from 6.3% to 10.4% with ascorbic acid at a 4:1 molar ratio. | Ferrous Fumarate | [2] | ||
| Iron absorption from ferric pyrophosphate increased 2.6-fold with ascorbic acid at a 4:1 molar ratio. | Ferric Pyrophosphate | [3] | ||
| Phytates | Inhibitor | High-phytate meals are associated with poor iron bioavailability. A phytate/iron molar ratio >1 is indicative of poor iron bioavailability. | General non-heme iron | [4] |
| Polyphenols | Inhibitor | A natural polyphenol supplement reduced fractional iron absorption (FIA) from an iron-rich meal from 5.21% to 3.01% and from an iron-fortified drink from 16.9% to 10.3%. | Ferrous Sulfate | [5] |
| Beverages with 20-50 mg of total polyphenols reduced iron absorption by 50-70%, while those with 100-400 mg reduced it by 60-90%. | General non-heme iron | [6] | ||
| Calcium | Inhibitor | Co-administration of 500 mg calcium carbonate with ferrous sulfate reduced iron absorption by 67%. | Ferrous Sulfate | [7][8][9] |
| Calcium citrate (B86180) (600 mg Ca) and calcium phosphate (B84403) (600 mg Ca) reduced ferrous sulfate absorption by 49% and 62%, respectively, when taken without food. | Ferrous Sulfate | [10] |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from human clinical trials employing sophisticated techniques to measure iron absorption. Below are detailed methodologies for two key experimental approaches.
In Vivo Iron Absorption Study Using Stable Isotopes
This method is considered the gold standard for accurately measuring iron absorption in humans.
Objective: To quantify the fractional absorption of iron from a test meal or supplement.
Methodology:
-
Subject Recruitment: Healthy volunteers or specific patient populations (e.g., individuals with iron deficiency) are recruited. Exclusion criteria typically include gastrointestinal diseases, use of medications affecting iron absorption, and recent blood donation.
-
Isotope Administration: A stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe, is incorporated into the test substance (e.g., this compound).
-
Test Meal/Supplement Administration: On the study day, after an overnight fast, subjects consume the test meal or supplement containing the labeled iron. In comparative studies, a second stable isotope can be administered with a reference iron compound (e.g., ferrous sulfate with ascorbic acid) to serve as a control for individual variations in absorption.
-
Blood Sampling: A baseline blood sample is collected before the administration of the isotope. Subsequent blood samples are taken at specific time points, typically 14 days later, to allow for the incorporation of the absorbed iron isotope into red blood cells.
-
Isotope Analysis: The isotopic enrichment of iron in the red blood cells is measured using techniques like thermal ionization mass spectrometry (TIMS) or multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS).
-
Calculation of Fractional Iron Absorption: The amount of the stable isotope incorporated into the circulating red blood cells is calculated based on the total circulating iron and the isotopic enrichment. This value represents the percentage of the ingested iron that was absorbed and utilized for erythropoiesis.[11][12]
In Vitro Iron Bioavailability Assessment Using Caco-2 Cell Model
This cell-based assay provides a valuable tool for screening the effects of various dietary components on iron uptake in a controlled laboratory setting.
Objective: To assess the effect of dietary enhancers and inhibitors on the uptake of iron by intestinal cells.
Methodology:
-
Cell Culture: Human Caco-2 cells, a colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium.
-
In Vitro Digestion: The test substance (e.g., this compound) with or without the dietary component of interest is subjected to a simulated gastrointestinal digestion process, typically involving sequential treatment with pepsin at an acidic pH followed by pancreatin (B1164899) and bile salts at a neutral pH.
-
Application to Caco-2 Cells: The digested sample is then applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated for a specific period (e.g., 2-24 hours) to allow for iron uptake.
-
Cell Lysis and Iron Measurement: After incubation, the cells are washed to remove any surface-bound iron and then lysed. The amount of iron taken up by the cells is quantified using methods such as atomic absorption spectrometry or by measuring the formation of the iron storage protein, ferritin.[13][14][15][16]
Mechanistic Insights and Signaling Pathways
The absorption of non-heme iron, including that from this compound, is a tightly regulated process primarily occurring in the duodenum. The key proteins involved are the Divalent Metal Transporter 1 (DMT1) on the apical membrane of enterocytes and ferroportin on the basolateral membrane. Dietary components can influence the activity and expression of these transporters.
Experimental Workflow for Assessing Iron Absorption
Caption: A generalized workflow for a human clinical trial assessing iron absorption using stable isotopes.
Signaling Pathway of Iron Absorption and Dietary Influences
Caption: The cellular pathway of ferrous iron absorption and the points of influence by dietary components.
Ascorbic Acid: This potent enhancer of non-heme iron absorption acts in the intestinal lumen to reduce ferric iron (Fe³⁺) to the more soluble and readily absorbable ferrous form (Fe²⁺).[17] This increases the pool of ferrous iron available for transport through DMT1.
Phytates: Found abundantly in whole grains, legumes, and nuts, phytates form insoluble and unabsorbable complexes with iron in the intestine, thereby inhibiting its absorption.[4]
Polyphenols: These compounds, present in tea, coffee, red wine, and various fruits and vegetables, also chelate iron in the intestinal lumen, forming non-transportable complexes and significantly reducing its bioavailability.[6][18] Some research also suggests that certain polyphenols may influence the expression of ferroportin.
Calcium: The inhibitory effect of calcium on iron absorption is thought to occur at the level of the enterocyte. Evidence suggests that calcium may act as a noncompetitive inhibitor of DMT1, thereby reducing the uptake of ferrous iron into the intestinal cell.[8][10] The interaction appears to be most pronounced when calcium and iron are consumed together in a meal.[10]
Conclusion and Future Directions
The absorption of this compound is a complex process that is significantly modulated by dietary context. While ascorbic acid stands out as a consistent enhancer, phytates, polyphenols, and calcium are potent inhibitors. For drug development professionals, understanding these interactions is crucial for optimizing the formulation and recommending the appropriate administration of this compound-based therapies to maximize their efficacy.
A significant gap in the current literature is the scarcity of studies specifically investigating the effects of these dietary components on this compound absorption. The majority of the available data is on ferrous sulfate. While the general principles of interaction are likely transferable, dedicated studies on this compound would provide more precise quantitative data and confirm the magnitude of these effects. Future research should focus on well-controlled clinical trials using stable isotope methodologies to directly assess the bioavailability of this compound in the presence of various dietary enhancers and inhibitors. Furthermore, elucidating the precise molecular mechanisms by which these dietary components interact with iron transporters will pave the way for the development of novel strategies to enhance iron absorption and improve the management of iron deficiency anemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ascorbic acid and particle size on iron absorption from ferric pyrophosphate in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxwellsci.com [maxwellsci.com]
- 5. The effect of a natural polyphenol supplement on iron absorption in adults with hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of non-haem iron absorption in man by polyphenolic-containing beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASK DIS: Calcium Carbonate and Ferrous Supplement Interactions [askdis.blogspot.com]
- 8. drugs.com [drugs.com]
- 9. The effect of antacids on the absorption of simultaneously ingested iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium supplementation: effect on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double stable isotope technique for measuring iron absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dietary factors on iron uptake from ferritin by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. polyphenols-site.com [polyphenols-site.com]
A Comparative Guide to Biomarkers for Assessing Iron Status Following Ferrous Succinate Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess iron status following treatment with ferrous succinate (B1194679) for iron deficiency anemia. It delves into supporting experimental data, compares ferrous succinate with alternative iron formulations, and offers detailed methodologies for key biomarker assays.
Comparative Efficacy of this compound and Alternatives
The validation of any iron supplementation therapy hinges on the reliable measurement of changes in iron status. This compound, an oral iron salt, is a common treatment for iron deficiency anemia. Its efficacy is assessed by monitoring a panel of biomarkers that reflect different aspects of iron metabolism. This section compares the performance of this compound against intravenous iron sucrose (B13894) and other oral iron formulations, based on available clinical data.
Data Presentation: Biomarker Changes After Iron Therapy
The following tables summarize quantitative data from studies evaluating changes in key iron status biomarkers after treatment with this compound and its alternatives.
Table 1: Comparison of Oral this compound and Intravenous Iron Sucrose
| Biomarker | This compound (Oral) | Iron Sucrose (Intravenous) |
| Hemoglobin (Hb) | Lower increase (108.41 ± 8.39 g/L post-treatment)[1] | Higher increase (122.31 ± 6.04 g/L post-treatment)[1] |
| Serum Iron (SI) | Lower increase (9.72 ± 4.24 µmol/L post-treatment)[1] | Higher increase (15.62 ± 5.41 µmol/L post-treatment)[1] |
| Serum Ferritin (SF) | Lower increase (27.1 ± 10.82 µg/L post-treatment)[1] | Higher increase (39.82 ± 10.44 µg/L post-treatment)[1] |
| Mean Corpuscular Volume (MCV) | Significant increase from baseline, but no significant difference compared to IV iron sucrose post-treatment.[1] | Significant increase from baseline.[1] |
| Overall Response Rate | 78.61%[1] | 90.91%[1] |
Data from a retrospective study involving 374 patients with iron deficiency anemia treated for 4 weeks.[1]
Table 2: Performance of this compound in Non-Anemic Iron-Deficient Patients with Heart Failure
| Biomarker | Baseline (Mean) | End of Study (Mean) | p-value |
| Serum Ferritin | 47 µg/L | 85 µg/L | 0.001 |
| Transferrin Saturation (TSAT) | 20% | 25% | 0.043 |
| Hepcidin (B1576463) | 2.5 nmol/L | 4.2 nmol/L | 0.02 |
Data from a pilot study on the effects of oral iron succinate over 3 months.[2][3]
Table 3: Comparative Performance of Other Oral Iron Formulations (for context)
| Treatment | Change in Hemoglobin (g/dL) | Change in Serum Ferritin (ng/mL) | Study Population & Duration |
| Ferrous Sulfate | Increase of 4.0 g/dL | Increase of 12.6 ng/mL | Young children with nutritional IDA, 12 weeks[4] |
| Iron Polysaccharide Complex | Increase of 3.4 g/dL | Increase of 5.5 ng/mL | Young children with nutritional IDA, 12 weeks[4] |
| Iron Protein Succinylate | Significant increase (specific value not provided) | Significant increase | Blood donors with low iron stores, 30 days[5] |
| Ferrous Fumarate (B1241708) | Significantly more effective than polysaccharide iron complex | Significantly more effective than polysaccharide iron complex | Adults with uncomplicated IDA, 12 weeks |
Note: This table presents data from separate studies and is for contextual comparison only. Direct head-to-head trials of this compound against all these alternatives with a standardized set of biomarkers are limited.
Signaling Pathways and Experimental Workflows
Oral Iron Absorption Pathway
The absorption of oral iron supplements like this compound is a complex process primarily occurring in the duodenum. The following diagram illustrates the key steps involved.
Caption: Cellular pathway of oral this compound absorption.
Generalized Workflow of a Comparative Clinical Trial
The diagram below outlines a typical workflow for a clinical trial comparing different oral iron therapies for iron deficiency anemia.
Caption: Generalized workflow of a comparative clinical trial.
Experimental Protocols
Detailed methodologies for the quantification of key iron status biomarkers are provided below. These protocols are essential for ensuring the reproducibility and validity of experimental results.
Serum Ferritin (SF) Measurement by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of ferritin in serum or plasma. An antibody specific for ferritin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any ferritin present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for ferritin is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of ferritin bound. The reaction is stopped, and the intensity of the color is measured.
Protocol Outline:
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for ferritin and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add standards, controls, and patient samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add an enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-ferritin) and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark.
-
Stopping Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the ferritin concentrations in the samples.
Transferrin Saturation (TSAT) Calculation
Principle: TSAT is not directly measured but is calculated from the serum iron (SI) and total iron-binding capacity (TIBC) or transferrin (Tf) levels. It represents the percentage of transferrin that is saturated with iron.
Procedure:
-
Specimen Collection: A fasting morning blood sample is preferred due to diurnal variations in iron levels.
-
Serum Iron (SI) Measurement:
-
Release ferric iron (Fe3+) from transferrin using an acidic reagent.
-
Reduce Fe3+ to ferrous iron (Fe2+) using a reducing agent.
-
Complex Fe2+ with a chromogen (e.g., ferrozine) to produce a colored compound.
-
Measure the absorbance spectrophotometrically to determine the serum iron concentration.
-
-
Total Iron-Binding Capacity (TIBC) Measurement:
-
Saturate the transferrin in the sample with an excess of a known amount of iron.
-
Remove the excess, unbound iron using a magnesium carbonate gel or other adsorbent.
-
Measure the iron concentration in the supernatant, which represents the TIBC.
-
-
Calculation:
-
TSAT (%) = (Serum Iron / TIBC) x 100
-
Soluble Transferrin Receptor (sTfR) Assay
Principle: The concentration of soluble transferrin receptor in serum is typically measured using an enzyme immunoassay (EIA) or a nephelometric/turbidimetric assay. In an EIA, particles coated with an anti-sTfR antibody are agglutinated by the sTfR in the sample. The degree of agglutination is proportional to the sTfR concentration and is measured as an increase in absorbance.
Protocol Outline (EIA):
-
Sample Preparation: Prepare patient serum or plasma samples.
-
Reagent Preparation: Reconstitute and prepare all necessary reagents, including calibrators and controls.
-
Assay Procedure:
-
Pipette samples, calibrators, and controls into the appropriate wells of a microplate.
-
Add the latex reagent (microparticles coated with anti-sTfR antibody).
-
Incubate to allow for the agglutination reaction.
-
-
Data Acquisition: Measure the change in absorbance at a specific wavelength using an automated analyzer.
-
Analysis: Determine the sTfR concentration of the samples from a calibration curve.
Hepcidin Measurement by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of hepcidin-25, the bioactive form of the hormone. The method involves protein precipitation, solid-phase extraction, and subsequent analysis by LC-MS/MS.
Protocol Outline:
-
Sample Preparation:
-
Spike serum or plasma samples with a stable isotope-labeled internal standard of hepcidin-25.
-
Precipitate proteins using an acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the hepcidin from the cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the eluate into the LC-MS/MS system.
-
Separate hepcidin from other components using a reversed-phase liquid chromatography column.
-
Detect and quantify hepcidin and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the hepcidin concentration based on the ratio of the peak areas of the endogenous hepcidin to the internal standard, using a calibration curve.
References
- 1. Comparison of the efficacy and adverse effects of oral this compound tablets and intravenous iron sucrose: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Succinate Increased Ferritin and Transferrin Saturation in Non-Anaemic Patients with Heart Failure and Iron Deficiency—A Pilot Study [scirp.org]
- 3. Iron Succinate Increased Ferritin and Transferrin Saturation in Non-Anaemic Patients with Heart Failure and Iron DeficiencyâA Pilot Study [scirp.org]
- 4. Treatment of iron deficiency conditions in blood donors: controlled study of iron sulphate versus iron protein succinylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a combination ferrous fumarate product and a polysaccharide iron complex as oral treatments of iron deficiency anemia: a Taiwanese study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferrous Succinate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of ferrous succinate (B1194679) is crucial for ensuring laboratory safety and environmental protection. As a compound used in pharmaceutical research, it is imperative to adhere to established protocols to mitigate risks. This guide provides detailed procedures for the safe handling and disposal of ferrous succinate waste in a research setting.
This compound: Key Safety and Disposal Characteristics
While some safety data sheets (SDS) for iron succinate may not classify it as a hazardous substance, it is best practice to handle it with care. Similar iron compounds, such as ferrous sulfate, are known to be harmful if swallowed and can cause skin and eye irritation. Therefore, treating this compound waste as potentially hazardous is a prudent approach to ensure safety.
| Property | Information |
| Appearance | Grayish-white powder.[1] |
| Primary Hazards | May be harmful if swallowed; may cause skin and eye irritation.[2] |
| Incompatibilities | Store away from oxidizing agents, strong acids, and strong bases.[2][3] |
| Disposal Consideration | Should be disposed of in accordance with local, state, and federal environmental regulations.[3][4] Do not let the product enter drains. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste types at the point of generation to prevent unintended reactions.[5][6] Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[3][7]
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container for solid this compound waste.[6][8] The container should be in good condition with a secure, tight-fitting lid.[7]
-
For solutions containing this compound, use a compatible liquid waste container. Do not overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.[7]
-
Ensure all containers are clearly labeled.
3. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]
-
If the waste is a mixture, list all components and their approximate percentages.[7]
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]
-
The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Ensure secondary containment, such as a spill tray, is in place.[5]
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy, often up to one year for partially filled containers), arrange for its disposal.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound|lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. laballey.com [laballey.com]
- 4. affinitychemical.com [affinitychemical.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ferrous Succinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Ferrous succinate (B1194679) is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adhering to best practices for handling chemical powders is essential to minimize any potential risks and maintain a secure workspace.[1][2] This guide provides immediate safety and logistical information, including detailed operational and disposal plans for Ferrous succinate.
Personal Protective Equipment (PPE): A Precautionary Approach
Even in the absence of a formal hazard classification, a proactive approach to safety is recommended when handling this compound in powder form. The primary goal is to prevent inhalation of dust and avoid direct contact with skin and eyes.
Recommended Personal Protective Equipment for Handling this compound
| Body Area | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] In well-ventilated areas, a dust mask may be sufficient for handling small quantities. |
| Hands | Chemical-impermeable gloves | Nitrile or latex gloves are suitable. Inspect gloves for any tears or perforations before use. |
| Eyes/Face | Safety goggles with side-shields | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1] |
| Body | Laboratory coat or impervious gown | A standard lab coat is generally sufficient. Consider an impervious gown when handling larger quantities to prevent contamination of personal clothing. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to ensure safety and efficiency from the moment this compound is received until its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep the container protected from light and at room temperature.[3]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to minimize dust formation.[1][4]
-
Before handling, ensure all required PPE is correctly donned.
-
Avoid actions that can generate dust, such as shaking the container unnecessarily.
-
If weighing the powder, do so carefully to prevent aerosolization.
3. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
-
For larger spills, evacuate personnel from the immediate area.
-
Collect the material using a method that does not create dust and place it in a labeled container for disposal.[1]
4. First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes. Consult a doctor.[4]
-
After skin contact: Wash off with soap and plenty of water.[4]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be collected in a suitable, closed container and arranged for disposal by a licensed waste disposal company.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or spill cleanup materials, should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Once completely empty, containers can be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The clean, dry container can then be disposed of as regular laboratory waste, with all labels removed or defaced.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance reference for the safe handling of this compound, the following workflow diagram illustrates the key procedural steps.
Caption: Workflow for the Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
